Butoconazole Nitrate
Description
This compound is an antifungal prescription medicine approved by the U.S. Food and Drug Administration (FDA) for the treatment of vulvovaginal candidiasis.
Vulvovaginal candidiasis can be an opportunistic infection (OI) of HIV.
This compound is the nitrate salt form of butaconazole, a synthetic imidazole derivative with fungistatic properties. This compound interferes with steroid biosynthesis by inhibiting the conversion of lanosterol to ergosterol, thereby changing the fungal cell membrane lipid composition. This alters cell permeability and leads to growth inhibition. Butaconazole nitrate is active against many dermatophytes and yeasts. It also contains antibacterial effects against some gram-positive organisms.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1985 and has 2 investigational indications.
See also: Butoconazole (has active moiety).
Structure
2D Structure
Properties
IUPAC Name |
1-[4-(4-chlorophenyl)-2-(2,6-dichlorophenyl)sulfanylbutyl]imidazole;nitric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17Cl3N2S.HNO3/c20-15-7-4-14(5-8-15)6-9-16(12-24-11-10-23-13-24)25-19-17(21)2-1-3-18(19)22;2-1(3)4/h1-5,7-8,10-11,13,16H,6,9,12H2;(H,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHPWRQIPPNZNML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)SC(CCC2=CC=C(C=C2)Cl)CN3C=CN=C3)Cl.[N+](=O)(O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18Cl3N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6045452 | |
| Record name | Butoconazole nitrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6045452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
474.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64872-77-1 | |
| Record name | Butoconazole nitrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64872-77-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butoconazole nitrate [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064872771 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butoconazole nitrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6045452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Imidazole, 1-[4-(4-chlorophenyl)-2-[(2,6-dichlorophenyl)thio]butyl]-, nitrate (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.399 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BUTOCONAZOLE NITRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4805237NP5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
butoconazole nitrate synthesis process
An in-depth technical guide on the synthesis of butoconazole nitrate, designed for researchers, scientists, and drug development professionals. This document outlines the core synthetic pathway, provides detailed experimental protocols, summarizes quantitative data, and visualizes the process through logical diagrams.
Introduction
This compound is an imidazole antifungal agent used for the treatment of vulvovaginal candidiasis.[1] Its mechanism of action, like other azole antifungals, involves the inhibition of the fungal cytochrome P450 enzyme 14α-demethylase. This inhibition disrupts the synthesis of ergosterol, a critical component of the fungal cell membrane, leading to altered membrane permeability and ultimately, fungal cell death.[1][2] The chemical name for the active moiety is 1-[4-(4-chlorophenyl)-2-[(2,6-dichlorophenyl)thio]butyl]-1H-imidazole, and its nitrate salt is the commonly used pharmaceutical form.[3] This guide details a prevalent multi-step synthesis route for producing high-purity this compound.
Overall Synthetic Pathway
The synthesis of this compound is a multi-step process that begins with readily available starting materials and proceeds through several key intermediates. The general pathway involves the formation of a chlorohydrin intermediate, introduction of the imidazole ring, conversion of the alcohol to a leaving group, substitution with the dichlorothiophenol moiety, and final salt formation.
References
An In-depth Technical Guide on Butoconazole Nitrate: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of the antifungal agent butoconazole nitrate. The information is curated for professionals in research and drug development, with a focus on quantitative data, experimental methodologies, and the underlying mechanism of action.
Chemical Identity and Structure
This compound is the nitrate salt of butoconazole, a synthetic imidazole derivative.[1] It is chemically designated as 1-[4-(4-chlorophenyl)-2-(2,6-dichlorophenyl)sulfanylbutyl]imidazole;nitric acid.[1] The presence of a chiral center means it exists as a racemic mixture of two equally active optical isomers.
Chemical Structure:
Physicochemical Properties
This compound is a white to off-white crystalline powder.[2][3] A summary of its key physicochemical properties is presented in the table below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | 1-[4-(4-chlorophenyl)-2-(2,6-dichlorophenyl)sulfanylbutyl]imidazole;nitric acid | [1] |
| Molecular Formula | C₁₉H₁₈Cl₃N₃O₃S | [1][4] |
| Molecular Weight | 474.79 g/mol | [2][4][5] |
| Melting Point | ~159-163 °C (with decomposition) | [2][4][6] |
| pKa (Strongest Basic) | 6.51 - 6.78 | [6][7] |
| Water Solubility | Practically insoluble (0.26 mg/mL) | [2][6][8] |
| Other Solubilities | Sparingly soluble in methanol; slightly soluble in chloroform, methylene chloride, acetone, and ethanol; very slightly soluble in ethyl acetate. Soluble in DMSO (≥ 100 mg/mL) and DMF (30 mg/mL). | [2][3][8][9][10] |
Pharmacological Properties
Butoconazole is a broad-spectrum antifungal agent belonging to the azole class. It exhibits fungicidal activity against various yeasts and dermatophytes, particularly Candida species, and is clinically effective for vulvovaginal candidiasis.[6][11] It also shows some activity against Gram-positive bacteria.[1][12]
Mechanism of Action
The primary antifungal mechanism of butoconazole, like other imidazole derivatives, is the disruption of the fungal cell membrane.[6][13][14] It specifically inhibits the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[6][15] This enzyme is critical for the conversion of lanosterol to ergosterol, an essential sterol component for maintaining the integrity and fluidity of the fungal cell membrane.[13][15][16] The inhibition of this step leads to the depletion of ergosterol and a simultaneous accumulation of toxic methylated sterol precursors.[13] These changes increase membrane permeability, disrupt cellular processes, and ultimately lead to the inhibition of fungal growth or cell death.[6][14][15]
Caption: Mechanism of action of this compound.
Pharmacokinetics
Following vaginal administration of a 2% this compound cream, systemic absorption is minimal. On average, only about 1.7% (range 1.3-2.2%) of the dose is absorbed.[3][6][14] Peak plasma concentrations of the drug and its metabolites are typically reached between 12 and 24 hours after administration.[3][14]
Table 2: Pharmacokinetic Properties of this compound (Vaginal Administration)
| Parameter | Value | Source(s) |
| Systemic Absorption | ~1.7% (range 1.3-2.2%) | [3][6][14] |
| Time to Peak Plasma (Tₘₐₓ) | 12 - 24 hours | [3][14] |
| Plasma Half-life (t₁/₂) | 21 - 24 hours | [8] |
| Cₘₐₓ (0.1 g single dose) | 1.740 ± 0.511 ng/mL | [10] |
| AUC₀₋₉₆ₕ (0.1 g single dose) | 73.48 ± 28.99 ng·h/mL | [10] |
Experimental Protocols
Detailed experimental protocols for this compound are not exhaustively published in single sources. However, based on established methodologies for imidazole antifungals, the following outlines provide a robust framework for its characterization.
Solubility Determination (Shake-Flask Method)
This protocol determines the equilibrium solubility of this compound in various solvents, a critical parameter for formulation development.
-
Preparation: Prepare saturated solutions by adding an excess amount of this compound powder to a known volume of the desired solvent (e.g., water, ethanol, methanol) in a sealed flask.
-
Equilibration: Agitate the flasks at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The duration should be sufficient to ensure the concentration of the dissolved solid remains constant.
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Centrifuge the samples at high speed to pellet any remaining suspended particles.
-
Sampling and Dilution: Carefully withdraw an aliquot from the clear supernatant. Dilute the aliquot with a suitable solvent to a concentration within the quantifiable range of the analytical method.
-
Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Calculation: Calculate the original solubility in the solvent, accounting for the dilution factor, and express the result in units such as mg/mL or mol/L.
In Vitro Antifungal Susceptibility Testing (CLSI Broth Microdilution Method)
This method determines the Minimum Inhibitory Concentration (MIC) of this compound against fungal isolates, providing a quantitative measure of its antifungal potency. The protocol is based on the Clinical and Laboratory Standards Institute (CLSI) documents M27 for yeasts and M38 for filamentous fungi.[1][5]
-
Preparation of Antifungal Agent: Prepare a stock solution of this compound in a suitable solvent like DMSO. Perform serial two-fold dilutions in a 96-well microtiter plate using a standardized liquid medium (e.g., RPMI-1640 buffered with MOPS).[4]
-
Inoculum Preparation: Culture the fungal isolate (e.g., Candida albicans) on an appropriate agar medium. Prepare a standardized cell suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard. Further dilute this suspension to achieve a final specified inoculum concentration (e.g., 0.5 x 10³ to 2.5 x 10³ cells/mL) in the microtiter wells.
-
Inoculation: Add the standardized fungal inoculum to each well of the microtiter plate containing the serially diluted this compound. Include a positive control well (inoculum, no drug) and a negative control well (medium only).
-
Incubation: Incubate the plates at 35°C for 24-48 hours, depending on the fungal species and its growth rate.[4]
-
MIC Determination: Read the MIC as the lowest concentration of this compound that causes a significant inhibition of visible fungal growth (e.g., ≥50% reduction for azoles) compared to the drug-free growth control well.[4]
Generalized Experimental Workflow
The following diagram illustrates a generalized workflow for the preclinical characterization of a topical antifungal drug candidate like this compound.
Caption: Generalized workflow for preclinical antifungal drug characterization.
References
- 1. M38 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi [clsi.org]
- 2. journals.asm.org [journals.asm.org]
- 3. researchgate.net [researchgate.net]
- 4. medicallabnotes.com [medicallabnotes.com]
- 5. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 6. Antifungal Susceptibility of Yeasts and Filamentous Fungi by CLSI Broth Microdilution Testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. reviberoammicol.com [reviberoammicol.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Extreme vertexes design in formulation development: solubility of this compound in a multicomponent system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. farmaciajournal.com [farmaciajournal.com]
An In-depth Technical Guide to the Pharmacokinetics and Bioavailability of Butoconazole Nitrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetics and bioavailability of butoconazole nitrate, an imidazole antifungal agent. The information presented herein is curated from a variety of scientific sources to support research and development efforts in the pharmaceutical sciences.
Introduction
This compound is a broad-spectrum antifungal agent primarily used for the local treatment of vulvovaginal candidiasis.[1][2][3] Its efficacy is rooted in its ability to disrupt the fungal cell membrane by inhibiting the synthesis of ergosterol, a critical component for fungal cell viability.[2][3][4] Understanding the pharmacokinetic profile of this compound is essential for optimizing its therapeutic use and developing new drug delivery systems. This guide details its absorption, distribution, metabolism, and excretion, supported by quantitative data and experimental methodologies.
Pharmacokinetic Profile
Absorption and Bioavailability
Following intravaginal administration, this compound exhibits limited systemic absorption. Studies have shown that a small fraction of the administered dose reaches the systemic circulation.
-
Vaginal Cream: Upon administration of a 2% this compound vaginal cream, an average of 1.7% (with a range of 1.3% to 2.2%) of the dose is absorbed systemically.[1][5] Another study reported an average absorption of 5.5% of the drug following a single intravaginal dose.
-
Peak Plasma Concentration (Cmax) and Time to Peak (Tmax): The peak plasma concentrations of butoconazole and its metabolites are typically reached between 12 and 24 hours after vaginal administration.[1][6] One study involving three female volunteers who received a single dose of radiolabeled 2% this compound vaginal cream found that measurable levels of radioactivity were not detected until two to eight hours after administration, with maximum plasma levels of radioactivity ranging from 19 to 44 ng/mL achieved at 24 hours.[7] A more recent study utilizing a highly sensitive LC-MS/MS method reported a Cmax of 30 ng/mL with a Tmax of 6 hours.[8]
-
Suppositories: A study on this compound suppositories in healthy Chinese female volunteers showed dose-proportional pharmacokinetics in the range of 0.05 g to 0.1 g.[9]
Distribution
Metabolism
The metabolic fate of intravaginally administered this compound has not been fully characterized.[10] However, it is presumed that the systemically absorbed portion of the drug undergoes extensive metabolism, likely in the liver.[10]
Excretion
The systemically absorbed fraction of butoconazole is eliminated from the body through both renal and fecal pathways.[10] In a study involving radiolabeled this compound, the total radioactivity was excreted in approximately equal amounts in the urine (2.7%) and feces (2.8%).[7] The plasma levels of radioactivity fell to background levels within 96 to 120 hours after dosing.[7] The plasma half-life of butoconazole has been estimated to be between 21 and 24 hours.
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of this compound from various studies.
Table 1: Pharmacokinetic Parameters of this compound Vaginal Cream
| Parameter | Value | Study Population | Formulation | Analytical Method | Source(s) |
| Bioavailability | 1.7% (range: 1.3-2.2%) | 3 women | 2% Cream | Not Specified | [1][5] |
| 5.5% (average) | Not Specified | Not Specified | Not Specified | ||
| Cmax | 13.6-18.6 ng radioequivalents/mL | 3 women | 2% Cream | Radiometric | [1] |
| 19-44 ng/mL | 3 women | 2% Cream | Radiometric | [7] | |
| 30 ng/mL | Healthy volunteers | Not Specified | LC-MS/MS | [8] | |
| Tmax | 12-24 hours | 3 women | 2% Cream | Not Specified | [1][6] |
| 24 hours | 3 women | 2% Cream | Radiometric | [7] | |
| 6 hours | Healthy volunteers | Not Specified | LC-MS/MS | [8] | |
| Half-life (t½) | 21-24 hours | Not Specified | Not Specified | Not Specified | |
| Excretion (Urine) | 2.7% | 3 women | 2% Cream | Radiometric | [7] |
| Excretion (Feces) | 2.8% | 3 women | 2% Cream | Radiometric | [7] |
Table 2: Pharmacokinetic Parameters of this compound Vaginal Suppositories
| Parameter | 0.05 g Dose | 0.1 g Dose | Study Population | Formulation | Analytical Method | Source(s) |
| Cmax | 0.895 ± 0.2610 ng/mL | 1.740 ± 0.511 ng/mL | Healthy Chinese female volunteers | Suppository | Not Specified | [9] |
| AUC0-96h | 36.38 ± 10.82 ng·h/mL | 73.48 ± 28.99 ng·h/mL | Healthy Chinese female volunteers | Suppository | Not Specified | [9] |
Experimental Protocols
Detailed experimental protocols for pharmacokinetic studies of this compound are not always publicly available. However, based on the literature, a typical study design for assessing the bioavailability of a vaginally administered product would involve the following steps.
Bioequivalence Study with Clinical Endpoint (as per FDA Guidance)
For generic this compound vaginal cream, the FDA recommends a randomized, double-blind, parallel, placebo-controlled in vivo study in postmenarcheal females with vulvovaginal candidiasis.[11]
-
Objective: To compare the therapeutic cure rate of a test product against a reference product and a placebo.
-
Study Population: Postmenarcheal females with a clinical diagnosis of symptomatic vulvovaginal candidiasis, confirmed by KOH wet mount.[11]
-
Dosing Regimen: One full applicator (approximately 5 g) of 2% this compound vaginal cream administered once daily at bedtime for 3 consecutive days.[11]
-
Primary Endpoint: The proportion of subjects with therapeutic cure, defined as both mycological cure (negative KOH and fungal culture) and clinical cure (resolution of signs and symptoms), at the test-of-cure visit on days 21-30.[11]
Pharmacokinetic Study using LC-MS/MS
A highly sensitive tandem mass spectrometric assay has been developed and validated for the determination of butoconazole in human plasma.[8]
-
Sample Preparation: Liquid-liquid extraction using tert-butyl methyl ether is employed for the preparation of plasma samples.[8]
-
Chromatography: Chromatographic separation is achieved using a Waters Xterra C18 column (3 µm, 3.0 × 50.0 mm).[8] The mobile phase consists of a gradient of 0.1% formic acid in water and acetonitrile:methanol (30:70, v/v) at a flow rate of 0.5 mL/min.[8]
-
Detection: Detection is performed using positive electrospray ionization in the multiple reaction monitoring (MRM) mode.[8]
-
Validation: The method is validated according to US FDA guidelines for bioanalytical method validation, with a linear concentration range of 0.10–30.00 ng/mL.[8]
Visualizations
Mechanism of Action Signaling Pathway
The antifungal activity of this compound stems from its ability to inhibit the enzyme lanosterol 14-alpha-demethylase, which is a key enzyme in the ergosterol biosynthesis pathway in fungi.[2][4] This disruption of ergosterol synthesis leads to altered cell membrane permeability and ultimately, fungal cell death.[2][3][4]
Caption: Mechanism of action of this compound.
Experimental Workflow for a Pharmacokinetic Study
The following diagram illustrates a generalized workflow for a clinical pharmacokinetic study of intravaginally administered this compound.
Caption: Generalized experimental workflow for a this compound pharmacokinetic study.
References
- 1. clinicalinfo.hiv.gov [clinicalinfo.hiv.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. This compound | C19H18Cl3N3O3S | CID 47471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. SMPDB [smpdb.ca]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Gynazole 1 (butoconazole) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 7. Three-day treatment with this compound for vulvovaginal candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Butoconazole Monograph for Professionals - Drugs.com [drugs.com]
- 11. accessdata.fda.gov [accessdata.fda.gov]
Antifungal Spectrum of Butoconazole Nitrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Butoconazole nitrate, a synthetic imidazole antifungal agent, exhibits a broad spectrum of activity against various fungal pathogens, primarily by inhibiting the synthesis of ergosterol, an essential component of the fungal cell membrane. This technical guide provides a comprehensive overview of the in vitro and in vivo antifungal properties of this compound, with a focus on its activity against clinically relevant yeasts and dermatophytes. Detailed experimental methodologies for susceptibility testing and clinical evaluation are presented, alongside a visual representation of its mechanism of action. This document is intended to serve as a resource for researchers, scientists, and professionals involved in the development and evaluation of antifungal therapies.
Introduction
This compound is an imidazole derivative with established efficacy in the treatment of vulvovaginal candidiasis.[1] Its primary mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, which is crucial for the conversion of lanosterol to ergosterol.[2] The disruption of ergosterol synthesis leads to alterations in fungal cell membrane permeability and function, ultimately resulting in the inhibition of fungal growth and replication.[3] This guide synthesizes the available data on the antifungal spectrum of this compound, presenting quantitative data, experimental protocols, and a mechanistic overview to support further research and development in the field of antifungal therapeutics.
In Vitro Antifungal Spectrum
The in vitro activity of this compound has been evaluated against a range of fungal isolates. The following tables summarize the available quantitative data, primarily Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of the drug that inhibits the visible growth of a microorganism.
Activity Against Candida Species
Butoconazole has demonstrated potent in vitro activity against various Candida species, including both Candida albicans and non-albicans species. One study evaluating 186 clinical isolates of 10 different Candida species found isoconazole to be the most active azole, followed by butoconazole and sulconazole.[4] Butoconazole and isoconazole were noted as the most active azoles against 80 isolates of non-albicans Candida species.[4]
Table 1: In Vitro Activity of this compound Against Candida Species
| Fungal Species | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Candida albicans | 106 | Data not specified | Data not specified | Data not specified | [4] |
| Candida spp. (non-albicans) | 80 | Data not specified | Data not specified | Data not specified | [4] |
Note: Specific MIC ranges, MIC₅₀, and MIC₉₀ values were not provided in the available literature. The study indicated high activity comparable to other azoles.
Activity Against Dermatophytes
This compound is also active against dermatophytes, the fungi responsible for infections of the skin, hair, and nails.[1] However, specific quantitative MIC data from comprehensive studies are limited in the publicly available literature.
Table 2: In Vitro Activity of this compound Against Dermatophytes
| Fungal Species | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Trichophyton rubrum | Data not available | Data not available | Data not available | Data not available | |
| Trichophyton mentagrophytes | Data not available | Data not available | Data not available | Data not available | |
| Epidermophyton floccosum | Data not available | Data not available | Data not available | Data not available |
Note: While butoconazole is known to be active against dermatophytes, specific MIC data from dedicated studies was not identified in the conducted search.
Clinical Efficacy
The clinical efficacy of this compound has been extensively studied, particularly for the treatment of vulvovagaginal candidiasis (VVC).
Table 3: Clinical and Mycological Cure Rates of this compound in the Treatment of Vulvovaginal Candidiasis
| Study Design | Treatment Regimen | N | Clinical Cure Rate (%) | Mycological Cure Rate (%) | Follow-up Period | Reference |
| Randomized, investigator-blind, multicenter | Butoconazole 2% cream (3 days) | 119 | Not specified | 57.8 (Therapeutic cure) | ~8 and 30 days post-treatment | [5] |
| Randomized, parallel, investigator-blind, multicenter | Butoconazole 1-BSR (single dose) | 101 | 88 | 74 | 30 days post-treatment | [6] |
| Randomized, double-blind, parallel, placebo-controlled | Butoconazole 2% cream (single dose) | 161 | See Therapeutic Cure | See Therapeutic Cure | 21-30 days post-treatment | [3] |
BSR: Bioadhesive, sustained-release
Experimental Protocols
In Vitro Susceptibility Testing
Standardized methods for antifungal susceptibility testing are crucial for the reliable determination of MIC values. The Clinical and Laboratory Standards Institute (CLSI) provides guidelines for testing both yeasts (M27) and filamentous fungi (M38).[7][8]
A standardized inoculum of the yeast isolate is prepared and added to microtiter plates containing serial dilutions of this compound in RPMI-1640 medium. The plates are incubated at 35°C, and the MIC is determined as the lowest concentration of the drug that causes a significant inhibition of growth compared to a drug-free control.
A standardized suspension of fungal conidia is used to inoculate microtiter plates with serial dilutions of this compound. The plates are incubated at a specified temperature (e.g., 28°C for dermatophytes) for an extended period (e.g., 7 days).[9] The MIC is determined by visual inspection of growth inhibition.[7][10]
This compound is incorporated into an agar medium at various concentrations. The surface of the agar is then inoculated with the fungal isolates. The MIC is the lowest concentration of the drug that prevents visible growth on the agar surface after incubation.[4]
Clinical Trial Protocol for Vulvovaginal Candidiasis
The following is a generalized protocol based on FDA guidance and published clinical trials for evaluating the efficacy of this compound in treating VVC.[5][6][11]
A randomized, double-blind, parallel-group, placebo-controlled study is the gold standard.
-
Postmenarcheal females with a clinical diagnosis of VVC.
-
Confirmation of diagnosis by positive potassium hydroxide (KOH) wet mount (presence of hyphae/pseudohyphae or budding yeast).
-
Presence of at least one vulvovaginal sign (e.g., erythema, edema, excoriation).[11]
-
Positive fungal culture for Candida species.
Patients are randomly assigned to receive either this compound cream or a placebo vehicle, administered as a single dose or a multi-day regimen.
-
Primary Endpoint: Therapeutic cure at the test-of-cure visit (typically 21-30 days post-treatment). Therapeutic cure is defined as both a clinical cure and a mycological cure.
-
Clinical Cure: Complete resolution of all signs and symptoms of VVC.
-
Mycological Cure: Negative KOH wet mount and negative fungal culture for Candida species.[11]
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
This compound, like other imidazole antifungals, targets the fungal cell membrane by interfering with the biosynthesis of ergosterol. This process is initiated by the inhibition of the enzyme lanosterol 14α-demethylase.
Caption: Inhibition of Ergosterol Biosynthesis by this compound.
The inhibition of lanosterol 14α-demethylase leads to a depletion of ergosterol in the fungal cell membrane and an accumulation of toxic methylated sterol precursors.[2] This disrupts the structural integrity and function of the membrane, leading to increased permeability, leakage of cellular contents, and ultimately, fungal cell death.
Conclusion
This compound is a potent antifungal agent with a well-established mechanism of action and clinical efficacy, particularly against Candida species causing vulvovaginal infections. Its in vitro spectrum also includes activity against dermatophytes. While comprehensive quantitative data for a wider range of fungal pathogens would be beneficial, the existing evidence supports its role as an important therapeutic option. The standardized methodologies for susceptibility testing and clinical trial design outlined in this guide provide a framework for future research to further delineate the antifungal spectrum and clinical utility of this compound.
References
- 1. This compound | C19H18Cl3N3O3S | CID 47471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. SMPDB [smpdb.ca]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. In vitro activity of cloconazole, sulconazole, butoconazole, isoconazole, fenticonazole, and five other antifungal agents against clinical isolates of Candida albicans and Candida spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of this compound 2% Vaginal Cream and Miconazole Nitrate 2% Vaginal Cream Treatments in Patients with Vulvovaginal Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound 2% for vulvovaginal candidiasis. New, single-dose vaginal cream formulation vs. seven-day treatment with miconazole nitrate. Gynazole 1 Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. njccwei.com [njccwei.com]
- 8. M38 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi [clsi.org]
- 9. In vitro activities of four antifungal drugs against Trichophyton rubrum isolates exhibiting resistance to fluconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. intertekinform.com [intertekinform.com]
- 11. accessdata.fda.gov [accessdata.fda.gov]
The Genesis of a Potent Antifungal: A Technical History of Butoconazole Nitrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Butoconazole nitrate, a prominent imidazole antifungal agent, has a rich history of discovery and development characterized by targeted chemical synthesis, elucidation of a specific molecular mechanism, and rigorous preclinical and clinical evaluation. This in-depth guide provides a technical overview of the journey of this compound from its initial synthesis to its establishment as a key therapeutic option for vulvovaginal candidiasis. We will delve into the intricacies of its chemical development, its mechanism of action at the molecular level, and the comprehensive preclinical and clinical data that have defined its efficacy and safety profile.
Discovery and Chemical Development
The discovery of this compound emerged from the broader exploration of imidazole-based compounds for their antifungal properties. The core of its development lies in the targeted synthesis of a molecule with potent and specific activity against pathogenic fungi, particularly Candida species.
Chemical Synthesis
The synthesis of this compound, chemically known as (±)-1-[4-(4-Chlorophenyl)-2-[(2,6-dichlorophenyl)thio]butyl]-1H-imidazole mononitrate, is a multi-step process that has been refined over time to improve yield and purity. The general synthetic pathway involves the creation of a key imidazole intermediate followed by the introduction of the dichlorophenylthio side chain and subsequent salt formation.
Experimental Protocol: Synthesis of a this compound Intermediate
A representative synthesis of a key intermediate, 1-(2-hydroxy-4-(4-chlorophenyl)butyl)-1-hydro-imidazole, is outlined as follows[1]:
-
Preparation of the Imidazole Sodium Salt: A solution of imidazole in dimethylformamide (DMF) is slowly added to a sodium hydride suspension in DMF under an ice bath to form the sodium salt of imidazole. The reaction mixture is then heated to approximately 60°C and stirred.
-
Alkylation Reaction: After cooling, 1-chloro-4-(4-chlorophenyl)-2-butanol is slowly added to the reaction mixture. The mixture is then heated and stirred for an extended period (e.g., 100-150 minutes at 50-70°C) to facilitate the alkylation of the imidazole nitrogen.
-
Work-up and Isolation: The reaction mixture is cooled and then quenched with ice water. The resulting precipitate, the crude intermediate product, is collected by filtration, washed, and then purified by recrystallization to yield the desired 1-(2-hydroxy-4-(4-chlorophenyl)butyl)-1-hydro-imidazole.
This intermediate then undergoes further reactions to introduce the 2,6-dichlorophenylthio group, followed by treatment with nitric acid to form the final this compound salt.
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
This compound exerts its antifungal effect by disrupting the integrity of the fungal cell membrane. Like other imidazole antifungals, its primary target is the enzyme lanosterol 14α-demethylase, a key enzyme in the biosynthesis of ergosterol.[1][2] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.
Signaling Pathway: Ergosterol Biosynthesis Inhibition
The inhibition of lanosterol 14α-demethylase by this compound disrupts the conversion of lanosterol to ergosterol. This leads to a depletion of ergosterol and an accumulation of toxic methylated sterol precursors in the fungal cell membrane. The altered membrane composition increases its permeability, leading to the leakage of essential cellular contents and ultimately, fungal cell death.[1][2]
Caption: Inhibition of ergosterol biosynthesis by this compound.
Preclinical Development
The preclinical evaluation of this compound established its antifungal activity, pharmacokinetic profile, and safety in various in vitro and in vivo models.
In Vitro Antifungal Activity
This compound has demonstrated potent in vitro activity against a broad spectrum of pathogenic fungi, most notably Candida species.
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The in vitro antifungal susceptibility of yeast isolates to this compound is commonly determined using the broth microdilution method, following guidelines from organizations like the Clinical and Laboratory Standards Institute (CLSI).
-
Inoculum Preparation: A standardized suspension of the fungal isolate is prepared in RPMI 1640 medium.
-
Drug Dilution: A serial two-fold dilution of this compound is prepared in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the fungal suspension.
-
Incubation: The microtiter plate is incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the drug that causes a significant inhibition of fungal growth compared to a drug-free control.
Table 1: In Vitro Activity of this compound against Candida Species
| Fungal Species | MIC Range (µg/mL) | MIC90 (µg/mL) | Reference |
| Candida albicans | 0.007 - >128 | 0.01 | [3] |
| Candida glabrata | 0.007 - >128 | 0.01 | [3] |
| Candida tropicalis | 0.007 - >128 | 0.01 | [3] |
MIC90: The minimum inhibitory concentration required to inhibit the growth of 90% of isolates.
Preclinical Pharmacokinetics and Toxicology
Pharmacokinetic studies in animals have shown that systemic absorption of this compound after vaginal administration is low. Toxicology studies have established its safety profile.
Table 2: Summary of Preclinical Pharmacokinetic and Toxicological Data
| Parameter | Species | Result | Reference |
| Pharmacokinetics | |||
| Systemic Absorption (Vaginal) | Rabbit | Low | [4] |
| Toxicology | |||
| Acute Oral LD50 | Rat | >1720 mg/kg | [5] |
| Reproductive Toxicology | Rat | No apparent adverse effect on organogenesis at doses up to 50 mg/kg/day | [1] |
Clinical Development
The clinical development of this compound has focused on its efficacy and safety for the treatment of vulvovaginal candidiasis.
Experimental Workflow: Clinical Trial Phases for this compound
Caption: General clinical trial workflow for this compound.
Clinical Efficacy
Numerous clinical trials have demonstrated the high efficacy of this compound in treating vulvovaginal candidiasis.
Experimental Protocol: Phase III Clinical Trial for Vulvovaginal Candidiasis
A typical Phase III clinical trial to evaluate the efficacy and safety of this compound for vulvovaginal candidiasis would include the following key elements:
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled or active-comparator trial.
-
Patient Population: Non-pregnant women with a confirmed diagnosis of vulvovaginal candidiasis (positive KOH smear and/or culture).
-
Intervention: Intravaginal administration of this compound cream (e.g., 2% cream for a specified duration).
-
Primary Efficacy Endpoint: Mycological cure rate (negative KOH smear and culture) at a specified follow-up visit (e.g., 8 days post-treatment).
-
Secondary Efficacy Endpoints: Clinical cure rate (resolution of signs and symptoms), therapeutic cure rate (both mycological and clinical cure), and long-term cure rate (e.g., 30 days post-treatment).
-
Safety Assessment: Monitoring and recording of all adverse events.
Table 3: Summary of Clinical Efficacy Data for this compound 2% Cream
| Comparison | Treatment Duration | Mycological Cure Rate (Day 8) | Clinical Cure Rate | Therapeutic Cure Rate | Reference |
| vs. Clotrimazole (200 mg tablet) | 3 days | 95% | 82% | Not Reported | [6] |
| vs. Miconazole Nitrate (2% cream) | 6 days (Butoconazole) vs. 6 days (Miconazole) | 98% (2% BN) | Not Reported | Not Reported | [7] |
| Single Dose vs. 7-day Miconazole | Single Dose (Butoconazole) vs. 7 days (Miconazole) | Not Reported | Not Reported | Not Reported | [8] |
| vs. Fluconazole (150 mg oral) | Single Dose | Not Reported | Median time to first symptom relief: 17.5h (Butoconazole) vs. 22.9h (Fluconazole) | Not Reported | [2][9] |
Safety and Tolerability
Clinical trials have consistently shown that this compound is well-tolerated, with most adverse events being mild and localized to the application site.
Table 4: Common Adverse Events Reported in Clinical Trials
| Adverse Event | Incidence |
| Vulvar/vaginal burning | Low |
| Itching | Low |
| Soreness and swelling | Low |
| Pelvic or abdominal pain/cramping | Low |
Conclusion
The discovery and development of this compound represent a successful example of rational drug design and thorough preclinical and clinical evaluation. Its targeted mechanism of action, potent in vitro and in vivo efficacy, and favorable safety profile have established it as a valuable therapeutic agent in the management of vulvovaginal candidiasis. This technical guide has provided a comprehensive overview of the key milestones and scientific data that underpin the successful journey of this compound from a synthesized molecule to a widely used antifungal medication.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. researchgate.net [researchgate.net]
- 3. gynazole.com [gynazole.com]
- 4. 1-[4-(4-Chlorophenyl)-2-(2,6-dichlorophenylthio)-n-butyl]-1H-imidazole nitrate, a new potent antifungal agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Three-day treatment with this compound for vulvovaginal candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A new vaginal antifungal agent--butoconazole nitrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A comparison of this compound cream with econazole nitrate cream for the treatment of vulvovaginal candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
molecular formula of butoconazole nitrate
An In-depth Technical Guide to Butoconazole Nitrate
Introduction
This compound is a synthetic imidazole derivative renowned for its potent antifungal properties.[1][2] It is primarily utilized in gynecology for the treatment of vulvovaginal candidiasis, commonly known as yeast infections, which are frequently caused by Candida species, particularly Candida albicans.[2][3][4] this compound is the nitrate salt form of butoconazole and functions by disrupting the fungal cell membrane, leading to growth inhibition.[1][2] Beyond its antifungal activity, it has also demonstrated antibacterial effects against certain gram-positive organisms.[1][2] This guide provides a comprehensive overview of the chemical properties, mechanism of action, quantitative data, and experimental protocols related to this compound for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
This compound is a white, crystalline solid.[5] Its key chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C19H17Cl3N2S • HNO3 | [3][5] |
| C19H18Cl3N3O3S | [1][6][7] | |
| Molecular Weight | 474.79 g/mol | [6][8] |
| 474.8 g/mol | [1][5] | |
| IUPAC Name | 1-[4-(4-chlorophenyl)-2-(2,6-dichlorophenyl)sulfanylbutyl]imidazole nitrate | [7] |
| CAS Number | 64872-77-1 | [5][6][9] |
| Melting Point | 162-163 °C | [3] |
| Solubility | DMF: 30 mg/mL, DMSO: 30 mg/mL, DMSO:PBS (pH 7.2) (1:2): 0.3 mg/mL, Ethanol: 0.1 mg/mL | [5] |
Mechanism of Action
The primary antifungal action of this compound, like other imidazole derivatives, is the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.[10][11] The specific target is the enzyme lanosterol 14-alpha-demethylase, a cytochrome P450 enzyme responsible for the conversion of lanosterol to ergosterol.[10][12]
Inhibition of this enzyme leads to a depletion of ergosterol and a simultaneous accumulation of toxic methylated sterol precursors within the fungal cell.[10] This alteration in the lipid composition of the cell membrane disrupts its integrity and fluidity, increasing its permeability.[10][11] The compromised membrane can no longer maintain cellular homeostasis, resulting in the leakage of essential cellular contents, cellular dysfunction, and ultimately, the death of the fungal cell.[10]
This compound exhibits a high degree of selectivity for fungal cells over human cells because human cell membranes utilize cholesterol instead of ergosterol.[10] This selectivity minimizes its effects on human cells, contributing to its therapeutic efficacy.[10]
Signaling Pathway
Caption: Mechanism of action of this compound.
Quantitative Data
Pharmacokinetic Data
Following vaginal administration of a 2% this compound cream to three women, an average of 1.7% (ranging from 1.3% to 2.2%) of the dose was absorbed.[11] Peak plasma levels of the drug and its metabolites, ranging from 13.6 to 18.6 ng radioequivalents/mL of plasma, were reached between 12 and 24 hours after administration.[11]
In Vitro Activity
Butoconazole has been shown to inhibit the PHA-stimulated secretion of several cytokines in human peripheral blood lymphocytes.
| Cytokine | IC50 (µg/mL) |
| IL-2 | 7.2 |
| TNFα | 14.4 |
| IFNγ | 7.36 |
| GM-CSF | 7.6 |
| Data from AbMole BioScience Certificate of Analysis[8] |
Experimental Protocols
Synthesis of this compound Intermediate
A method for the industrial production of a this compound intermediate, 1-(2-hydroxy-4-(4-chlorophenyl)butyl)-1-hydro-imidazole, has been described.[13]
Materials:
-
Sodium hydride DMF (dimethylformamide) solution
-
Imidazole DMF solution
-
1-chloro-4-(4-chlorophenyl)-2-butanol
-
Ice water
Procedure:
-
Under an ice bath, slowly add the imidazole DMF solution dropwise to the sodium hydride DMF solution.
-
Heat and stir the mixture to facilitate the reaction.
-
After cooling, slowly add 1-chloro-4-(4-chlorophenyl)-2-butanol.
-
Heat and stir the resulting mixture to react.
-
Cool the mixture to obtain the reaction liquid.
-
Mix the reaction liquid with ice water while stirring.
-
Continue stirring until precipitation ceases.
-
Filter the mixture and wash the filter cake.
-
Dry and re-crystallize the filter cake to obtain the this compound intermediate.[13]
High-Performance Liquid Chromatography (HPLC) Assay
This protocol is based on the USP monograph for the assay of this compound.[14]
Chromatographic System:
-
Detector: UV, 229 nm
-
Column: 4.6-mm × 25-cm; packing L1
-
Column Temperature: 40°C
-
Flow Rate: Approximately 2 mL/min
-
Injection Volume: 10 µL
Reagents:
-
Phosphate buffer: Dissolve 2.18 g of monobasic potassium phosphate and 4.18 g of dibasic potassium phosphate in 900 mL of water, then dilute with water to 1000 mL.
-
Mobile phase: A filtered and degassed mixture of methanol and Phosphate buffer (3:1).
-
Standard preparation: Dissolve an accurately weighed quantity of USP this compound RS in the Mobile phase to obtain a solution with a known concentration of about 0.2 mg/mL.
-
Assay preparation: Accurately weigh about 20 mg of this compound, transfer to a 100-mL volumetric flask, dissolve in and dilute with Mobile phase to volume, mix, and filter.
Procedure:
-
Separately inject equal volumes of the Standard preparation and the Assay preparation into the chromatograph.
-
Record the chromatograms and measure the peak responses for the major peaks.
-
Calculate the quantity (in mg) of C19H17Cl3N2S·HNO3 in the portion of this compound taken.
Spectrophotometric Determination
A spectrophotometric method for the determination of this compound has been developed based on the formation of an ion-pair with Rose Bengal reagent.[15]
Procedure:
-
The method involves the reaction of this compound with Rose Bengal reagent to form an ion-pair.
-
The spectrum of the resulting ion-pair is measured at a pH of 4 and a wavelength of 580 nm.
-
The optimal temperature for the measurement is between 20-30°C.
-
Beer's law was found to be valid in the concentration range of 14.2 – 45.1 μg/mL for this compound.[15]
Experimental Workflow Visualization
References
- 1. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. This compound | C19H18Cl3N3O3S | CID 47471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. biosynth.com [biosynth.com]
- 7. medkoo.com [medkoo.com]
- 8. abmole.com [abmole.com]
- 9. This compound 64872-77-1 | TCI AMERICA [tcichemicals.com]
- 10. What is the mechanism of this compound? [synapse.patsnap.com]
- 11. Gynazole (Butoconazole): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 12. go.drugbank.com [go.drugbank.com]
- 13. CN105198817A - Method for industrially synthesizing this compound intermediate - Google Patents [patents.google.com]
- 14. pharmacopeia.cn [pharmacopeia.cn]
- 15. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
Butoconazole Nitrate: A Comprehensive Technical Review
CAS Number: 64872-77-1
This technical guide provides an in-depth overview of butoconazole nitrate, an imidazole antifungal agent. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, mechanism of action, synthesis, and clinical efficacy. All quantitative data is presented in structured tables, and key methodologies and pathways are visualized using Graphviz diagrams.
Physicochemical Properties
This compound is a synthetic imidazole derivative. Its fundamental physicochemical characteristics are summarized in the table below.
| Property | Value |
| CAS Number | 64872-77-1[1][2][3][4][5] |
| Molecular Formula | C₁₉H₁₇Cl₃N₂S · HNO₃[4] |
| Molecular Weight | 474.79 g/mol [2][4] |
| Appearance | White to light yellow powder or crystals[1] |
| Melting Point | Approximately 163 °C[2] |
| Solubility | Soluble in DMF and DMSO; sparingly soluble in ethanol[3] |
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
This compound exerts its antifungal effect by disrupting the fungal cell membrane. The primary mechanism of action is the inhibition of the enzyme lanosterol 14-alpha-demethylase, a crucial cytochrome P450 enzyme in the biosynthesis of ergosterol.[6][7][8] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane integrity, fluidity, and function.[6]
By inhibiting lanosterol 14-alpha-demethylase, this compound blocks the conversion of lanosterol to ergosterol.[6][7][8] This inhibition leads to a depletion of ergosterol and a simultaneous accumulation of toxic methylated sterol precursors within the fungal cell membrane.[6] The altered sterol composition increases membrane permeability, leading to the leakage of essential cellular contents and ultimately resulting in fungal cell death.[6] this compound exhibits selectivity for fungal lanosterol 14-alpha-demethylase over the corresponding human enzyme, which contributes to its therapeutic profile.[6]
In Vitro Antifungal Activity
This compound has demonstrated potent in vitro activity against a broad spectrum of pathogenic fungi, particularly Candida species. The minimum inhibitory concentration (MIC) is a key quantitative measure of an antifungal agent's in vitro potency.
| Organism | MIC Range (µg/mL) |
| Candida albicans | 0.05 - >100 |
| Candida tropicalis | 0.1 - >100 |
| Candida glabrata | 0.1 - >100 |
| Candida parapsilosis | 0.1 - 50 |
| Candida krusei | 0.2 - >100 |
Note: MIC values can vary depending on the specific strain and testing methodology.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
The following is a generalized protocol for determining the MIC of this compound against Candida species, based on the Clinical and Laboratory Standards Institute (CLSI) M27 methodology.
Synthesis of this compound
The synthesis of this compound involves a multi-step chemical process. A general outline of the synthesis is provided below.
-
Preparation of the imidazole intermediate: This typically involves the reaction of imidazole with a suitable chloroalkylphenyl derivative.
-
Thioether formation: The imidazole intermediate is then reacted with a dichlorophenylthiol to form the thioether linkage.
-
Nitrate salt formation: The final step is the reaction of the butoconazole free base with nitric acid to yield this compound.
A more detailed, though not exhaustive, synthetic route involves the reaction of 1-(2-hydroxy-4-(4-chlorophenyl)butyl)-1H-imidazole with 2,6-dichlorothiophenol, followed by treatment with nitric acid.
Clinical Efficacy in Vulvovaginal Candidiasis
This compound has been extensively studied in clinical trials for the treatment of vulvovaginal candidiasis (VVC). The following tables summarize the clinical and mycological cure rates from various studies.
Table 1: Clinical and Mycological Cure Rates of this compound (2% cream) vs. Miconazole Nitrate (2% cream)
| Treatment Group | Duration | Clinical Cure Rate (8-10 days post-treatment) | Mycological Cure Rate (8-10 days post-treatment) | Therapeutic Cure Rate (30 days post-treatment) |
| This compound 2% | 3 days | 95% | 95% | 57.8% |
| Miconazole Nitrate 2% | 7 days | 91% | 91% | 61.4% |
Table 2: Efficacy of Single-Dose this compound (2% bioadhesive cream) vs. 7-Day Miconazole Nitrate
| Treatment Group | Clinical Cure Rate (8-10 days post-treatment) | Mycological Cure Rate (8-10 days post-treatment) | Clinical Cure Rate (30 days post-treatment) | Mycological Cure Rate (30 days post-treatment) |
| This compound 2% (single dose) | 92% | 87% | 88% | 74% |
| Miconazole Nitrate 2% (7 days) | 92% | 87% | - | - |
Table 3: Time to Symptom Relief: this compound vs. Fluconazole
| Treatment Group | Median Time to First Symptom Relief (hours) |
| This compound 2% Cream | 17.5 |
| Fluconazole 150 mg tablet | 22.9 |
Experimental Protocol: Clinical Trial for Vulvovaginal Candidiasis
The following outlines a typical experimental design for a clinical trial evaluating the efficacy and safety of this compound for the treatment of VVC.
References
- 1. Candida albicans Mutations in the Ergosterol Biosynthetic Pathway and Resistance to Several Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The synthesis, regulation, and functions of sterols in Candida albicans: Well-known but still lots to learn - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Three-day treatment with this compound for vulvovaginal candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. clinicalinfo.hiv.gov [clinicalinfo.hiv.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
An In-depth Technical Guide to Butoconazole Nitrate: An Imidazole Derivative
For Researchers, Scientists, and Drug Development Professionals
Abstract
Butoconazole nitrate, a synthetic imidazole derivative, is a potent antifungal agent primarily utilized in the topical treatment of vulvovaginal candidiasis (VVC). Its fungicidal activity stems from the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane. This disruption leads to increased membrane permeability and ultimately, fungal cell death. This technical guide provides a comprehensive overview of the core characteristics of this compound, including its physicochemical properties, mechanism of action, pharmacokinetic profile, and clinical efficacy. Detailed experimental protocols for its synthesis, antifungal susceptibility testing, and clinical evaluation are presented, alongside structured data summaries and visual representations of key pathways and workflows.
Physicochemical Characteristics
This compound is a white to off-white crystalline powder. Its chemical name is (±)-1-[4-(p-chlorophenyl)-2-[(2,6-dichlorophenyl)thio]butyl]imidazole mononitrate. The compound's structure and key physicochemical properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₁₉H₁₇Cl₃N₂S · HNO₃ | [1] |
| Molecular Weight | 474.79 g/mol | [1] |
| Melting Point | Approximately 159°C with decomposition | [2] |
| Solubility | Practically insoluble in water; sparingly soluble in methanol; slightly soluble in chloroform, methylene chloride, acetone, and ethanol; very slightly soluble in ethyl acetate. | [1] |
| LogP | 6.7 | [3] |
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
As an imidazole derivative, this compound exerts its antifungal effect by disrupting the integrity of the fungal cell membrane. The primary target is the enzyme lanosterol 14α-demethylase, a cytochrome P450-dependent enzyme essential for the synthesis of ergosterol.[3]
The inhibition of this enzyme blocks the conversion of lanosterol to ergosterol, leading to an accumulation of 14α-methylated sterols within the fungal cell membrane.[3] This alteration in sterol composition disrupts the close packing of phospholipids, increasing membrane fluidity and permeability. The compromised cell membrane can no longer maintain its essential functions, resulting in the leakage of intracellular components and ultimately leading to fungal cell death.[3]
Pharmacokinetic Profile
Following intravaginal administration, this compound exhibits minimal systemic absorption. The majority of the drug remains at the site of action, contributing to its high local efficacy and low incidence of systemic side effects.
| Parameter | Value | Condition | Reference |
| Systemic Absorption | 1.7% (range 1.3-2.2%) of the dose | Following vaginal administration of 2% cream | [3][4] |
| Peak Plasma Concentration (Cmax) | 13.6 - 18.6 ng/mL | Following vaginal administration of 2% cream | [4] |
| Time to Peak Plasma Concentration (Tmax) | 12 - 24 hours | Following vaginal administration of 2% cream | [4] |
| Half-life (t½) | 21 - 24 hours | - | [5] |
| Excretion | Approximately equal amounts in urine and feces | - | [6] |
Antifungal Spectrum and In Vitro Activity
This compound demonstrates a broad spectrum of activity against various fungal pathogens, most notably Candida species, which are the primary causative agents of VVC. Its in vitro efficacy is typically evaluated by determining the Minimum Inhibitory Concentration (MIC).
| Organism | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Candida albicans | ≤0.03 - >128 | 0.5 | 32 | [7] |
| Candida glabrata | 0.06 - 64 | 16 | 32 | [8] |
| Candida tropicalis | 0.03 - 16 | 0.25 | 1 | [2] |
| Candida parapsilosis | 0.016 - 8 | 0.125 | 0.5 | [9] |
| Candida krusei | 0.125 - 64 | 16 | 32 | [8] |
Note: MIC values can vary depending on the specific strain and testing methodology.
Clinical Efficacy
Numerous clinical trials have established the efficacy and safety of this compound for the treatment of VVC. It has been compared to other antifungal agents, demonstrating comparable or, in some cases, superior outcomes, particularly in terms of symptom relief.
| Treatment Regimen | Comparator | Mycological Cure Rate | Clinical Cure Rate | Reference |
| This compound 2% Cream (3-day) | Clotrimazole 200 mg tablets (3-day) | 95% (8 days post-treatment) | 82% (8 days post-treatment) | [6] |
| This compound 2% Cream (3-day) | Clotrimazole 200 mg tablets (3-day) | 80% (30 days post-treatment) | - | [6] |
| This compound 2% Bioadhesive Cream (single dose) | Miconazole Nitrate 2% Cream (7-day) | 87% (7-10 days post-treatment) | 92% (7-10 days post-treatment) | [10] |
| This compound 2% Bioadhesive Cream (single dose) | Miconazole Nitrate 2% Cream (7-day) | 74% (30 days post-treatment) | 88% (30 days post-treatment) | [10] |
| This compound 1% Cream (6-day) | Miconazole Nitrate 2% Cream (6-day) | 91% (8 days post-treatment) | - | [11] |
| This compound 2% Cream (6-day) | Miconazole Nitrate 2% Cream (6-day) | 98% (8 days post-treatment) | - | [11] |
A randomized, open-label, parallel study comparing single-dose this compound 2% vaginal cream to a single-dose oral fluconazole 150 mg tablet in 181 women with VVC found that the median time to first symptom relief was significantly shorter in the butoconazole group (17.5 hours vs. 22.9 hours for fluconazole).[12][13]
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is a multi-step process. A representative synthetic route is outlined below, based on described chemical literature.[14][15]
Detailed Methodology:
-
Preparation of 1-(4-chlorophenyl)-2-((2,6-dichlorophenyl)thio)butyl]-1H-imidazole (Butoconazole base):
-
React 1-(4-chlorophenyl)-2-hydroxy-n-butyl]-imidazole with thionyl chloride to yield 1-[4-(4-chlorophenyl)-2-chloro-n-butyl]-imidazole.
-
React the resulting chloro derivative with 2,6-dichlorothiophenol in the presence of a base to yield the butoconazole base.[14]
-
-
Formation of the Nitrate Salt:
-
Dissolve the butoconazole base in a suitable solvent such as anhydrous ether.
-
Add nitric acid dropwise with stirring until precipitation of this compound is complete.[16]
-
The resulting solid is then filtered, washed, and dried.
-
Antifungal Susceptibility Testing: Broth Microdilution (CLSI M27)
The in vitro antifungal activity of this compound is determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI) document M27.[11][17][18][19][20]
Detailed Methodology:
-
Preparation of Antifungal Agent: A stock solution of this compound is prepared and serially diluted in RPMI-1640 medium to achieve a range of final concentrations in the microtiter plate wells.
-
Inoculum Preparation: Fungal isolates are grown on appropriate agar plates, and a standardized inoculum suspension is prepared to a specific turbidity, corresponding to a defined concentration of fungal cells.
-
Inoculation: Each well of the microtiter plate containing the drug dilutions is inoculated with the fungal suspension. A growth control well (no drug) and a sterility control well (no inoculum) are included.
-
Incubation: The inoculated plates are incubated at 35°C for 24 to 48 hours.
-
MIC Determination: The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to the growth control. This can be determined visually or by using a spectrophotometric reader.
Clinical Trial Protocol for Vulvovaginal Candidiasis
The design and execution of clinical trials for VVC are guided by regulatory agencies such as the U.S. Food and Drug Administration (FDA).[6][21][22][23] A typical randomized, double-blind, parallel-group study design is outlined below.
Detailed Methodology:
-
Patient Population: Women of childbearing age with signs and symptoms of VVC, confirmed by potassium hydroxide (KOH) microscopy and/or fungal culture, are enrolled. Exclusion criteria typically include pregnancy, lactation, and concurrent use of other antifungal or antimicrobial agents.[22]
-
Study Design: A randomized, double-blind, parallel-group design is commonly employed. Patients are randomly assigned to receive either this compound or a comparator (active control or placebo).[6][23]
-
Treatment: The assigned treatment is administered according to the specified regimen (e.g., single-dose or multi-day).
-
Efficacy Assessments: Patients are evaluated at baseline and at specified follow-up visits (e.g., 7-10 days and 30 days post-treatment). Efficacy endpoints include:
-
Safety Assessments: Adverse events are monitored and recorded throughout the study.
Measurement of Bioadhesion
The bioadhesive properties of this compound vaginal cream formulations can be evaluated using a texture analyzer. This in vitro method measures the force required to detach the formulation from a model mucosal surface.[1][5][24][25]
Detailed Methodology:
-
Preparation of Model Mucosa: A suitable model mucosal tissue (e.g., porcine vaginal mucosa) is prepared and mounted on the lower platform of the texture analyzer.
-
Sample Application: The this compound cream is applied to the upper probe of the texture analyzer.
-
Measurement: The probe with the cream is brought into contact with the mucosal tissue with a defined force for a specified duration. The probe is then withdrawn at a constant speed, and the force required to detach the cream from the tissue (force of adhesion) is measured. The work of adhesion can be calculated from the area under the force-distance curve.
Safety and Tolerability
This compound is generally well-tolerated. The most commonly reported adverse events in clinical trials are localized to the application site and are typically mild to moderate in severity.
| Adverse Event | Incidence (%) | Reference |
| Vulvar/vaginal burning | 5.7% (total complaints including itching, soreness, swelling) | [21] |
| Vulvar/vaginal itching | 5.7% (total complaints including burning, soreness, swelling) | [21] |
| Pelvic or abdominal pain/cramping | 5.7% (total complaints) | [21] |
In a comparative study with oral fluconazole, this compound vaginal cream was associated with fewer overall adverse events.
Conclusion
This compound is a well-characterized imidazole antifungal agent with a proven track record of efficacy and safety in the treatment of vulvovaginal candidiasis. Its mechanism of action, targeting the synthesis of ergosterol in the fungal cell membrane, provides a specific and potent antifungal effect. The minimal systemic absorption following intravaginal administration contributes to its favorable safety profile. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working with this important antifungal compound.
References
- 1. Mucoadhesion and Bioadhesion Measurement | Texture Analysis [masontechnology.ie]
- 2. In Vitro Susceptibility of Candida Species to Four Antifungal Agents Assessed by the Reference Broth Microdilution Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Three-day treatment with this compound for vulvovaginal candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. brieflands.com [brieflands.com]
- 7. Wild-Type MIC Distributions and Epidemiological Cutoff Values for Amphotericin B, Flucytosine, and Itraconazole and Candida spp. as Determined by CLSI Broth Microdilution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro antifungal susceptibility pattern of Candida species isolated from gastroesophageal candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro antifungal susceptibilities of six antifungal drugs against clinical Candida glabrata isolates according to EUCAST - PMC [pmc.ncbi.nlm.nih.gov]
- 10. standards.globalspec.com [standards.globalspec.com]
- 11. An evaluation of this compound 2% site release vaginal cream (Gynazole-1) compared to fluconazole 150 mg tablets (Diflucan) in the time to relief of symptoms in patients with vulvovaginal candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. 1-[4-(4-Chlorophenyl)-2-(2,6-dichlorophenylthio)-n-butyl]-1H-imidazole nitrate, a new potent antifungal agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. derpharmachemica.com [derpharmachemica.com]
- 15. prepchem.com [prepchem.com]
- 16. In Vitro Susceptibilities of Candida albicans Isolates to Antifungal Agents in Tokat, Turkey - PMC [pmc.ncbi.nlm.nih.gov]
- 17. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 18. webstore.ansi.org [webstore.ansi.org]
- 19. Reference method for broth dilution antifungal susceptibility testing of yeasts : Approved standard | Semantic Scholar [semanticscholar.org]
- 20. This compound Vaginal Cream [drugfuture.com]
- 21. accessdata.fda.gov [accessdata.fda.gov]
- 22. This compound 2% for vulvovaginal candidiasis. New, single-dose vaginal cream formulation vs. seven-day treatment with miconazole nitrate. Gynazole 1 Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. stablemicrosystems.com [stablemicrosystems.com]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Butoconazole Nitrate for Fungal Biofilm Disruption Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential utility of butoconazole nitrate in the research of fungal biofilm disruption. Due to a notable gap in publicly available research specifically detailing the anti-biofilm mechanisms and efficacy of this compound, this document combines established, adaptable protocols with data extrapolated from related imidazole antifungal agents. The provided methodologies and hypothesized mechanisms of action are intended to serve as a foundational guide for researchers initiating studies in this area.
Introduction to this compound and Fungal Biofilms
This compound is an imidazole derivative antifungal agent.[1] Like other imidazoles, its primary mechanism of action is the inhibition of the fungal enzyme lanosterol 14α-demethylase, which is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][2] Disruption of ergosterol synthesis leads to increased membrane permeability and ultimately, fungal cell death.[1]
Fungal biofilms are complex, structured communities of fungal cells encased in a self-produced extracellular matrix (ECM).[3][4] This matrix, composed of polysaccharides, proteins, lipids, and extracellular DNA (eDNA), provides protection against host immune responses and antifungal agents, contributing to persistent and recurrent infections.[3][5] The high resistance of fungal biofilms to conventional antifungal therapies necessitates the investigation of novel and existing compounds for their biofilm disruption capabilities.[2][6] While this compound is an established treatment for vulvovaginal candidiasis, its specific effects on fungal biofilms remain an under-researched area.[7][8]
Mechanism of Action: Targeting Ergosterol Synthesis
The presumed anti-biofilm activity of this compound stems from its primary function as an inhibitor of ergosterol biosynthesis. This pathway is a critical target for disrupting fungal cell integrity, which is fundamental to both planktonic cells and those within a biofilm.
References
- 1. Quantitative analysis of in vitro biofilm formation by clinical isolates of dermatophyte and antibiofilm activity of common antifungal drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jssm.umt.edu.my [jssm.umt.edu.my]
- 3. Role of the extracellular matrix in Candida biofilm antifungal resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Candida albicans Biofilm Matrix: Composition, Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antifungal therapy of Candida biofilms: Past, present and future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A new vaginal antifungal agent--butoconazole nitrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of this compound 2% Vaginal Cream and Miconazole Nitrate 2% Vaginal Cream Treatments in Patients with Vulvovaginal Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of Butoconazole Nitrate Drug Delivery Systems
Audience: Researchers, scientists, and drug development professionals.
Introduction
Butoconazole nitrate is a broad-spectrum imidazole antifungal agent effective in the treatment of vulvovaginal candidiasis. The development of advanced drug delivery systems for this compound is crucial for enhancing its therapeutic efficacy, improving patient compliance, and providing sustained local action. These application notes provide detailed protocols for the formulation and evaluation of various this compound delivery systems, including nanogels, solid lipid nanoparticles (SLNs), and vaginal suppositories.
Mechanism of Action
This compound, like other imidazole antifungals, inhibits the fungal cytochrome P450 enzyme lanosterol 14α-demethylase. This enzyme is critical for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane. The depletion of ergosterol and the accumulation of toxic methylated sterols disrupt the membrane structure and function, leading to the inhibition of fungal growth and replication.
I. This compound Nanogel
Nanogels are three-dimensional cross-linked hydrophilic polymer networks that can be formulated to provide sustained and targeted drug delivery. They offer advantages such as high drug loading capacity, good mucoadhesion, and improved patient comfort.
A. Experimental Protocol: Nanogel Formulation (Nanoprecipitation and Dispersion Method)
This protocol describes the preparation of this compound-loaded nanoparticles followed by their incorporation into a hydrogel matrix.
Materials:
-
This compound
-
Chitosan
-
Acetic Acid
-
Sodium Tripolyphosphate (TPP)
-
Carbopol 934
-
Propylene Glycol
-
Glycerin
-
Triethanolamine
-
Purified Water
Equipment:
-
Magnetic Stirrer
-
Centrifuge (capable of 13,000 rpm)
-
Homogenizer
-
pH Meter
Procedure:
-
Preparation of this compound Nanoparticles (Nanoprecipitation): a. Dissolve an accurately weighed amount of this compound and chitosan in a suitable volume of acetic acid solution with continuous stirring on a magnetic stirrer. b. To this solution, add a 5% (w/v) solution of sodium tripolyphosphate (TPP) dropwise using a syringe at a uniform rate while stirring. c. Continue mixing for 2 hours. d. Centrifuge the resulting suspension at 13,000 rpm for 5 minutes. e. Discard the supernatant and resuspend the nanoparticle pellet in phosphate buffer (pH 6.8).
-
Formulation of Nanogel (Dispersion Method): a. Disperse Carbopol 934 in purified water and allow it to swell for 2 hours. b. Stir the swollen Carbopol dispersion on a magnetic stirrer. c. Add the prepared this compound nanoparticle suspension to the Carbopol dispersion to achieve a final drug concentration of 1% (w/w). d. Incorporate propylene glycol and glycerin into the mixture while stirring at 500 rpm. e. Continue stirring until a homogenous gel is formed. f. Adjust the final pH of the nanogel to a range of 6.1-6.8 by adding triethanolamine dropwise.
B. Characterization of Nanogel
| Parameter | Method | Typical Specifications |
| Physical Examination | Visual inspection | Homogeneous, smooth texture, yellowish-brown color |
| Particle Size & PDI | Dynamic Light Scattering (DLS) | 200-500 nm, PDI < 0.5 |
| pH | pH meter | 6.1 - 6.8 |
| Viscosity | Brookfield Viscometer | 3000-5000 cP |
| Spreadability | Parallel Plate Method | 4-6 cm diameter after 1 min |
| Drug Content | HPLC | 95% - 105% of labeled amount |
| In-vitro Drug Release | Franz Diffusion Cell | Sustained release over 8-12 hours |
| Mucoadhesion | Texture Analyzer | High force of detachment |
II. This compound Solid Lipid Nanoparticles (SLNs)
SLNs are colloidal carriers made from solid lipids, which are biocompatible and biodegradable. They offer controlled drug release and can enhance drug penetration into mucosal tissues.
A. Experimental Protocol: SLN Formulation (Hot Homogenization Method)
Materials:
-
This compound
-
Solid Lipid (e.g., Glyceryl monostearate, Stearic acid)
-
Surfactant (e.g., Tween 80, Poloxamer 188)
-
Purified Water
Equipment:
-
High-Shear Homogenizer
-
Water Bath
-
Magnetic Stirrer
Procedure:
-
Melt the solid lipid (e.g., glyceryl monostearate) in a beaker at a temperature approximately 5-10°C above its melting point.
-
Disperse the accurately weighed this compound in the molten lipid.
-
In a separate beaker, heat the aqueous surfactant solution (e.g., Tween 80 in purified water) to the same temperature as the lipid phase.
-
Add the hot aqueous phase to the hot lipid phase and homogenize using a high-shear homogenizer at a high speed (e.g., 10,000-20,000 rpm) for a specified time (e.g., 10-30 minutes).
-
The resulting hot nanoemulsion is then cooled down to room temperature while stirring, leading to the formation of solid lipid nanoparticles.
Application Notes: Butoconazole Nitrate in Drug Repurposing Screens
Introduction
Butoconazole nitrate is an imidazole antifungal agent, primarily known for its efficacy in treating vulvovaginal candidiasis.[1][2] Its mechanism of action involves the inhibition of lanosterol 14-alpha-demethylase, a key enzyme in the fungal ergosterol biosynthesis pathway.[1][3][4] This disruption of the fungal cell membrane leads to increased permeability and ultimately, cell death.[1][3][4] While its antifungal properties are well-established, emerging evidence suggests that this compound and other imidazole-based compounds may have therapeutic potential beyond mycology, making it a candidate for drug repurposing screens. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in exploring the utility of this compound in anticancer, antiviral, and anti-inflammatory contexts.
Potential for Drug Repurposing
The exploration of this compound in drug repurposing is supported by several lines of evidence:
-
Anti-inflammatory Properties: this compound has demonstrated anti-inflammatory effects, which may contribute to the symptomatic relief observed in the treatment of fungal infections.[1] This has been quantified through the inhibition of pro-inflammatory cytokine release.
-
Anticancer Potential of Imidazole Scaffolds: The imidazole chemical scaffold, central to butoconazole, is present in numerous compounds that have been investigated for their anticancer properties.[5][6] These related compounds have been shown to induce apoptosis and inhibit cancer cell proliferation and invasion.[6] While direct studies on butoconazole's cytotoxicity against cancer cell lines are limited, the activity of other imidazoles suggests this is a promising area for investigation.
-
Broad-Spectrum Biological Activity: Azole compounds are known to interact with various cytochrome P450 (CYP) enzymes, not just those in fungi.[3] This promiscuity can lead to off-target effects that may be therapeutically beneficial in other disease contexts.
These application notes provide a framework for the systematic evaluation of this compound's potential in non-antifungal therapeutic areas through structured in vitro screening protocols.
Quantitative Data
The following tables summarize the available quantitative data for this compound's biological activity relevant to drug repurposing.
Table 1: Anti-inflammatory Activity of this compound
| Target Cytokine | Assay System | IC50 (µg/mL) | Reference |
| Interleukin-2 (IL-2) | PHA-stimulated human peripheral blood lymphocytes | 7.2 | [7] |
| Tumor Necrosis Factor-alpha (TNFα) | PHA-stimulated human peripheral blood lymphocytes | 14.4 | [7] |
| Interferon-gamma (IFNγ) | PHA-stimulated human peripheral blood lymphocytes | 7.36 | [7] |
| Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) | PHA-stimulated human peripheral blood lymphocytes | 7.6 | [7] |
Note: No direct IC50 values for this compound against cancer cell lines or specific viruses were identified in the reviewed literature. The protocols provided below are intended to enable the generation of such data.
Experimental Protocols
The following are detailed protocols for screening this compound for potential anticancer, antiviral, and anti-inflammatory activities.
Protocol 1: In Vitro Anticancer Activity Screening - Cell Viability (MTT) Assay
Objective: To determine the cytotoxic effects of this compound on various cancer cell lines and calculate its half-maximal inhibitory concentration (IC50).
Materials:
-
This compound (powder form)
-
Dimethyl sulfoxide (DMSO)
-
Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, etc.)
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cancer cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh medium.
-
Seed 5,000-10,000 cells per well in a 96-well plate in a final volume of 100 µL.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.
-
Perform serial dilutions of the stock solution in cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM).
-
Remove the medium from the seeded cells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-treatment control.
-
Incubate the plate for 48-72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully aspirate the medium and add 100 µL of solubilization solution to each well.
-
Mix thoroughly on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: In Vitro Antiviral Activity Screening - Plaque Reduction Assay
Objective: To assess the ability of this compound to inhibit the replication of a specific virus (e.g., Herpes Simplex Virus, Influenza Virus).
Materials:
-
This compound
-
DMSO
-
Host cell line permissive to the virus of interest (e.g., Vero cells for HSV)
-
Virus stock with a known titer
-
Cell culture medium (e.g., DMEM) with and without FBS
-
Overlay medium (e.g., medium with methylcellulose or agar)
-
Crystal violet staining solution
-
Formalin (10%)
-
PBS
Procedure:
-
Cell Seeding:
-
Seed host cells in 6-well plates at a density that will form a confluent monolayer within 24 hours.
-
Incubate at 37°C in a humidified 5% CO2 incubator.
-
-
Infection and Treatment:
-
Prepare serial dilutions of this compound in serum-free medium.
-
When cells are confluent, aspirate the growth medium.
-
Pre-incubate the cells with the this compound dilutions for 1 hour at 37°C.
-
Infect the cells with the virus at a multiplicity of infection (MOI) that yields countable plaques (e.g., 100 plaque-forming units per well).
-
After a 1-hour adsorption period, remove the inoculum.
-
-
Plaque Formation:
-
Wash the cells with PBS.
-
Overlay the cells with 3 mL of overlay medium containing the respective concentrations of this compound.
-
Incubate for 2-3 days (or until plaques are visible) at 37°C.
-
-
Plaque Staining and Counting:
-
Aspirate the overlay medium.
-
Fix the cells with 10% formalin for 30 minutes.
-
Remove the formalin and stain the cells with crystal violet solution for 15-30 minutes.
-
Gently wash the plates with water and allow them to dry.
-
Count the number of plaques in each well.
-
-
Data Analysis:
-
Calculate the percentage of plaque reduction for each drug concentration compared to the virus control (no drug).
-
Determine the IC50 value by plotting the percentage of plaque reduction against the drug concentration.
-
Protocol 3: In Vitro Anti-inflammatory Activity - Cytokine Release Assay
Objective: To confirm and quantify the inhibitory effect of this compound on the release of pro-inflammatory cytokines from stimulated immune cells.
Materials:
-
This compound
-
DMSO
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or a relevant immune cell line (e.g., THP-1)
-
RPMI-1640 medium with 10% FBS
-
Stimulant (e.g., Lipopolysaccharide (LPS) or Phytohemagglutinin (PHA))
-
ELISA kits for the cytokines of interest (e.g., TNFα, IL-6, IL-1β)
-
96-well cell culture plates
Procedure:
-
Cell Preparation:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation or culture the chosen immune cell line.
-
Resuspend cells in RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.
-
-
Cell Treatment and Stimulation:
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Prepare serial dilutions of this compound in the culture medium.
-
Add 50 µL of the this compound dilutions to the cells and pre-incubate for 1 hour.
-
Add 50 µL of the stimulant (e.g., LPS at a final concentration of 1 µg/mL) to the appropriate wells. Include unstimulated and vehicle controls.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Cytokine Measurement:
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the supernatant.
-
Measure the concentration of the target cytokines in the supernatant using the respective ELISA kits, following the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a standard curve for each cytokine using the provided standards.
-
Calculate the concentration of each cytokine in the samples.
-
Determine the percentage of inhibition of cytokine release for each this compound concentration compared to the stimulated vehicle control.
-
Calculate the IC50 value for the inhibition of each cytokine.
-
Visualizations
The following diagrams illustrate key concepts and workflows described in these application notes.
Caption: Antifungal Mechanism of this compound.
Caption: Workflow for Anticancer Cell Viability (MTT) Assay.
Caption: Logical Relationships in Butoconazole Repurposing.
References
- 1. Current approaches in identification of a novel drug targets for drug repurposing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemijournal.com [chemijournal.com]
- 3. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 4. drughunter.com [drughunter.com]
- 5. In vitro methods for testing antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Imidazole Antifungal Drugs Inhibit the Cell Proliferation and Invasion of Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Ergosterol Synthesis Inhibition by Butoconazole Nitrate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing butoconazole nitrate as a tool to study the inhibition of ergosterol biosynthesis in fungi, particularly Candida species. Detailed protocols for key experiments are provided to ensure reproducible and accurate results.
Introduction
This compound is an imidazole antifungal agent that effectively inhibits the growth of various pathogenic fungi.[1] Its primary mechanism of action is the disruption of the fungal cell membrane's integrity by inhibiting the synthesis of ergosterol, a vital sterol component in fungi that is analogous to cholesterol in mammalian cells.[2][3] This inhibitory action is achieved through the targeting of the enzyme lanosterol 14-alpha-demethylase, a critical enzyme in the ergosterol biosynthesis pathway.[2] The inhibition of this enzyme leads to the accumulation of toxic methylated sterol precursors and a depletion of ergosterol, ultimately resulting in increased membrane permeability and fungal cell death.[2] Due to its specific action on a fungal-specific pathway, this compound serves as an excellent tool for studying ergosterol synthesis and for the development of novel antifungal therapies.
Mechanism of Action: Inhibition of Ergosterol Synthesis
This compound, like other imidazole antifungals, targets the cytochrome P450 enzyme lanosterol 14-alpha-demethylase (encoded by the ERG11 gene).[2] This enzyme is responsible for the oxidative removal of the 14-alpha-methyl group from lanosterol, a key step in the conversion of lanosterol to ergosterol.[2] By binding to the heme iron atom in the active site of the enzyme, this compound blocks the substrate binding and subsequent demethylation. This leads to a cascade of effects including:
-
Depletion of Ergosterol: The lack of ergosterol compromises the structural integrity and fluidity of the fungal cell membrane.
-
Accumulation of Toxic Sterols: The blockage of lanosterol demethylation results in the accumulation of 14-alpha-methylated sterols, which are toxic to the fungal cell and further disrupt membrane function.
-
Increased Membrane Permeability: The altered sterol composition leads to increased permeability of the cell membrane, allowing the leakage of essential cellular components and ultimately leading to cell death.
Data Presentation
In Vitro Activity of this compound
| Fungal Species | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| Candida albicans | 0.001 - >128 | 0.5 | 32 | [4] |
| Other Candida spp. | Butoconazole was found to be more effective at lower concentrations than miconazole and other azoles against non-albicans species. For the majority of 200 vaginal yeast isolates of 9 species, including 100 isolates of non-albicans species, a concentration of ≤0.001 µg/mL was required to reduce microorganism growth by 80%. | Not Reported | Not Reported | [5] |
Note: MIC values can vary depending on the specific strain, testing methodology (e.g., CLSI broth microdilution), and incubation conditions. The provided data is for illustrative purposes and researchers should determine the MIC for their specific strains of interest.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is a standard method for determining the in vitro susceptibility of fungi to antifungal agents.[6]
Materials:
-
This compound
-
Candida species isolates
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered to pH 7.0 with MOPS buffer
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Sterile water
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Incubator (35°C)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in DMSO. Further dilutions should be made in RPMI-1640 medium to achieve the desired final concentrations.
-
Inoculum Preparation: Culture the Candida isolates on a suitable agar medium (e.g., Sabouraud Dextrose Agar) at 35°C. Prepare a suspension of the yeast cells in sterile water and adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL. Dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the microtiter plate wells.
-
Plate Preparation:
-
Add 100 µL of RPMI-1640 medium to all wells of a 96-well plate.
-
Add 100 µL of the this compound working solution to the first well of each row and perform serial twofold dilutions across the plate by transferring 100 µL from well to well. Discard the final 100 µL from the last well. This will result in a range of this compound concentrations.
-
Leave one row as a growth control (no drug) and one well as a sterility control (no inoculum).
-
-
Inoculation: Add 100 µL of the prepared fungal inoculum to each well, except for the sterility control well.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
Reading the MIC: The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% or ≥80% reduction in turbidity) compared to the growth control well.[6] The turbidity can be assessed visually or by using a microplate reader at a wavelength of 530 nm.
Protocol 2: Quantification of Ergosterol Content
This protocol allows for the quantification of total ergosterol in fungal cells, providing a direct measure of the inhibitory effect of this compound on the ergosterol biosynthesis pathway.
Materials:
-
Candida species isolates
-
Sabouraud Dextrose Broth (SDB) or other suitable liquid medium
-
This compound
-
25% Alcoholic potassium hydroxide (KOH)
-
n-Heptane
-
Sterile water
-
Spectrophotometer
-
Glass test tubes with screw caps
-
Water bath or heat block (85°C)
-
Vortex mixer
Procedure:
-
Fungal Culture and Treatment:
-
Inoculate Candida species into SDB and grow overnight at 30°C with shaking.
-
Dilute the overnight culture into fresh SDB to a starting OD600 of 0.1.
-
Add this compound at various concentrations (e.g., at and below the MIC) to the cultures. Include a no-drug control.
-
Incubate the cultures for a defined period (e.g., 16-24 hours) at 30°C with shaking.
-
-
Cell Harvesting and Saponification:
-
Harvest the fungal cells by centrifugation (e.g., 5000 x g for 10 minutes).
-
Wash the cell pellet with sterile water and re-centrifuge.
-
Resuspend the cell pellet in 1 mL of 25% alcoholic KOH.
-
Incubate the suspension in a water bath at 85°C for 1 hour to saponify the cellular lipids.
-
-
Ergosterol Extraction:
-
After cooling to room temperature, add 1 mL of sterile water and 3 mL of n-heptane to each tube.
-
Vortex vigorously for 3 minutes to extract the non-saponifiable lipids (including ergosterol) into the n-heptane layer.
-
Allow the layers to separate.
-
-
Spectrophotometric Analysis:
-
Carefully transfer the upper n-heptane layer to a quartz cuvette.
-
Scan the absorbance of the heptane layer from 230 nm to 300 nm using a spectrophotometer. Ergosterol has a characteristic four-peaked curve with absorbance maxima at 262, 271, 282, and 290 nm.
-
-
Calculation of Ergosterol Content:
-
The ergosterol content can be calculated based on the absorbance at 281.5 nm and 230 nm, which correspond to ergosterol and 24(28)-dehydroergosterol (an intermediate), respectively. The percentage of ergosterol can be calculated using specific formulas that account for the absorbance of both sterols.
-
Visualizations
Caption: Ergosterol biosynthesis pathway and the site of inhibition by this compound.
Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).
Caption: Workflow for the quantification of cellular ergosterol.
References
- 1. researchgate.net [researchgate.net]
- 2. SMPDB [smpdb.ca]
- 3. This compound = 90 HPLC 64872-77-1 [sigmaaldrich.com]
- 4. brieflands.com [brieflands.com]
- 5. researchgate.net [researchgate.net]
- 6. Determination of antifungal minimum inhibitory concentration and its clinical correlation among treatment failure cases of dermatophytosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Butoconazole Nitrate Susceptibility Testing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for determining the in vitro susceptibility of fungal isolates, particularly Candida species, to the antifungal agent butoconazole nitrate. The methodologies are based on established guidelines for antifungal susceptibility testing, primarily referencing the Clinical and Laboratory Standards Institute (CLSI) M27 methodology for yeasts, adapted for this compound.
Mechanism of Action
This compound is an imidazole antifungal agent.[1] Its primary mechanism of action is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[2][3] This enzyme is crucial in the ergosterol biosynthesis pathway, responsible for converting lanosterol to ergosterol. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane integrity, fluidity, and the function of membrane-bound enzymes.[2][3][4] By inhibiting lanosterol 14α-demethylase, this compound disrupts ergosterol synthesis, leading to an accumulation of toxic methylated sterol precursors and a depletion of ergosterol. This alteration in the cell membrane composition increases its permeability, causing leakage of cellular contents and ultimately leading to the inhibition of fungal growth or cell death.[1]
Signaling Pathway: Ergosterol Biosynthesis and Azole Action
The following diagram illustrates the ergosterol biosynthesis pathway in fungi and highlights the point of inhibition by azole antifungals, including this compound.
Caption: Ergosterol biosynthesis pathway and the inhibitory action of butoconazole.
Experimental Protocols
Broth Microdilution Susceptibility Testing
This protocol is adapted from the CLSI M27 guidelines for yeast susceptibility testing. Of note, there are currently no established CLSI or EUCAST clinical breakpoints specific for this compound. Results should be interpreted in a research context, for example, by comparing the minimum inhibitory concentrations (MICs) of different isolates.
1. Preparation of this compound Stock Solution:
-
Obtain this compound powder.
-
Prepare a stock solution of 1600 µg/mL by dissolving the powder in dimethyl sulfoxide (DMSO).
-
Store the stock solution at -20°C or lower in small aliquots to avoid repeated freeze-thaw cycles.[1]
2. Preparation of Microdilution Plates:
-
Perform serial twofold dilutions of the this compound stock solution in RPMI 1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS) to achieve final concentrations typically ranging from 0.03 µg/mL to 16 µg/mL in the microdilution wells.
-
The final volume in each well after inoculation should be 200 µL (100 µL of drug dilution and 100 µL of inoculum).
3. Inoculum Preparation:
-
Subculture the yeast isolate onto a potato dextrose agar plate and incubate at 35°C for 24 to 48 hours to ensure purity and viability.
-
Prepare a yeast suspension in sterile saline (0.85%) from a 24-hour culture.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Dilute this suspension 1:1000 in RPMI 1640 medium to obtain a final inoculum density of 0.5-2.5 x 10^3 CFU/mL.
4. Inoculation and Incubation:
-
Inoculate each well of the microdilution plate with 100 µL of the standardized inoculum.
-
Include a growth control well (inoculum without drug) and a sterility control well (medium without inoculum).
-
Incubate the plates at 35°C for 24 to 48 hours.
5. Reading and Interpretation of Results:
-
The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (e.g., approximately 50% reduction in turbidity) compared to the drug-free growth control.
-
Reading can be done visually or with a spectrophotometer at 530 nm.
Experimental Workflow: Broth Microdilution
Caption: Workflow for this compound broth microdilution testing.
Data Presentation
The following tables summarize in vitro activity data for butoconazole against various Candida species as reported in the literature. It is important to note that testing methodologies may have varied between studies.
| Organism | Number of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| Candida albicans | 106 | Not explicitly stated | - | - | [5] |
| Candida spp. | 80 | Not explicitly stated | - | - | [5] |
| Candida glabrata | - | Generally shows good in vitro activity | - | - | [6] |
Quality Control
Since there are no official CLSI- or EUCAST-established quality control (QC) ranges for this compound, it is recommended to use the standard QC strains for other azole antifungals to ensure the reliability of the testing procedure.
| QC Strain | ATCC Number | Purpose |
| Candida parapsilosis | 22019 | Recommended by CLSI for azole susceptibility testing. |
| Candida krusei | 6258 | Recommended by CLSI for azole susceptibility testing. |
It is advisable to establish internal, laboratory-specific QC ranges for this compound by repeatedly testing these strains.
Mechanisms of Azole Resistance
Fungal resistance to azoles, including potentially butoconazole, can occur through several mechanisms. Understanding these can aid in the interpretation of susceptibility results and in the development of new antifungal strategies.
Caption: Key mechanisms contributing to azole antifungal resistance.
Key Resistance Mechanisms Include:
-
Target Site Modification: Point mutations in the ERG11 gene can alter the structure of lanosterol 14α-demethylase, reducing the binding affinity of azole drugs.[2][3]
-
Target Overexpression: Increased expression of the ERG11 gene leads to higher levels of the target enzyme, requiring higher concentrations of the azole to achieve an inhibitory effect.
-
Drug Efflux: Overexpression of efflux pumps, such as those from the ATP-binding cassette (ABC) and major facilitator superfamily (MFS) transporter families, actively pump the azole drug out of the fungal cell, reducing its intracellular concentration.[3]
-
Alterations in the Ergosterol Biosynthesis Pathway: Mutations in other enzymes in the ergosterol pathway can lead to the production of alternative sterols that can maintain cell membrane function in the absence of ergosterol.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. Mechanisms of Antifungal Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro activity of cloconazole, sulconazole, butoconazole, isoconazole, fenticonazole, and five other antifungal agents against clinical isolates of Candida albicans and Candida spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Candida glabrata: Review of Epidemiology, Pathogenesis, and Clinical Disease with Comparison to C. albicans - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Butoconazole Nitrate in Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the current research and clinical findings on the use of butoconazole nitrate in combination therapies, primarily focusing on the treatment of mixed vaginal infections. Detailed protocols for key experiments are provided to facilitate further research and development in this area.
Application Notes
Introduction
This compound is an imidazole antifungal agent effective against Candida species, the primary causative agent of vulvovaginal candidiasis (VVC). However, a significant number of vaginal infections are of mixed etiology, involving both fungal and bacterial pathogens, such as in cases of concurrent VVC and bacterial vaginosis (BV). This necessitates a therapeutic approach that addresses both components of the infection. Combination therapy involving this compound and an antibacterial agent presents a promising strategy for the effective management of mixed vaginal infections.
Rationale for Combination Therapy
The concurrent treatment of VVC and BV is crucial as the presence of one can predispose an individual to the other. A combination formulation offers the advantage of broad-spectrum coverage, simplified treatment regimens, and potentially improved patient compliance and outcomes. The most studied combination involving this compound is with the antibiotic clindamycin, which is effective against the anaerobic bacteria associated with BV.
Clinical Efficacy of this compound and Clindamycin Combination
A study evaluating a combination cream of clindamycin and this compound ("Clindacin B prolong") for the treatment of urogenital candidiasis in patients with concurrent bacterial vaginosis demonstrated significant clinical efficacy.[1][2] The key findings from this study are summarized below:
-
Treatment Regimen: A 3-day course of a single daily dose (5.0 g) of the combination cream administered vaginally at night.[1][2]
-
Clinical Efficacy: The study reported a clinical efficacy of 89.8% over a 6-month observation period.[1]
-
Cure Rate: An initial 100% clinical and laboratory cure rate was achieved immediately following the 3-day therapy.[1]
-
Recurrence Rate: The relapse rate at the 6-month follow-up was 10.2%.[1]
A separate clinical trial (NCT00888732) was designed to evaluate the efficacy and safety of a single-dose, semi-solid vaginal product containing clindamycin phosphate and this compound for the treatment of vaginal infections.[3] This randomized, quadruple-masked study included arms for the combination product, clindamycin phosphate alone, and this compound alone, with clinical symptom resolution as the primary outcome measure.[3]
Data Presentation
Table 1: Summary of Clinical Efficacy of this compound and Clindamycin Combination Therapy
| Parameter | Result | Citation |
| Treatment Duration | 3 days | [1][2] |
| Dosage | 5.0 g of combination cream daily | [1][2] |
| Initial Cure Rate | 100% (clinical and laboratory) | [1] |
| Clinical Efficacy (6 months) | 89.8% | [1] |
| Relapse Rate (6 months) | 10.2% | [1] |
Experimental Protocols
Protocol 1: In Vitro Synergy Testing of this compound and Clindamycin
This protocol outlines a method to assess the synergistic, additive, or antagonistic effects of this compound and clindamycin against relevant vaginal pathogens.
1. Materials:
- This compound (analytical grade)
- Clindamycin phosphate (analytical grade)
- Candida albicans (ATCC 90028 or clinical isolate)
- Gardnerella vaginalis (ATCC 14018 or clinical isolate)
- Sabouraud Dextrose Broth (for C. albicans)
- Human blood bilayer tween (HBT) broth (for G. vaginalis)
- 96-well microtiter plates
- Spectrophotometer (for optical density readings)
2. Methods:
- Minimum Inhibitory Concentration (MIC) Determination:
- Prepare serial dilutions of this compound and clindamycin in their respective appropriate broths in 96-well plates.
- Inoculate the wells with a standardized suspension of C. albicans or G. vaginalis.
- Incubate the plates under appropriate conditions (35°C for 24-48 hours for C. albicans; 37°C in a CO2-enriched anaerobic environment for 48 hours for G. vaginalis).
- Determine the MIC as the lowest concentration of the drug that inhibits visible growth.
- Checkerboard Assay:
- Prepare a 96-well plate with serial dilutions of this compound along the x-axis and clindamycin along the y-axis.
- Inoculate each well with a standardized suspension of the test organism.
- Incubate as described above.
- Determine the MIC of each drug in combination.
- Data Analysis:
- Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
- Interpret the FICI values as follows:
- FICI ≤ 0.5: Synergy
- 0.5 < FICI ≤ 4.0: Additive/Indifference
- FICI > 4.0: Antagonism
Protocol 2: Clinical Trial Protocol for a this compound and Clindamycin Combination Cream
This protocol provides a framework for a clinical trial to evaluate the efficacy and safety of a combination cream for mixed vaginitis.
1. Study Design:
- Randomized, double-blind, placebo-controlled, parallel-group study.
2. Patient Population:
- Healthy, non-pregnant female volunteers aged 18-50 years.
- Diagnosis of mixed vaginitis confirmed by:
- Amsel's criteria for BV (vaginal pH > 4.5, presence of clue cells on wet mount, positive whiff test, and milky, homogeneous discharge).
- Positive potassium hydroxide (KOH) wet mount and/or culture for Candida species.
3. Treatment Arms:
- Arm 1: this compound (2%) and clindamycin phosphate (2%) combination cream.
- Arm 2: this compound (2%) cream with a placebo for clindamycin.
- Arm 3: Clindamycin phosphate (2%) cream with a placebo for butoconazole.
- Arm 4: Placebo cream.
4. Treatment Regimen:
- One applicator-full (approximately 5 grams) of the assigned cream administered intravaginally once daily at bedtime for 3 consecutive days.
5. Efficacy Endpoints:
- Primary: Therapeutic cure at the test-of-cure visit (Day 7-10), defined as the resolution of clinical signs and symptoms of both BV and VVC, and negative microbiological findings.
- Secondary:
- Microbiological cure for BV (Nugent score < 4).
- Microbiological cure for VVC (negative KOH and culture).
- Recurrence rates at Day 30.
6. Safety Assessments:
- Monitoring and recording of all adverse events.
- Physical and gynecological examinations at baseline and follow-up visits.
Visualizations
Signaling and Action Pathway
Caption: Mechanism of action of this compound and clindamycin in mixed vaginitis.
Experimental Workflow
Caption: Workflow for the development of a this compound combination therapy.
References
- 1. The possibilities of clindamycin and butoconazole containing vaginal cream in reducing the risk of recurrence of urogenital candidiasis in comorbid patients with bacterial vaginosis | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
Troubleshooting & Optimization
Technical Support Center: Butoconazole Nitrate Solubility
This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting advice for working with butoconazole nitrate, focusing on overcoming its inherent solubility challenges in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental physicochemical properties of this compound?
This compound is a synthetic imidazole derivative known for its antifungal properties.[1][2] It presents as a white to off-white crystalline powder.[3] Understanding its basic properties is the first step in designing a successful experimental protocol.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
|---|---|---|
| Molecular Formula | C₁₉H₁₈Cl₃N₃O₃S | [1] |
| Molecular Weight | 474.79 g/mol | [1] |
| Appearance | White to Off-White Crystalline Powder | [3] |
| Melting Point | Approx. 159-163°C (with decomposition) | [4] |
| CAS Number | 64872-77-1 | |
Q2: What is the solubility of this compound in common laboratory solvents?
This compound is practically insoluble in water, which is a primary challenge for many biological experiments.[3] Its solubility varies in common organic solvents.
Table 2: Solubility Data for this compound
| Solvent | Solubility / Description | Reference(s) |
|---|---|---|
| Water | Practically Insoluble / < 0.1 mg/mL | [3][5] |
| DMSO (Dimethyl sulfoxide) | ≥ 100 mg/mL; 30 mg/mL | [5][6] |
| DMF (Dimethylformamide) | 30 mg/mL | [6] |
| Methanol | Sparingly Soluble | [3] |
| Ethanol | Slightly Soluble / 0.1 mg/mL | [6] |
| Chloroform | Slightly Soluble | |
| Methylene Chloride | Slightly Soluble | |
| Acetone | Slightly Soluble | [3] |
| Ethyl Acetate | Very Slightly Soluble | [3] |
| DMSO:PBS (pH 7.2) (1:2) | 0.3 mg/mL |[6] |
Q3: Why is my this compound not dissolving in aqueous buffers?
The chemical structure of butoconazole makes it a lipophilic molecule, leading to its very low water solubility.[7] As a BCS Class II drug, it has low solubility and high permeability.[8] Direct dissolution in aqueous systems like phosphate-buffered saline (PBS) or cell culture media is generally unsuccessful and not recommended without a proper solubilization strategy.
Q4: What are the recommended strategies to improve the solubility of this compound for experiments?
Several techniques can be employed to enhance the solubility of poorly water-soluble drugs like this compound. These methods are crucial for achieving the desired concentration and ensuring the bioavailability of the compound in your experimental system.[9][10]
-
Co-solvency: This is a common and effective technique that involves using a mixture of a primary solvent (usually water or buffer) with one or more water-miscible organic solvents (co-solvents) to increase the solubility of a lipophilic drug.[7][9] Common co-solvents include DMSO, PEG 300, and ethanol.[5][11]
-
Use of Surfactants: Surfactants like Tween-80 or Polysorbate 60 can be used to increase solubility by forming micelles that encapsulate the hydrophobic drug molecules.[11][12]
-
Complexation: Using agents like cyclodextrins (e.g., SBE-β-CD) can enhance aqueous solubility by forming inclusion complexes where the drug molecule is held within the cyclodextrin cavity.[8][11]
-
pH Adjustment: While this compound is a salt, adjusting the pH of the medium can sometimes influence the solubility of related compounds, though this is often combined with co-solvents for best results.[9][13]
Troubleshooting and Experimental Protocols
Problem: My compound precipitates out of solution after initial dissolution or upon dilution in aqueous media.
This is a common issue when a stock solution (often in 100% DMSO) is diluted into an aqueous buffer or cell culture medium. The drastic change in solvent polarity causes the drug to crash out of solution.
Solution:
-
Use a Multi-Component Solvent System: Prepare the drug in a carefully designed solvent system that maintains solubility upon dilution.
-
Apply Gentle Heat and/or Sonication: If precipitation occurs during preparation, gentle warming or sonication can help redissolve the compound.[11] Always check the compound's stability at higher temperatures.
-
Prepare Fresh Solutions: Stock solutions, once prepared, should be stored in aliquots in tightly sealed vials. It is recommended to use them within a month when stored at -20°C to avoid degradation and precipitation from freeze-thaw cycles.[14]
Experimental Protocols: Recommended Solvent Systems
Below are detailed protocols for preparing this compound solutions, particularly for in vivo or challenging in vitro experiments. The key is to add and mix each component sequentially.
Table 3: Protocols for Preparing this compound Solutions
| Protocol ID | Composition | Step-by-Step Instructions | Target Concentration | Reference(s) |
|---|---|---|---|---|
| Protocol 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 1. Dissolve this compound in DMSO. 2. Add PEG300 and mix thoroughly. 3. Add Tween-80 and mix. 4. Finally, add saline to the final volume and vortex until a clear solution is formed. | ≥ 2.5 mg/mL | [5][11] |
| Protocol 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | 1. First, prepare a 20% SBE-β-CD solution in saline. 2. Dissolve this compound in DMSO. 3. Add the SBE-β-CD solution to the DMSO mixture and vortex until clear. | ≥ 2.5 mg/mL | [5][11] |
| Protocol 3 | 10% DMSO, 90% Corn Oil | 1. Dissolve this compound in DMSO. 2. Add corn oil and mix thoroughly to form a solution/suspension. | ≥ 2.5 mg/mL |[5][11] |
Visualized Workflows and Mechanisms
Experimental Workflow for Solubilization
The following diagram outlines a logical workflow for a researcher to follow when attempting to solubilize this compound for an experiment.
Caption: A step-by-step workflow for solubilizing this compound.
Mechanism of Action: Ergosterol Synthesis Inhibition
This compound, like other imidazole antifungals, functions by disrupting the integrity of the fungal cell membrane.[1][11] It achieves this by inhibiting a key enzyme in the ergosterol biosynthesis pathway.[2]
Caption: Inhibition of ergosterol synthesis by this compound.
References
- 1. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. This compound | C19H18Cl3N3O3S | CID 47471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. antiinfectivemeds.com [antiinfectivemeds.com]
- 4. This compound 64872-77-1 | TCI AMERICA [tcichemicals.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. gsconlinepress.com [gsconlinepress.com]
- 8. Enhancing the Solubility of Isoconazole Nitrate Using Methyl-β-Cyclodextrin: Formulation and Characterization of Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijmsdr.org [ijmsdr.org]
- 10. merckmillipore.com [merckmillipore.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Extreme vertexes design in formulation development: solubility of this compound in a multicomponent system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]
- 14. abmole.com [abmole.com]
Technical Support Center: Butoconazole Nitrate Stability and Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the stability and degradation pathways of butoconazole nitrate. It includes detailed experimental protocols, troubleshooting advice for common analytical challenges, and frequently asked questions to support your research and development activities.
Frequently Asked Questions (FAQs)
Q1: What are the known stability liabilities of this compound?
A1: this compound is susceptible to degradation under acidic hydrolytic and oxidative conditions.[1] It is relatively stable under neutral, alkaline, thermal (dry heat), and photolytic stress conditions.
Q2: What are the primary degradation pathways of this compound?
A2: While specific degradation products for this compound are not extensively reported in publicly available literature, based on the known reactivity of similar imidazole antifungal agents, the following hypothetical degradation pathways can be proposed:
-
Acidic Hydrolysis: The ether linkage in the butoconazole molecule could be susceptible to cleavage under strong acidic conditions, leading to the formation of two primary fragments.
-
Oxidative Degradation: The sulfur atom in the thioether linkage is a likely site for oxidation, potentially forming a sulfoxide and subsequently a sulfone derivative. The imidazole ring may also be susceptible to oxidative degradation.
Q3: What is the kinetic profile of this compound degradation?
A3: The acid degradation of this compound has been reported to follow first-order kinetics.[1] In one study, the degradation rate constant (k) was found to be 0.076 hr⁻¹ with a half-life (t₁/₂) of 9.12 hours in an acidic medium.[1]
Q4: Are there any known incompatibilities of this compound with common excipients?
A4: There is no specific information available in the searched literature regarding incompatibilities of this compound with common pharmaceutical excipients. However, it is always recommended to perform compatibility studies with selected excipients during formulation development.
Troubleshooting Guides
This section provides solutions to common issues encountered during the analysis of this compound stability samples.
High-Performance Liquid Chromatography (HPLC) Method Issues
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Poor peak shape (tailing or fronting) | - Inappropriate mobile phase pH.- Secondary interactions with the stationary phase.- Column overload. | - Adjust the mobile phase pH to ensure the analyte is in a single ionic form.- Use a high-purity silica column.- Add a competing base (e.g., triethylamine) to the mobile phase in small concentrations.- Reduce the sample concentration or injection volume. |
| Inconsistent retention times | - Fluctuation in mobile phase composition.- Column temperature variation.- Inadequate column equilibration.- Pump malfunction. | - Prepare fresh mobile phase and ensure proper mixing and degassing.- Use a column oven to maintain a consistent temperature.- Ensure the column is equilibrated with the mobile phase for a sufficient time before injection.- Check the HPLC pump for leaks and ensure a consistent flow rate. |
| Ghost peaks | - Contamination in the mobile phase or sample.- Carryover from previous injections. | - Use high-purity solvents and freshly prepared mobile phase.- Implement a robust needle wash protocol in the autosampler.- Inject a blank solvent to identify the source of the ghost peak. |
| Baseline noise or drift | - Air bubbles in the system.- Contaminated mobile phase or column.- Detector lamp issue. | - Degas the mobile phase thoroughly.- Flush the system to remove any trapped air.- Use fresh, high-purity mobile phase.- Check the detector lamp's age and intensity. |
Quantitative Data Summary
The following table summarizes the available quantitative data on the stability of this compound.
| Stress Condition | Parameter | Value | Reference |
| Acidic Hydrolysis | Degradation Rate Constant (k) | 0.076 hr⁻¹ | [1] |
| Acidic Hydrolysis | Half-life (t₁/₂) | 9.12 hours | [1] |
Note: The specific conditions (e.g., acid concentration, temperature) for the above kinetic data were not detailed in the cited abstract.
Experimental Protocols
The following are detailed methodologies for conducting forced degradation studies on this compound.
Protocol 1: Forced Degradation Study
Objective: To generate degradation products of this compound under various stress conditions.
Materials:
-
This compound reference standard
-
Hydrochloric acid (HCl), 0.1 N and 1 N
-
Sodium hydroxide (NaOH), 0.1 N and 1 N
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
Water bath
-
Photostability chamber
-
Calibrated oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 5 mL of the stock solution, add 5 mL of 0.1 N HCl.
-
Reflux the mixture at 80°C for 2 hours.
-
Cool the solution to room temperature and neutralize with 0.1 N NaOH.
-
Dilute to a final concentration of 100 µg/mL with mobile phase for HPLC analysis.
-
Repeat the experiment with 1 N HCl.
-
-
Alkaline Hydrolysis:
-
To 5 mL of the stock solution, add 5 mL of 0.1 N NaOH.
-
Reflux the mixture at 80°C for 2 hours.
-
Cool the solution to room temperature and neutralize with 0.1 N HCl.
-
Dilute to a final concentration of 100 µg/mL with mobile phase for HPLC analysis.
-
Repeat the experiment with 1 N NaOH.
-
-
Oxidative Degradation:
-
To 5 mL of the stock solution, add 5 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute to a final concentration of 100 µg/mL with mobile phase for HPLC analysis.
-
Repeat the experiment with 30% H₂O₂.
-
-
Thermal Degradation:
-
Place the solid this compound powder in an oven at 70°C for 48 hours.
-
Dissolve the stressed powder in methanol to prepare a 1 mg/mL solution.
-
Dilute to a final concentration of 100 µg/mL with mobile phase for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose the solid this compound powder to UV light (254 nm) and fluorescent light in a photostability chamber for a period compliant with ICH Q1B guidelines.
-
Dissolve the stressed powder in methanol to prepare a 1 mg/mL solution.
-
Dilute to a final concentration of 100 µg/mL with mobile phase for HPLC analysis.
-
-
Control Sample: Prepare a control sample by diluting the unstressed stock solution to 100 µg/mL with the mobile phase.
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop and validate an HPLC method for the separation and quantification of this compound from its degradation products.
Chromatographic Conditions (Example):
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile:Phosphate Buffer (pH 3.0) in a suitable gradient or isocratic mode. The exact ratio should be optimized.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 290 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
Method Validation Parameters (as per ICH Q2(R1) guidelines):
-
Specificity: Demonstrate the ability to resolve this compound from its degradation products, process impurities, and excipients. Peak purity analysis should be performed.
-
Linearity: Assess the linear relationship between the concentration and the detector response over a defined range.
-
Accuracy: Determine the closeness of the test results to the true value by recovery studies.
-
Precision: Evaluate the repeatability (intra-day) and intermediate precision (inter-day) of the method.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
Robustness: Evaluate the method's performance with deliberate small variations in method parameters (e.g., mobile phase composition, pH, flow rate).
Visualizations
The following diagrams illustrate the proposed degradation pathways and a typical experimental workflow.
Caption: Hypothetical Degradation Pathways of this compound.
Caption: Experimental Workflow for Forced Degradation Studies.
References
Technical Support Center: Overcoming Butoconazole Nitrate Resistance in Fungi
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges related to butoconazole nitrate resistance in fungi.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of this compound resistance in fungi?
A1: this compound belongs to the azole class of antifungal agents. Therefore, resistance mechanisms are generally similar to those observed for other azoles. The primary mechanisms include:
-
Target Site Modification: Mutations in the ERG11 gene (also known as CYP51A in molds), which encodes the target enzyme lanosterol 14-α-demethylase, can reduce the binding affinity of butoconazole to the enzyme.[1][2][3][4][5] This prevents the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.[2][5]
-
Overexpression of Efflux Pumps: Fungal cells can actively pump butoconazole out of the cell, reducing its intracellular concentration.[1][5][6] The most common efflux pumps involved are ATP-binding cassette (ABC) transporters (e.g., Cdr1, Cdr2) and major facilitator superfamily (MFS) transporters (e.g., Mdr1).[1][6][7][8]
-
Upregulation of the Ergosterol Biosynthesis Pathway: An increase in the production of the target enzyme, lanosterol 14-α-demethylase, can overcome the inhibitory effect of butoconazole.[1][3] This is often regulated by transcription factors like Upc2.[1][3]
-
Alterations in Sterol Composition: Changes in the sterol profile of the fungal membrane can reduce its dependence on ergosterol, thereby conferring resistance to azoles.
-
Biofilm Formation: Fungi growing in biofilms can exhibit increased resistance to antifungal agents due to the protective extracellular matrix, which can limit drug penetration.[3][6]
Q2: How can I determine if my fungal isolate is resistant to this compound?
A2: Antifungal susceptibility testing (AFST) is the standard method to determine the resistance profile of a fungal isolate.[9][10][11] The most common and standardized method is the broth microdilution assay, which determines the minimum inhibitory concentration (MIC).[9][10][11][12] The MIC is the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.[9][13] Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide standardized protocols for AFST.[9][10]
Q3: Are there established clinical breakpoints for this compound resistance?
A3: Clinical breakpoints are specific MIC values that categorize a fungal isolate as susceptible, intermediate, or resistant to a particular antifungal agent.[9][13] While well-established for some azoles like fluconazole and voriconazole, specific clinical breakpoints for this compound may be less commonly defined and can vary depending on the fungal species and site of infection. It is crucial to consult the latest CLSI or EUCAST guidelines for the most up-to-date information.
Q4: What signaling pathways are implicated in the development of azole resistance?
A4: Several signaling pathways play a crucial role in regulating azole resistance in fungi. Understanding these pathways can reveal potential targets for overcoming resistance. Key pathways include:
-
Calcineurin Signaling Pathway: This pathway is involved in stress responses and has been linked to azole tolerance and resistance.[1][14][15]
-
Hsp90-Mediated Signaling: The heat shock protein 90 (Hsp90) acts as a molecular chaperone that stabilizes the calcineurin pathway and other client proteins, enabling the fungus to cope with the stress induced by azole treatment.[6]
-
Ras/cAMP/PKA Pathway: This pathway is involved in morphogenesis and virulence, and it also contributes to azole resistance in some fungal species.[1]
-
HOG (High-Osmolarity Glycerol) Pathway: This MAPK pathway is essential for responding to osmotic stress and has also been implicated in azole resistance.[1][7]
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound resistance experiments.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Inconsistent MIC values for this compound across experiments. | 1. Inoculum size variability.[9] 2. Improper drug dilution series. 3. Contamination of the culture. 4. Variation in incubation time or temperature.[9] 5. Subjective reading of endpoints.[11] | 1. Standardize the inoculum preparation using a spectrophotometer or hemocytometer. 2. Prepare fresh drug dilutions for each experiment and verify the concentrations. 3. Check for contamination by plating a sample of the inoculum on appropriate media. 4. Ensure consistent incubation conditions as per standardized protocols (e.g., CLSI, EUCAST). 5. Use a microplate reader for objective endpoint determination or have a second researcher read the plates independently. |
| Fungal isolate shows resistance to butoconazole but the ERG11 gene sequence is wild-type. | 1. Resistance is mediated by efflux pump overexpression.[1][5] 2. The ergosterol biosynthesis pathway is upregulated.[1][3] 3. The isolate forms a biofilm, leading to tolerance.[6] 4. Other, less common resistance mechanisms are at play. | 1. Perform a gene expression analysis (e.g., qRT-PCR) of key efflux pump genes (CDR1, CDR2, MDR1). 2. Quantify the expression of ERG11 and its transcriptional regulators (e.g., UPC2). 3. Perform a biofilm formation assay and test the susceptibility of the biofilm to butoconazole. 4. Consider whole-genome sequencing to identify novel resistance mutations. |
| A combination of butoconazole and another compound is not showing synergistic effects against a resistant strain. | 1. The second compound does not target a relevant resistance mechanism. 2. The concentrations used are not in the synergistic range. 3. The compounds are chemically incompatible. 4. The mechanism of resistance in the fungal strain is not susceptible to this combination. | 1. Ensure the second compound targets a known resistance mechanism (e.g., an efflux pump inhibitor or a calcineurin pathway inhibitor). 2. Perform a checkerboard assay to test a wide range of concentrations for both compounds to determine the Fractional Inhibitory Concentration (FIC) index. 3. Review the literature for any known incompatibilities between the two compounds. 4. Characterize the resistance mechanism of your strain to select a more appropriate combination partner. |
| Difficulty in amplifying the ERG11 gene for sequencing. | 1. Poor DNA quality. 2. Non-optimal PCR conditions (annealing temperature, extension time). 3. Primer design is not specific to the fungal species. | 1. Use a standardized fungal DNA extraction protocol and assess DNA quality and quantity using a spectrophotometer and gel electrophoresis. 2. Optimize the PCR conditions, including performing a temperature gradient PCR to find the optimal annealing temperature. 3. Design new primers based on conserved regions of the ERG11 gene from closely related fungal species, or use degenerate primers. |
Experimental Protocols
Protocol 1: Broth Microdilution Antifungal Susceptibility Testing for this compound
This protocol is adapted from the CLSI M27 guidelines for yeast.
Materials:
-
96-well microtiter plates
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Fungal isolate
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Hemocytometer (optional)
-
Incubator (35°C)
-
Microplate reader (optional)
Methodology:
-
Drug Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial twofold dilutions of this compound in RPMI 1640 medium in a 96-well plate to achieve the desired final concentration range.
-
Include a drug-free well as a positive control for growth and a well with medium only as a negative control for contamination.
-
-
Inoculum Preparation:
-
Culture the fungal isolate on an appropriate agar plate for 24-48 hours.
-
Suspend several colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at 530 nm.
-
Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the microtiter plate wells.
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well of the microtiter plate containing the drug dilutions and controls.
-
Incubate the plate at 35°C for 24-48 hours.
-
-
Endpoint Determination:
-
The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% reduction) compared to the drug-free control well.[10]
-
The endpoint can be read visually or with a microplate reader at 490 nm.
-
Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for Efflux Pump Gene Expression
Materials:
-
Fungal isolate (resistant and susceptible strains)
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qRT-PCR master mix (e.g., SYBR Green)
-
Primers for target genes (CDR1, CDR2, MDR1) and a housekeeping gene (ACT1, TEF1)
-
qRT-PCR instrument
Methodology:
-
Fungal Culture and Treatment:
-
Grow the fungal isolates in a suitable broth medium to mid-log phase.
-
Expose the cultures to a sub-inhibitory concentration of this compound for a defined period (e.g., 1-2 hours). Include an untreated control.
-
-
RNA Extraction and cDNA Synthesis:
-
Harvest the fungal cells and extract total RNA using a suitable RNA extraction kit.
-
Assess RNA quality and quantity.
-
Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
-
qRT-PCR:
-
Set up the qRT-PCR reactions with the appropriate primers, cDNA template, and master mix.
-
Run the qRT-PCR program with an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Include a melt curve analysis to verify the specificity of the amplified product.
-
-
Data Analysis:
-
Calculate the relative expression of the target genes in the resistant strain compared to the susceptible strain using the ΔΔCt method, normalizing to the expression of the housekeeping gene.
-
Visualizations
Signaling Pathways in Azole Resistance
Caption: Key molecular players and pathways involved in azole resistance.
Experimental Workflow for Investigating Butoconazole Resistance
References
- 1. journals.asm.org [journals.asm.org]
- 2. mdpi.com [mdpi.com]
- 3. Antifungal Drug Resistance: Evolution, Mechanisms and Impact - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular mechanisms of acquired antifungal drug resistance in principal fungal pathogens and EUCAST guidance for their laboratory detection and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. phytojournal.com [phytojournal.com]
- 6. Mechanisms of Antifungal Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Antifungal Resistance and New Strategies to Control Fungal Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antifungal Susceptibility | MI [microbiology.mlsascp.com]
- 12. m.youtube.com [m.youtube.com]
- 13. academic.oup.com [academic.oup.com]
- 14. Calcium signaling pathway is involved in non-CYP51 azole resistance in Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
potential assay interference with butoconazole nitrate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with butoconazole nitrate. The information provided addresses common issues that may arise during in vitro and in vivo experiments, focusing on potential assay interferences.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of variability and unexpected results in this compound assays?
Several factors can contribute to variability in assays involving this compound. These can be broadly categorized as issues related to the formulation and issues related to the analytical method itself.
-
Formulation-Related Issues: this compound is often formulated in complex mixtures for clinical use. The excipients in these formulations can interfere with analytical measurements. Common excipients include polyethylene glycol, glycerin, and polysorbates, all of which can affect the solubility and availability of this compound in an assay system.
-
Analytical Method-Related Issues: The stability of this compound is pH-dependent. The compound is susceptible to degradation under acidic hydrolytic and oxidative conditions.[1] Therefore, the pH of your assay buffer is a critical parameter to control. Additionally, impurities from the synthesis or degradation of this compound can also lead to inaccurate results.
Q2: How does pH affect the stability and measurement of this compound?
The pH of the assay medium can significantly impact the stability and solubility of this compound. As an azole antifungal, its solubility can be pH-dependent, similar to other compounds in its class like ketoconazole, which shows decreased solubility as the pH increases.[2] Furthermore, this compound is known to degrade under acidic conditions.[1]
Recommendations:
-
Carefully select and buffer the pH of your assay medium.
-
Conduct preliminary studies to determine the optimal pH for this compound stability and the performance of your specific assay.
-
Ensure consistent pH across all experiments to minimize variability.
Q3: Can excipients in this compound formulations interfere with my assay?
Yes, excipients are a common source of assay interference. This compound is often formulated with a variety of inactive ingredients to enhance its solubility, stability, and delivery.
Potential Interfering Excipients:
-
Solubilizing agents: Polyethylene glycols (PEGs), polysorbates (e.g., Polysorbate 60), and glycerin are used to increase the solubility of this compound.[3] These can alter the effective concentration of the drug available to interact with your target.
-
Other components: A variety of other excipients may be present in commercial formulations. It is crucial to obtain a complete list of ingredients for any formulation you are testing.
Troubleshooting Steps:
-
If using a commercial formulation, try to obtain a vehicle-only control (the formulation without this compound) from the manufacturer.
-
If a vehicle control is not available, consider extracting this compound from the formulation, though this may not be feasible for all assay types.
-
When developing your own formulations, carefully consider the potential for each excipient to interfere with your assay.
Troubleshooting Guides
Problem 1: Low or No Detectable this compound Signal
Possible Causes:
-
Degradation: this compound may have degraded due to improper storage or experimental conditions (e.g., wrong pH, exposure to oxidizing agents).
-
Precipitation: The concentration of this compound may exceed its solubility in your assay medium, leading to precipitation.
-
Binding to Assay Components: this compound may non-specifically bind to plastics or other components of your assay system.
Solutions:
| Cause | Recommended Action |
| Degradation | Verify the pH of your buffers and solutions. Avoid strongly acidic or oxidative conditions.[1] Prepare fresh solutions of this compound for each experiment. |
| Precipitation | Check the solubility of this compound in your specific assay medium. Consider using a co-solvent or a different buffer system if solubility is an issue. |
| Binding | Pre-treat plates or tubes with a blocking agent (e.g., BSA) if non-specific binding is suspected. |
Problem 2: High Background or False-Positive Signals
Possible Causes:
-
Excipient Interference: Components of the formulation vehicle may be interfering with the assay's detection method.
-
Impurity Contamination: The this compound sample may contain impurities that are also detected by the assay.
-
Autofluorescence/Absorbance: The compound itself or the excipients may exhibit autofluorescence or absorbance at the wavelengths used for detection.
Solutions:
| Cause | Recommended Action |
| Excipient Interference | Run a "vehicle-only" control to determine the contribution of the formulation to the background signal. |
| Impurity Contamination | Use a high-purity standard of this compound. If impurities are suspected, consider using a separation technique like HPLC to isolate the parent compound.[4] |
| Autofluorescence/ Absorbance | Measure the intrinsic fluorescence or absorbance of this compound and the vehicle at the assay wavelengths. If necessary, choose a different detection method or adjust the wavelengths. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for this compound Quantification
This protocol is a general guideline for the quantification of this compound and the assessment of related impurities.[4]
Chromatographic Conditions:
| Parameter | Specification |
| Column | C18 |
| Mobile Phase | To be optimized based on the specific C18 column and instrument. A common mobile phase for related azole compounds is a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol). |
| Flow Rate | Typically 1.0 mL/min |
| Detection Wavelength | 220 nm |
| Column Temperature | 25 °C |
Procedure:
-
Standard Preparation: Prepare a stock solution of high-purity this compound in the mobile phase. Create a series of dilutions to generate a standard curve.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to a final concentration within the range of the standard curve.
-
Injection: Inject equal volumes of the standards and samples into the HPLC system.
-
Analysis: Record the chromatograms. The peak corresponding to this compound should have a retention time of approximately 13.1 minutes under the specified conditions.[4] The presence of other peaks may indicate impurities or degradation products.
Visualizations
Caption: HPLC analysis workflow for this compound.
Caption: Troubleshooting flowchart for this compound assays.
References
- 1. Development and application of degradation kinetics of thin layer chromatographic densitometry and conductometric methods for this compound determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of pH on disintegration and dissolution of ketoconazole tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Extreme vertexes design in formulation development: solubility of this compound in a multicomponent system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN101464433A - Method for measuring this compound related substance by high efficiency liquid chromatography - Google Patents [patents.google.com]
Technical Support Center: Optimizing Butoconazole Nitrate Dosage in Preclinical Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with butoconazole nitrate in preclinical models of vaginal candidiasis.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an imidazole antifungal agent.[1] Its primary mechanism of action is the inhibition of the fungal enzyme lanosterol 14-alpha-demethylase, which is a key enzyme in the biosynthesis of ergosterol.[1] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells.[1] By inhibiting ergosterol synthesis, this compound disrupts the integrity and function of the fungal cell membrane, leading to increased permeability, leakage of cellular contents, and ultimately, fungal cell death.[1] It exhibits a high degree of selectivity for fungal cells over human cells due to the differences in sterol composition in their respective cell membranes.[1]
Q2: What are the established effective dose ranges for this compound in preclinical models?
Preclinical studies have demonstrated the efficacy of this compound in rodent models of vaginal candidiasis. In a mouse model, intravaginal solutions of 2.5% and 5% butoconazole resulted in an apparent full cure in most animals, while a 1% solution led to remission followed by recurrence. In a rat study, an intravaginal dose of 6 mg/kg/day was evaluated during organogenesis.[1] For comparison, the standard clinical formulation is a 2% cream.[2]
Q3: What are the common animal models used for studying vaginal candidiasis?
The most common preclinical models for vaginal candidiasis are the mouse and rat models.[3][4] Both models typically require the induction of a pseudo-estrus state through the administration of estrogen (e.g., estradiol valerate or estradiol hexa-hydrobenzoate) to create a hormonal environment conducive to a persistent vaginal Candida albicans infection.[1][3][5][6]
Q4: What is a suitable vehicle control for a this compound cream formulation in preclinical studies?
The composition of the commercially available 2% this compound cream (Gynazole-1®) includes edetate disodium, glyceryl monoisostearate, methylparaben, mineral oil, polyglyceryl-3 oleate, propylene glycol, propylparaben, colloidal silicon dioxide, sorbitol solution, purified water, and microcrystalline wax.[7][8] A suitable vehicle control should ideally contain all these components except for the active pharmaceutical ingredient, this compound.
Troubleshooting Guide
Issue 1: High variability in fungal burden (CFU counts) between animals in the same group.
-
Possible Cause 1: Inconsistent induction of pseudo-estrus. The hormonal state of the animal is critical for establishing and maintaining a consistent Candida albicans infection.[3][6]
-
Troubleshooting Tip: Ensure consistent dosing and administration of estrogen. Verify the pseudo-estrus state by vaginal smear cytology before inoculation with Candida albicans.[9] Different mouse strains can also exhibit varying sensitivity to estradiol, which may require adjustment of the estrogen dosage.[10]
-
-
Possible Cause 2: Inconsistent inoculation. The volume and concentration of the Candida albicans inoculum, as well as the technique of administration, can affect the initial fungal load.
-
Troubleshooting Tip: Use a consistent, well-characterized inoculum of Candida albicans. Standardize the intravaginal administration technique to ensure consistent delivery of the fungal suspension.
-
-
Possible Cause 3: Inaccurate sample collection and processing. Vaginal lavage or tissue homogenization techniques can introduce variability.
-
Troubleshooting Tip: Standardize the volume and technique for vaginal lavage. For tissue homogenization, ensure the entire vaginal tissue is processed consistently. Perform serial dilutions and plate in triplicate to improve the accuracy of CFU counting.[11]
-
Issue 2: Lack of significant reduction in fungal burden in the this compound-treated group compared to the vehicle control group.
-
Possible Cause 1: Sub-optimal dosage. The concentration of this compound may be too low to exert a significant antifungal effect.
-
Troubleshooting Tip: Based on available literature, consider testing a range of concentrations. Mouse studies have shown that 2.5% and 5% solutions were more effective than 1%. A dose-response study may be necessary to determine the optimal dose for your specific model and formulation.
-
-
Possible Cause 2: Inadequate formulation or drug delivery. The vehicle may not be effectively retaining the this compound at the site of infection.
-
Troubleshooting Tip: Ensure the formulation is optimized for vaginal delivery and retention. The use of a bioadhesive formulation can increase the residence time of the drug in the vagina.[12]
-
-
Possible Cause 3: Drug-resistant Candida albicans strain. While less common, the strain of Candida albicans used could have reduced susceptibility to azole antifungals.
-
Troubleshooting Tip: Confirm the susceptibility of your Candida albicans strain to this compound using in vitro susceptibility testing (e.g., broth microdilution to determine the Minimum Inhibitory Concentration - MIC).
-
Issue 3: Signs of local irritation or adverse effects in the animals.
-
Possible Cause 1: Irritation from the vehicle components. Some components of the cream formulation could be causing local irritation.
-
Troubleshooting Tip: Include a vehicle-only control group to assess the local tolerance of the formulation. If irritation is observed in the vehicle group, consider modifying the formulation by substituting potentially irritating excipients.
-
-
Possible Cause 2: High concentration of this compound. Although generally well-tolerated topically, very high concentrations could potentially cause irritation.
-
Troubleshooting Tip: If irritation is observed only in the high-dose this compound groups, consider reducing the concentration. A dose-ranging study can help identify a dose that is both effective and well-tolerated.
-
-
Possible Cause 3: Systemic toxicity. While systemic absorption of vaginally administered this compound is low in humans, it's a factor to consider in preclinical models, especially at higher doses.[8] A rat study noted an increase in resorption rate and a decrease in litter size at an intravaginal dose of 6 mg/kg/day during organogenesis.[1]
-
Troubleshooting Tip: Monitor animals for any systemic signs of toxicity. If systemic effects are suspected, pharmacokinetic studies can be conducted to determine the extent of systemic exposure.
-
Data Presentation
Table 1: Summary of this compound Dosages in Preclinical and Clinical Studies
| Study Type | Species | Model | Formulation | Dosage | Key Findings | Reference |
| Preclinical | Mouse | Vaginal Candidiasis | Intravaginal Solution | 1%, 2.5%, 5% | 2.5% and 5% solutions led to a higher cure rate than 1%. | |
| Preclinical | Rat | Pregnancy (Organogenesis) | Intravaginal | 6 mg/kg/day | Increased resorption rate and decreased litter size. | [1] |
| Clinical | Human | Vulvovaginal Candidiasis | 2% Vaginal Cream | Single 5g application | Effective and safe alternative to longer-term miconazole therapy. | [12] |
| Clinical | Human | Vulvovaginal Candidiasis | 1% and 2% Vaginal Cream | Daily for 6 days | 2% cream showed a higher rate of negative fungal cultures (98%) compared to 1% (91%). | [2] |
Experimental Protocols
Protocol 1: Murine Model of Vaginal Candidiasis
-
Induction of Pseudo-estrus:
-
Administer 0.5 mg of 17-beta-estradiol valerate dissolved in sesame oil via subcutaneous injection to female mice (e.g., BALB/c strain) three days prior to infection.[5]
-
-
Inoculum Preparation:
-
Culture Candida albicans (e.g., ATCC 10231) on Sabouraud Dextrose Agar (SDA).
-
Prepare a suspension of yeast cells in sterile phosphate-buffered saline (PBS) and adjust the concentration to 1x10⁸ cells/mL.[13]
-
-
Vaginal Inoculation:
-
On day 0, anesthetize the mice.
-
Intravaginally inoculate each mouse with 10 µL of the C. albicans suspension (containing 1x10⁶ yeast cells).[5]
-
-
Treatment:
-
Beginning on day 1 post-infection, administer the this compound formulation or vehicle control intravaginally daily for the desired treatment period (e.g., 7 days).
-
-
Assessment of Fungal Burden:
-
At selected time points (e.g., 24 hours after the last treatment), euthanize the mice.
-
Collect vaginal lavage fluid by flushing the vagina with a known volume of sterile PBS or excise the entire vaginal tissue.
-
Homogenize the vaginal tissue in sterile PBS.[11]
-
Perform serial 10-fold dilutions of the vaginal lavage fluid or tissue homogenate.
-
Plate the dilutions onto SDA plates (containing antibiotics like chloramphenicol to inhibit bacterial growth).[11]
-
Incubate the plates at 37°C for 24-48 hours.
-
Count the number of colonies and express the results as Colony Forming Units (CFU) per milliliter of lavage fluid or per gram of tissue.[11][14]
-
Protocol 2: Rat Model of Vaginal Candidiasis
-
Induction of Pseudo-estrus:
-
Inoculum Preparation:
-
Vaginal Inoculation:
-
Treatment:
-
Initiate treatment with the this compound formulation or vehicle control at a predetermined time after infection.
-
-
Assessment of Fungal Burden:
-
Follow the same procedure as in the murine model (Protocol 1, step 5) to determine the vaginal fungal burden (CFU/mL or CFU/g of tissue).[14]
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for preclinical evaluation.
Caption: Troubleshooting logic for common experimental issues.
References
- 1. A New Model of Vaginal Infection by Candida albicans in Rats | Semantic Scholar [semanticscholar.org]
- 2. A new vaginal antifungal agent--butoconazole nitrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Experimental Models of Vaginal Candidiasis and Their Relevance to Human Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. journals.asm.org [journals.asm.org]
- 7. pdf.hres.ca [pdf.hres.ca]
- 8. GYNAZOLE•1® this compound Vaginal Cream USP, 2% IN ONE PREFILLED DISPOSABLE APPLICATOR For Vaginal Use Only. Rx Only [dailymed.nlm.nih.gov]
- 9. Nonproliferative and Proliferative Lesions of the Rat and Mouse Female Reproductive System - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Animal Models for Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound 2% for vulvovaginal candidiasis. New, single-dose vaginal cream formulation vs. seven-day treatment with miconazole nitrate. Gynazole 1 Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. niaid.nih.gov [niaid.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. a-new-model-of-vaginal-infection-by-candida-albicans-in-rats - Ask this paper | Bohrium [bohrium.com]
troubleshooting inconsistent results in butoconazole nitrate assays
Welcome to the technical support center for butoconazole nitrate assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the quantification and analysis of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems that may arise during this compound assays, providing potential causes and systematic solutions.
Issue 1: Inconsistent or Low Analyte Recovery
Q: My this compound assay is showing inconsistent and lower than expected recovery rates. What are the potential causes and how can I troubleshoot this?
A: Inconsistent or low recovery of this compound can stem from several factors, ranging from sample preparation to the analytical method itself. Below is a step-by-step guide to help you identify and resolve the issue.
Troubleshooting Steps:
-
Sample Preparation Review:
-
Extraction Efficiency: Ensure the chosen extraction method is efficient for your sample matrix (e.g., cream, plasma). Liquid-liquid extraction with a suitable solvent like tert-butyl methyl ether has been shown to be effective.[1] The mean percentage recoveries should ideally be above 80%.[1]
-
Matrix Effects: The sample matrix can interfere with analyte detection. Investigate potential matrix effects by comparing calibration curves prepared in neat solvent versus the post-extraction matrix.[2]
-
pH Adjustment: The pH of the sample solution can significantly impact the solubility and stability of this compound. For spectrophotometric methods involving ion-pair formation, the optimal pH for this compound is around 4.[3][4][5]
-
-
Chromatographic Conditions (for HPLC/UPLC):
-
Mobile Phase Composition: Inconsistencies in mobile phase preparation can lead to variable results. Ensure accurate and consistent mixing of solvents. For reversed-phase HPLC, a common mobile phase consists of acetonitrile, water, and an acidifier like phosphoric or formic acid.[6]
-
Column Integrity: Column degradation or contamination can lead to poor peak shape and reduced recovery. Implement a regular column maintenance schedule, including flushing with a strong solvent to remove strongly retained compounds.[7]
-
Flow Rate and Temperature: Fluctuations in flow rate and column temperature can affect retention times and peak areas. Ensure your HPLC system is properly calibrated and maintained. A 1°C change in temperature can alter retention times by 1-2%.[8]
-
-
Analyte Stability:
-
Degradation: this compound is susceptible to degradation under certain conditions. Studies have shown degradation occurs in acidic and oxidative environments.[9] It is crucial to protect samples and standards from harsh conditions.
-
Solution Stability: The stability of this compound in solution can be time-dependent. One study indicated that it is not stable for more than 2 hours at 25°C but is stable at 5°C.[10] Prepare fresh solutions or store them appropriately.
-
Issue 2: Poor Peak Shape in Chromatographic Assays
Q: I am observing peak tailing and/or fronting in my HPLC analysis of this compound. What could be causing this and how can I fix it?
A: Poor peak shape is a common issue in HPLC and can significantly affect the accuracy and precision of quantification.
Troubleshooting Steps:
-
Peak Tailing:
-
Secondary Interactions: Tailing can occur due to interactions between the analyte and active sites (e.g., free silanols) on the column packing material. Using a column with low silanol activity or adding a competing base to the mobile phase can mitigate this.
-
Column Contamination: Contaminants from the sample or mobile phase can accumulate at the column inlet, leading to peak tailing. Regularly flushing the column and using a guard column can help prevent this.
-
Mismatched Sample Solvent: Injecting a sample dissolved in a solvent much stronger than the mobile phase can cause peak distortion. Whenever possible, dissolve the sample in the mobile phase.[7]
-
-
Peak Fronting:
Issue 3: High Variability in Spectrophotometric Measurements
Q: My spectrophotometric assay for this compound is giving highly variable results. What factors should I investigate?
A: High variability in spectrophotometric assays often points to issues with reaction conditions or instrument parameters.
Troubleshooting Steps:
-
pH Control: For ion-pair formation methods, the pH of the reaction mixture is critical. The optimal pH for the ion-pair formation between this compound and Rose Bengal reagent is 4.[3][4][5] Ensure the pH is consistently maintained across all samples and standards.
-
Reagent Concentration and Stoichiometry: The concentration of the ion-pairing reagent (e.g., Rose Bengal) and the drug-to-reagent ratio are crucial for consistent complex formation. The ratio for this compound and Rose Bengal has been determined to be 1:2.[4]
-
Incubation Time and Temperature: The reaction time and temperature can influence the extent of ion-pair formation. Maintain a consistent incubation time and temperature for all measurements. For the Rose Bengal method, measurements are typically taken within 20 minutes at 20-30°C.[4]
-
Wavelength Accuracy: Ensure the spectrophotometer is calibrated and the wavelength of maximum absorbance (λmax) is correctly set. For the this compound-Rose Bengal complex, the λmax is 580 nm.[3][4][5]
Quantitative Data Summary
The following tables summarize key quantitative parameters for common this compound assays.
Table 1: HPLC/UPLC Method Parameters
| Parameter | Value | Reference |
| Column | Waters Xterra C18 (3 µm, 3.0 × 50.0 mm) | [1] |
| Acquity BEH C18 (50×2.1mm, 1.7μ) | [10] | |
| Mobile Phase | A: 0.1% formic acid in water; B: acetonitrile: methanol (30:70, v/v) | [1] |
| Buffer (0.05 M Sodium dihydrogen ortho phosphate, pH 3.1) & Acetonitrile (50:50) | [10] | |
| Flow Rate | 0.5 mL/min | [1] |
| 0.25 mL/min | [10] | |
| Detection | Positive electrospray ionization in MRM mode | [1] |
| UV-Visible Detector | [10] | |
| Linear Range | 0.10–30.00 ng/mL | [1] |
| 80µg/ml and 120µg/ml | [10] | |
| Recovery | > 80% | [1] |
Table 2: Spectrophotometric Method Parameters (Ion-Pair with Rose Bengal)
| Parameter | Value | Reference |
| Optimal pH | 4 | [3][4][5] |
| Wavelength (λmax) | 580 nm | [3][4][5] |
| Linear Range | 14.2 – 45.1 μg/mL | [4][5] |
| Recovery | 98.20 - 101.3 % | [4][5] |
| Limit of Detection (LOD) | 4.3 μg/mL | [5] |
| Limit of Quantification (LOQ) | 13.27 μg/mL | [5] |
| Drug:Reagent Ratio | 1:2 | [4] |
| Optimal Temperature | 20-30 °C | [4][5] |
Experimental Protocols
1. High-Performance Liquid Chromatography (HPLC) Method for Butoconazole in Human Plasma
This method is adapted from a validated LC-MS/MS assay.[1]
-
Sample Preparation (Liquid-Liquid Extraction):
-
To a plasma sample, add the internal standard.
-
Extract the analyte using tert-butyl methyl ether.
-
Evaporate the organic layer to dryness.
-
Reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: Waters Xterra C18 (3 µm, 3.0 × 50.0 mm).
-
Mobile Phase: Gradient elution with Solvent A (0.1% formic acid in water) and Solvent B (acetonitrile: methanol, 30:70, v/v).
-
Flow Rate: 0.5 mL/min.
-
Detection: Positive electrospray ionization in Multiple Reaction Monitoring (MRM) mode.
-
2. Spectrophotometric Method for this compound
This protocol is based on the formation of an ion-pair complex with Rose Bengal reagent.[4][5]
-
Reagents:
-
Standard this compound solution.
-
Rose Bengal reagent solution.
-
Buffer solution (pH 4).
-
-
Procedure:
-
In a series of 10 mL volumetric flasks, add varying aliquots of the standard this compound solution.
-
Add a fixed volume of the Rose Bengal reagent solution.
-
Adjust the pH to 4 using the buffer solution.
-
Dilute to the mark with distilled water.
-
Allow the reaction to proceed at 20-30°C for approximately 20 minutes.
-
Measure the absorbance at 580 nm against a reagent blank.
-
Visualizations
Caption: General workflow for this compound assays.
Caption: Troubleshooting decision tree for butoconazole assays.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. africaresearchconnects.com [africaresearchconnects.com]
- 4. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 5. Spectrophotometric Determination of Fluconazole, Voriconazole and this compound by Ion-Pair Formation with Rose Bengal Reagent. [ejchem.journals.ekb.eg]
- 6. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. Development and application of degradation kinetics of thin layer chromatographic densitometry and conductometric methods for this compound determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pharmahealthsciences.net [pharmahealthsciences.net]
- 11. ijprajournal.com [ijprajournal.com]
Technical Support Center: Butoconazole Nitrate Purification and Recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification and recrystallization of butoconazole nitrate.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification and recrystallization of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Recrystallized Product | - Incomplete precipitation. - Using an excessive amount of solvent. - Loss of product during transfer or filtration. - Premature crystallization on the filter funnel. | - Ensure the solution is sufficiently cooled to maximize crystal formation. - Use the minimum amount of hot solvent necessary to fully dissolve the crude this compound. - Carefully transfer the crystalline slurry to the filtration apparatus. - Preheat the filter funnel and receiving flask to prevent premature crystallization. |
| Formation of Oil Instead of Crystals ("Oiling Out") | - The solution is too concentrated. - The cooling rate is too rapid. - The presence of impurities that inhibit crystallization. - The solvent is not ideal for the compound. | - Reheat the solution and add a small amount of additional solvent. - Allow the solution to cool slowly at room temperature, followed by gradual cooling in an ice bath. - Try adding a seed crystal to induce proper crystallization. - Consider using a different solvent system. A mixture of methanol and methyl isobutyl ketone has been shown to be effective.[1] |
| Poor Crystal Quality (e.g., small, needle-like, or agglomerated crystals) | - Rapid cooling and precipitation. - High degree of supersaturation. - Insufficient agitation during crystallization. | - Slow down the cooling process to allow for the formation of larger, more well-defined crystals. - Reduce the concentration of the solution by adding more solvent. - Gentle stirring during the cooling phase can sometimes promote better crystal growth. |
| Inadequate Purity After Recrystallization | - Incomplete removal of impurities in the initial dissolution. - Co-precipitation of impurities with the product. - Insufficient washing of the filtered crystals. | - Treat the hot solution with activated carbon to adsorb colored and some organic impurities before filtration. - Ensure a slow crystallization process to minimize the inclusion of impurities in the crystal lattice. - Wash the collected crystals with a small amount of cold, fresh solvent to remove any remaining mother liquor. |
| Product Fails to Crystallize | - The solution is not sufficiently supersaturated. - The presence of significant impurities inhibiting nucleation. | - Concentrate the solution by evaporating some of the solvent. - Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. - Introduce a seed crystal of pure this compound. - If impurities are suspected, an initial purification step, such as column chromatography, may be necessary. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvent systems for the recrystallization of this compound?
A1: Based on available literature, effective solvent systems for the recrystallization of this compound include:
-
A mixture of acetone and ethyl acetate.[2]
-
A mixture of methanol and methyl isobutyl ketone. A specific method involves dissolving the crude product in a 1-1.5:1 (v/v) mixture of methanol and methyl isobutyl ketone and then adding this solution to cooled methyl isobutyl ketone.[1]
-
Ethyl acetate, often in conjunction with activated carbon for decolorization, has been used for the recrystallization of this compound intermediates.[3]
Q2: What is the expected purity of this compound after recrystallization?
A2: With optimized recrystallization protocols, a high purity of this compound can be achieved. For instance, a patented process reports achieving a product with a maximum individual impurity of 0.10%.[2][3]
Q3: How can I improve the particle size of the recrystallized this compound?
A3: Particle size can be controlled by manipulating the crystallization conditions. A specific patented method for controlling particle size involves dissolving crude this compound in a methanol/methyl isobutyl ketone mixture and adding it to methyl isobutyl ketone cooled to between -15°C and 5°C. This process aims for a final product where at least 95% of particles are below 75 µm in diameter.[1]
Q4: My this compound appears as a white to off-white crystalline powder. Is this normal?
A4: Yes, this compound is described as a white to off-white crystalline powder.
Q5: What is the melting point of this compound?
A5: The melting point of this compound is approximately 159°C, with decomposition.
Experimental Protocols
Protocol 1: Recrystallization using Methanol and Methyl Isobutyl Ketone
This protocol is adapted from a patented method for preparing high-purity this compound with a specified particle size.[1]
1. Dissolution:
- Dissolve the crude this compound in a mixture of methanol and methyl isobutyl ketone with a volume ratio of 1-1.5:1 (e.g., 1.25 mL methanol to 1 mL methyl isobutyl ketone).
- Gently warm the mixture while stirring until the solid is completely dissolved.
2. Crystallization:
- In a separate vessel, cool a volume of methyl isobutyl ketone to a temperature between -15°C and 5°C.
- Slowly add the warm this compound solution to the cooled methyl isobutyl ketone with gentle agitation.
- Crystals of this compound should precipitate out of the solution.
3. Isolation and Drying:
- Collect the crystals by vacuum filtration.
- Wash the crystals with a small amount of cold methyl isobutyl ketone.
- Dry the crystals under vacuum at a suitable temperature to remove residual solvents.
Protocol 2: General Recrystallization from a Single Solvent (e.g., Ethyl Acetate/Acetone Mixture)
This is a general protocol that can be adapted for various solvent systems.
1. Solvent Selection:
- Choose a solvent or solvent mixture in which this compound is sparingly soluble at room temperature but readily soluble at elevated temperatures (e.g., a mixture of acetone and ethyl acetate).
2. Dissolution:
- Place the crude this compound in an Erlenmeyer flask.
- Add a minimal amount of the chosen solvent system and heat the mixture to boiling while stirring.
- Continue adding small portions of the hot solvent until the this compound is completely dissolved.
3. Decolorization (Optional):
- If the solution is colored, remove it from the heat and allow it to cool slightly.
- Add a small amount of activated carbon and swirl the flask.
- Reheat the solution to boiling for a few minutes.
4. Hot Filtration:
- Preheat a filter funnel and a receiving flask.
- Quickly filter the hot solution to remove the activated carbon (if used) and any insoluble impurities.
5. Crystallization:
- Allow the filtered solution to cool slowly to room temperature.
- Once crystal formation appears to be complete, cool the flask in an ice bath for at least 30 minutes to maximize the yield.
6. Isolation and Drying:
- Collect the crystals by vacuum filtration.
- Wash the crystals with a small amount of the cold recrystallization solvent.
- Dry the crystals in a vacuum oven.
Visualizations
Caption: General workflow for the recrystallization of this compound.
Caption: Troubleshooting logic for common recrystallization issues.
References
- 1. data.epo.org [data.epo.org]
- 2. EP1903035A2 - High purity this compound with specified particle size and a process for preparation of thereof - Google Patents [patents.google.com]
- 3. US7625935B2 - High purity this compound with specified particle size and a process for the preparation thereof - Google Patents [patents.google.com]
managing pH effects on butoconazole nitrate activity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the effects of pH on the activity of butoconazole nitrate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a synthetic imidazole antifungal agent.[1][2] Its primary mechanism of action is the inhibition of the fungal enzyme lanosterol 14α-demethylase, which is a key enzyme in the biosynthesis of ergosterol.[3][4] Ergosterol is a vital component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to increased permeability, leakage of cellular contents, and ultimately, fungal cell death.[3][4]
Q2: Why is the pH of the experimental environment important for this compound's activity?
A2: The antifungal activity of imidazole derivatives like this compound can be significantly influenced by pH. The ionization state of the imidazole ring is pH-dependent. While specific data for this compound is limited, studies on other imidazoles, such as ketoconazole, have shown a dramatic decrease in antifungal activity at acidic pH compared to neutral pH.[3] This is crucial in experimental design, especially for in vitro susceptibility testing, as the pH of the culture medium can directly impact the observed Minimum Inhibitory Concentration (MIC).
Q3: What is the optimal pH range for in vitro testing of this compound?
A3: Standard antifungal susceptibility testing guidelines, such as those from the Clinical and Laboratory Standards Institute (CLSI), recommend using a buffered medium at pH 7.0 for general testing.[5][6] However, if the aim is to simulate specific physiological environments, such as the vaginal mucosa (which has an acidic pH), it is essential to adjust and buffer the medium to the relevant pH. Be aware that the drug's activity may be significantly lower at acidic pH.
Q4: How does the solubility of this compound change with pH?
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability in MIC results | Inconsistent pH of the test medium between experiments. | Strictly control and buffer the pH of the culture medium. Prepare fresh medium for each experiment and verify the pH before use. |
| Precipitation of this compound in the stock solution or test wells. | Ensure the final concentration of the solvent (e.g., DMSO) is low and does not affect fungal growth. Visually inspect for any precipitation. It may be necessary to determine the solubility of this compound in your specific test medium at the target pH beforehand. | |
| Higher than expected MIC values | The pH of the test medium is too acidic, reducing the drug's activity. | Verify the pH of your medium. If an acidic pH is required for your experimental model, be aware that the intrinsic activity of this compound might be lower. Consider including a control at neutral pH (7.0) for comparison. |
| Degradation of this compound in the stock solution or medium. | Prepare fresh stock solutions of this compound for each experiment. Store the stock solution at -20°C or lower in small aliquots to avoid repeated freeze-thaw cycles. | |
| No antifungal activity observed | Complete precipitation of the drug due to low solubility at the tested pH. | Re-evaluate the solubility of this compound in your experimental setup. Consider using a co-solvent system if compatible with your assay, or adjust the pH to a range where the drug is more soluble, if experimentally permissible. |
| The fungal isolate has intrinsic resistance to azoles. | Confirm the susceptibility of your fungal strain using a reference strain with known susceptibility to this compound or other azoles. |
Data Presentation
Table 1: Effect of pH on the In Vitro Activity of a Representative Imidazole Antifungal (Ketoconazole) against Candida albicans
Note: This data is for ketoconazole, a structurally related imidazole antifungal. Similar pH-dependent trends are anticipated for this compound, though the exact MIC values may differ. This table illustrates the critical importance of pH control in antifungal susceptibility testing.
| pH of Culture Medium | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| 3.0 | 40 |
| 7.0 | 0.02 |
Data sourced from Minagawa et al., 1983.[3]
Experimental Protocols
Protocol: Determination of Minimum Inhibitory Concentration (MIC) of this compound at Different pH Values
This protocol is adapted from the CLSI M27-A3 guidelines for broth microdilution antifungal susceptibility testing of yeasts.[7]
1. Preparation of Media:
-
Prepare RPMI-1640 medium without sodium bicarbonate, with L-glutamine.
-
For pH 7.0, buffer the medium with 0.165 M morpholinepropanesulfonic acid (MOPS).
-
For acidic pH (e.g., 4.5), buffer the RPMI-1640 with a suitable buffer system (e.g., citrate-phosphate buffer) to maintain the desired pH throughout the experiment.
-
Sterilize the media by filtration (0.22 µm filter).
2. Preparation of this compound Stock Solution:
-
Dissolve this compound powder in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 1600 µg/mL).
-
Store the stock solution in small aliquots at -20°C or below.
3. Preparation of Fungal Inoculum:
-
Subculture the Candida isolate on Sabouraud Dextrose Agar for 24-48 hours at 35°C.
-
Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.
-
Further dilute the inoculum in the respective pH-adjusted RPMI-1640 medium to achieve a final concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL in the test wells.
4. Broth Microdilution Assay:
-
Perform serial two-fold dilutions of the this compound stock solution in the appropriate pH-adjusted RPMI-1640 medium in a 96-well microtiter plate. The final concentrations should typically range from 0.015 to 16 µg/mL.
-
Inoculate each well with the prepared fungal suspension.
-
Include a growth control (no drug) and a sterility control (no inoculum) for each pH condition.
-
Incubate the plates at 35°C for 24-48 hours.
5. Determination of MIC:
-
The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control.
-
Read the results visually or using a microplate reader at a suitable wavelength (e.g., 530 nm).
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for pH-dependent MIC testing.
References
- 1. Propyl gallate increases in vitro antifungal imidazole activity against Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of pH on the Activity of Ketoconazole Against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
storage and handling of butoconazole nitrate in the lab
This guide provides comprehensive information for researchers, scientists, and drug development professionals on the proper storage, handling, and troubleshooting for butoconazole nitrate in a laboratory setting.
Frequently Asked Questions (FAQs)
Storage
-
Q1: What are the recommended storage conditions for this compound powder?
-
Q2: How should I store this compound solutions?
-
Q3: What is the shelf life of this compound?
-
When stored correctly, this compound has a stability of at least 4 years.[4]
-
Handling
-
Q4: What personal protective equipment (PPE) is required when handling this compound?
-
Q5: What are the necessary engineering controls for handling this compound?
-
Q6: What should I do in case of a spill?
-
In case of a spill, evacuate the area and wear full PPE.[1] Prevent the spill from entering drains or water courses.[1] For solid spills, prevent dust formation. For liquid spills, absorb the solution with an inert, liquid-binding material like diatomite.[1] Decontaminate the affected surfaces by scrubbing with alcohol and dispose of all contaminated materials as hazardous waste according to local regulations.[1]
-
Properties & Formulation
-
Q7: What solvents can be used to dissolve this compound?
-
Q8: Are there any known incompatibilities for this compound?
-
Yes, it is incompatible with strong acids, strong alkalis, strong oxidizing agents, and strong reducing agents.[1]
-
Disposal
-
Q9: How should I dispose of this compound waste?
Troubleshooting Guide
-
Issue 1: The this compound powder will not dissolve.
-
Possible Cause: Incorrect solvent or insufficient concentration.
-
Solution: Consult the solubility table below. This compound is practically insoluble in water but soluble in DMF and DMSO at 30 mg/mL.[4] Sonication or gentle heating may aid dissolution in some cases, but be mindful of potential degradation.[3] Always prepare solutions fresh for in vivo experiments.[3]
-
-
Issue 2: The compound appears discolored or degraded.
-
Possible Cause: Improper storage, such as exposure to light or high temperatures.
-
Solution: Do not use the compound. Dispose of it according to hazardous waste protocols.[6] Ensure that new stock is stored in a tightly sealed, light-resistant container at the recommended temperature (-20°C for powder, -80°C for solutions).[1]
-
-
Issue 3: Inconsistent experimental results.
-
Possible Cause: Degradation of the compound in solution.
-
Solution: Prepare fresh stock solutions. Stock solutions at -20°C should be used within one month.[3] For in vivo experiments, it is recommended to prepare working solutions on the day of use.[3] Ensure the compound has not been exposed to incompatible materials like strong acids or oxidizing agents.[1]
-
Data Presentation
Table 1: Storage Conditions for this compound
| Form | Temperature | Duration | Container Requirements |
| Crystalline Powder | -20°C | Long-term | Tightly sealed, light-resistant.[1][10] |
| Solution in Solvent | -80°C | Up to 6 months | Tightly sealed, suitable for low temperatures.[1][3] |
| Solution in Solvent | -20°C | Up to 1 month | Tightly sealed, suitable for low temperatures.[3] |
| Cream Formulation | 15-30°C | As specified | Keep container tightly closed.[11][12] |
Table 2: Solubility of this compound
| Solvent | Solubility | Reference(s) |
| Water | Practically Insoluble | [2][7][8] |
| Dimethylformamide (DMF) | 30 mg/mL | [4] |
| Dimethyl sulfoxide (DMSO) | 30 mg/mL | [4] |
| Methanol | Sparingly Soluble | [7][8] |
| Chloroform, Methylene Chloride, Acetone, Ethanol | Slightly Soluble | [7][8] |
| Ethyl Acetate | Very Slightly Soluble | [7][8] |
| DMSO:PBS (pH 7.2) (1:2) | 0.3 mg/mL | [4] |
Experimental Protocols
Protocol: Preparation of a 10 mM Stock Solution in DMSO
-
Objective: To prepare a 10 mM stock solution of this compound for in vitro experiments.
-
Materials:
-
This compound (MW: 474.79 g/mol )[8]
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes
-
-
Procedure:
-
Calculation: To prepare a 10 mM solution, you will need 4.748 mg of this compound per 1 mL of DMSO.
-
Calculation: 474.79 g/mol * (10 mmol/L) * (1 L/1000 mL) * (1000 mg/g) = 4.7479 mg/mL
-
-
Weighing: Under a chemical fume hood, carefully weigh out the required amount of this compound powder using an analytical balance. For example, weigh 4.75 mg for a 1 mL final volume.
-
Dissolving: Add the weighed powder to a sterile vial. Using a calibrated pipette, add the calculated volume of DMSO (e.g., 1 mL).
-
Mixing: Cap the vial securely and vortex until the solid is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.[3]
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for up to 6 months.[3]
-
Visualizations
Caption: Troubleshooting workflow for this compound experiments.
Caption: Safe handling and storage workflow for this compound.
References
- 1. This compound|64872-77-1|MSDS [dcchemicals.com]
- 2. antiinfectivemeds.com [antiinfectivemeds.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. aksci.com [aksci.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. GYNAZOLE•1® this compound Vaginal Cream USP, 2% IN ONE PREFILLED DISPOSABLE APPLICATOR For Vaginal Use Only. Rx Only [dailymed.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. This compound 64872-77-1 | TCI AMERICA [tcichemicals.com]
- 10. drugfuture.com [drugfuture.com]
- 11. pdf.hres.ca [pdf.hres.ca]
- 12. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
Validation & Comparative
A Comparative Analysis of Butoconazole Nitrate and Clotrimazole: Efficacy and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of two widely used imidazole antifungal agents, butoconazole nitrate and clotrimazole. The following sections detail their mechanisms of action, comparative efficacy supported by clinical data, and the experimental protocols utilized in key studies. This objective analysis aims to equip researchers, scientists, and drug development professionals with a comprehensive understanding of these two compounds.
Mechanism of Action: Targeting Fungal Cell Membrane Integrity
Both this compound and clotrimazole belong to the imidazole class of antifungal agents and share a common mechanism of action centered on the disruption of fungal cell membrane synthesis.[1] Their primary target is the enzyme lanosterol 14α-demethylase, a crucial component in the biosynthesis of ergosterol.[2][3]
Ergosterol is the principal sterol in fungal cell membranes, analogous to cholesterol in mammalian cells. It plays a vital role in maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.[4] By inhibiting lanosterol 14α-demethylase, both drugs prevent the conversion of lanosterol to ergosterol.[2][4] This inhibition leads to a depletion of ergosterol and a simultaneous accumulation of toxic methylated sterol precursors within the fungal cell membrane.[2]
The consequences of this disruption are twofold:
-
Altered Membrane Permeability: The altered sterol composition increases the permeability of the fungal cell membrane, leading to the leakage of essential intracellular components.[2][5]
-
Inhibition of Growth and Replication: The dysfunctional cell membrane impairs fungal growth and replication, ultimately leading to fungistatic or, at higher concentrations, fungicidal activity.[6][7]
While the core mechanism is identical, subtle differences in their chemical structures may influence their affinity for the target enzyme and their pharmacokinetic properties.
Comparative Efficacy in Vulvovaginal Candidiasis
Clinical studies have demonstrated that both this compound and clotrimazole are effective in the treatment of vulvovaginal candidiasis. However, variations in treatment duration and resulting cure rates have been observed. The following table summarizes key findings from comparative clinical trials.
| Study (Year) | Drug Regimen | N | Microbiological Cure Rate | Clinical Cure Rate | Therapeutic Cure Rate (Clinical & Microbiological) |
| Droegemueller et al. | This compound 2% cream (3 days) | 274 | 95% (8 days post-treatment) | 82% | Not explicitly stated |
| Clotrimazole 200 mg tablets (3 days) | 91% (8 days post-treatment) | 72% | Not explicitly stated | ||
| Anonymous (1988) | This compound 2% cream (3 days) | 63 | 93.3% (approx. 1 week post-treatment) | 53.3% ('very good' response) | Not explicitly stated |
| Clotrimazole 1% cream (6 days) | 80.6% (fungal cultures negative) | 38.7% ('very good' response) | Not explicitly stated |
Note: Cure rates can be defined differently across studies (e.g., microbiological, clinical, or therapeutic). Direct comparison should be made with caution.
Experimental Protocols
The methodologies employed in the comparative clinical trials are crucial for interpreting the efficacy data. A representative experimental workflow for a randomized, single-blind, parallel comparison of this compound and clotrimazole for vulvovaginal candidiasis is outlined below.
1. Patient Enrollment and Diagnosis:
-
Inclusion Criteria: Non-pregnant women of a specified age range presenting with clinical signs and symptoms of vulvovaginal candidiasis (e.g., vulvovaginal discharge, itching, burning, erythema, and swelling).
-
Exclusion Criteria: Pregnancy, known hypersensitivity to imidazole antifungals, concurrent use of other antifungal medications, and other complicating medical conditions.
-
Confirmation of Diagnosis: Laboratory confirmation through potassium hydroxide (KOH) stained preparations of vaginal secretions to identify fungal elements and fungal cultures to identify the Candida species.
2. Randomization and Blinding:
-
Patients are randomly assigned to one of the treatment groups (e.g., 3-day this compound or 6-day clotrimazole).
-
In a single-blind study, the investigator is aware of the treatment allocation, but the patient is not.
3. Treatment Administration:
-
Patients are provided with the assigned medication and instructed on the correct administration protocol, including dosage and duration of treatment.
4. Follow-up and Assessment:
-
Primary Efficacy Endpoints: Patients are re-evaluated at a specified time point post-treatment (e.g., approximately 1 week). This includes:
-
Clinical Assessment: Evaluation of the resolution of signs and symptoms.
-
Microbiological Assessment: Repeat of KOH preparations and fungal cultures to determine the eradication of the fungal pathogen.
-
-
Safety Assessment: Monitoring and recording of any adverse events experienced by the patients during the study.
5. Data Analysis:
-
Statistical analysis is performed to compare the cure rates (clinical, microbiological, and therapeutic) between the treatment groups. Statistical significance is typically determined using appropriate statistical tests.
References
- 1. tandfonline.com [tandfonline.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Clotrimazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. What is the mechanism of Clotrimazole? [synapse.patsnap.com]
- 5. Clotrimazole - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. This compound | Infection Control & Hospital Epidemiology | Cambridge Core [cambridge.org]
- 8. Vulvovaginal candidosis: comparison of 3-day treatment with 2% this compound cream and 6-day treatment with 1% clotrimazole cream - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Butoconazole Nitrate and Miconazole for Vulvovaginal Candidiasis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of butoconazole nitrate and miconazole, two widely used imidazole antifungal agents for the treatment of vulvovaginal candidiasis (VVC). The information presented is collated from various clinical studies to aid in research and development efforts.
Mechanism of Action
Both butoconazole and miconazole are imidazole derivatives that exert their antifungal effect by disrupting the synthesis of ergosterol, a critical component of the fungal cell membrane.[1][2][3] The specific mechanism involves the inhibition of the enzyme lanosterol 14-alpha-demethylase, which is a cytochrome P450-dependent enzyme.[1][2] This enzyme is responsible for the conversion of lanosterol to ergosterol. The inhibition of this process leads to an accumulation of toxic methylated sterols and a depletion of ergosterol in the fungal cell membrane.[2] Consequently, the integrity and function of the cell membrane are compromised, leading to increased permeability, leakage of cellular contents, and ultimately, fungal cell death.[2]
Miconazole has also been noted to increase intracellular reactive oxygen species, partly through the inhibition of fungal catalase and peroxidase, which may contribute to its fungicidal activity against Candida albicans.[3]
Figure 1: Mechanism of action of butoconazole and miconazole.
Clinical Efficacy
Multiple clinical trials have compared the efficacy of this compound and miconazole nitrate in treating VVC. The key findings from these studies are summarized below.
| Study | Treatment Regimen 1 | Treatment Regimen 2 | Clinical Cure Rate (Regimen 1) | Clinical Cure Rate (Regimen 2) | Microbiological Cure Rate (Regimen 1) | Microbiological Cure Rate (Regimen 2) | Therapeutic Cure Rate (Regimen 1 vs 2) |
| Bradbeer et al. (1985)[4][5] | This compound cream (3 days) | Miconazole nitrate cream (7 days) | 82.8% at first follow-up (mean 18.4 days) | 84.4% at first follow-up (mean 18.4 days) | Not explicitly stated | Not explicitly stated | Not significantly different |
| Seidman et al. (1988)[6] | Butoconazole 2% vaginal cream (3 days) | Miconazole 2% vaginal cream (7 days) | 80% at 8-10 days post-treatment; 78% at 30 days post-treatment | 82% at 8-10 days post-treatment; 80% at 30 days post-treatment | 88% at 8-10 days post-treatment; 73% at 30 days post-treatment | 91% at 8-10 days post-treatment; 69% at 30 days post-treatment | Not significantly different |
| Gynazole 1 Study Group (1996)[7] | Single-dose this compound 2% bioadhesive cream | Miconazole nitrate 2% vaginal cream (7 days) | 92% at 8-10 days post-treatment; 88% at 30 days post-treatment | 92% at 8-10 days post-treatment; 86% at 30 days post-treatment | 87% at 8-10 days post-treatment; 74% at 30 days post-treatment | 87% at 8-10 days post-treatment; 77% at 30 days post-treatment | Not significantly different |
| Lappin et al. (1996)[8][9][10] | This compound 2% cream (3 days) | Miconazole nitrate 2% cream (7 days) | Not explicitly stated | Not explicitly stated | Not explicitly stated | Not explicitly stated | 57.8% vs 61.4% (not significant) |
Experimental Protocols
The following sections detail the typical methodologies employed in clinical trials comparing butoconazole and miconazole for VVC, based on FDA guidance and published study designs.
Clinical Trial Protocol
1. Study Design:
-
Phase: Typically Phase III, multicenter, randomized, investigator-blind, parallel-group study.
-
Objective: To compare the safety and efficacy of a shorter butoconazole regimen to a longer miconazole regimen.
-
Patient Population: Non-pregnant women aged 18 years or older with a clinical diagnosis of VVC, confirmed by the presence of budding yeast, hyphae, or pseudohyphae on a 10% potassium hydroxide (KOH) wet mount and a positive fungal culture for Candida species.
-
Exclusion Criteria: Pregnancy or breastfeeding, known hypersensitivity to azole antifungals, use of other antifungal agents within a specified period, and conditions that could interfere with the evaluation of the study drug.
2. Treatment Administration:
-
Patients are randomly assigned to receive either this compound 2% cream for 3 consecutive days or miconazole nitrate 2% cream for 7 consecutive days.
-
Patients self-administer the cream intravaginally at bedtime.
3. Efficacy and Safety Assessments:
-
Baseline Visit: Collection of demographic data, medical history, and baseline signs and symptoms score. A vaginal swab is collected for KOH microscopy and fungal culture.
-
Follow-up Visits: Typically conducted at 8-10 days and 30 days post-treatment.
-
Clinical Assessment: Evaluation of the resolution of vulvovaginal signs and symptoms (e.g., itching, burning, redness, swelling, discharge). A standardized scoring system (e.g., a 4-point scale from absent to severe) is often used.
-
Microbiological Assessment: Collection of a vaginal swab for KOH wet mount and fungal culture to determine the presence or absence of Candida.
-
Safety Assessment: Recording of all adverse events, which are evaluated for severity and relationship to the study drug.
-
4. Efficacy Endpoints:
-
Primary Endpoint: Therapeutic cure at the test-of-cure visit (typically 30 days post-treatment), defined as both clinical cure and microbiological cure.
-
Secondary Endpoints:
-
Clinical cure: Complete resolution of signs and symptoms.
-
Microbiological cure: Negative KOH wet mount and negative fungal culture.
-
Incidence of adverse events.
-
Figure 2: Typical clinical trial workflow for VVC studies.
In Vitro Susceptibility Testing
In vitro susceptibility testing of Candida species to butoconazole and miconazole is performed according to standardized methods, such as the Clinical and Laboratory Standards Institute (CLSI) M27-A3 broth microdilution method.
1. Isolate Preparation:
-
Candida isolates are subcultured on a suitable agar medium (e.g., Sabouraud dextrose agar) to ensure purity and viability.
-
A standardized inoculum is prepared by suspending fungal colonies in sterile saline or RPMI 1640 medium and adjusting the turbidity to a 0.5 McFarland standard.
2. Antifungal Agent Preparation:
-
Stock solutions of butoconazole and miconazole are prepared in a suitable solvent (e.g., dimethyl sulfoxide).
-
Serial twofold dilutions of the antifungal agents are prepared in RPMI 1640 medium in 96-well microtiter plates.
3. Inoculation and Incubation:
-
The standardized fungal inoculum is further diluted and added to each well of the microtiter plate containing the antifungal dilutions.
-
The plates are incubated at 35°C for 24-48 hours.
4. Determination of Minimum Inhibitory Concentration (MIC):
-
The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥50% reduction) compared to the growth control well.
-
The MIC is determined visually or by using a spectrophotometer.
Safety and Tolerability
Both butoconazole and miconazole are generally well-tolerated.[11] The most common adverse events are local reactions at the site of application, such as vulvovaginal burning, itching, and irritation.[6] Systemic side effects are rare due to the low systemic absorption of these topically applied agents. In the comparative clinical trials, the incidence of adverse events was generally low and not significantly different between the butoconazole and miconazole treatment groups.[6][7]
Conclusion
Clinical evidence suggests that shorter-course this compound regimens (single-dose or 3-day) are as safe and effective as the longer 7-day miconazole nitrate regimen for the treatment of vulvovaginal candidiasis.[4][6][7][8] The therapeutic and microbiological cure rates are comparable between the two treatments. The primary advantage of the shorter butoconazole treatment is the potential for increased patient compliance.[6] Both drugs share a common and well-understood mechanism of action, targeting ergosterol synthesis in the fungal cell membrane. For drug development professionals, these findings suggest that novel formulations with improved patient convenience, such as single-dose bioadhesive preparations, can achieve comparable efficacy to longer-duration therapies.
References
- 1. In Vitro Susceptibility of Candida Species to Four Antifungal Agents Assessed by the Reference Broth Microdilution Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Federal Register :: Vulvovaginal Candidiasis: Developing Drugs for Treatment; Guidance for Industry; Availability [federalregister.gov]
- 5. Vulvovaginal Candidiasis: Developing Drugs for Treatment - FDA Guidance Document | Global Key Solutions [globalkeysolutions.net]
- 6. A Randomized Phase 2 Study of VT-1161 for the Treatment of Acute Vulvovaginal Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fda.gov [fda.gov]
- 8. fda.gov [fda.gov]
- 9. This compound 2% for vulvovaginal candidiasis. New, single-dose vaginal cream formulation vs. seven-day treatment with miconazole nitrate. Gynazole 1 Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. Federal Register :: Vulvovaginal Candidiasis: Developing Drugs for Treatment; Draft Guidance for Industry; Availability [federalregister.gov]
A Comparative Analysis of Butoconazole Nitrate and Fluconazole for Vulvovaginal Candidiasis
An objective review of clinical trial data on the efficacy, safety, and mechanisms of action of butoconazole nitrate and fluconazole in the treatment of vulvovaginal candidiasis (VVC).
This guide provides a comprehensive comparison of two commonly used antifungal agents for vulvovaginal candidiasis: this compound, a topical imidazole, and fluconazole, a systemic triazole. The following sections present a detailed analysis of their clinical efficacy, safety profiles, and mechanisms of action, supported by data from clinical trials. This information is intended for researchers, scientists, and drug development professionals to facilitate an evidence-based understanding of these two therapeutic options.
Efficacy Data
Clinical trials have evaluated the efficacy of this compound and fluconazole in treating VVC, focusing on outcomes such as symptomatic relief and mycological cure. A head-to-head study by Seidman and Skokos provides key comparative data on the speed of symptom relief, while other studies offer insights into mycological eradication rates.
A randomized, open-label, parallel study involving 181 women with moderate to severe VVC compared a single dose of this compound 2% vaginal cream to a single oral dose of fluconazole 150 mg. The primary endpoint was the time to onset of first symptom relief.[1] Butoconazole demonstrated a statistically significant faster time to first relief of symptoms compared to fluconazole.[1] The median time to first symptom relief was 17.5 hours for the butoconazole group, compared to 22.9 hours for the fluconazole group.[1] Furthermore, at 24 hours post-treatment, 72.8% of patients in the butoconazole group reported initial symptom relief, versus 55.7% in the fluconazole group.[1] However, there was no significant difference between the two treatments in terms of the time to total relief of symptoms or the reinfection rate within 30 days of treatment.[1]
While the direct comparative trial by Seidman and Skokos did not report mycological cure rates, other clinical trials have assessed this endpoint for each drug individually. These studies provide an indirect comparison of their ability to eradicate the causative fungal pathogens.
| Efficacy Endpoint | This compound | Fluconazole |
| Median Time to First Symptom Relief | 17.5 hours[1] | 22.9 hours[1] |
| Patients with First Symptom Relief at 24h | 72.8%[1] | 55.7%[1] |
| Mycological Cure Rate (Short-term) | 87% - 92% (8-10 days post-treatment)[2][3] | 93% (5-16 days post-treatment)[4] |
| Mycological Cure Rate (Long-term) | 63% - 74% (30 days post-treatment)[2][3] | 73% (27-62 days post-treatment)[4] |
| Reinfection/Relapse Rate (at ~30 days) | No significant difference compared to fluconazole[1] | 23% (in patients who responded at short-term assessment)[4] |
Safety and Tolerability
The safety profiles of this compound and fluconazole have been evaluated in clinical trials, with a focus on the incidence and nature of adverse events.
In the comparative study by Seidman and Skokos, this compound vaginal cream was associated with fewer reported adverse events than oral fluconazole.[1] The most common drug-related adverse events for butoconazole were localized, including vulvovaginal pruritus and burning.[5] For fluconazole, the most common drug-related adverse events were systemic and included headache, diarrhea, nausea, upset stomach, and skin sensitivity.[5]
| Adverse Event Profile | This compound | Fluconazole |
| Overall Incidence of Adverse Events | Fewer reported adverse events than fluconazole[1] | More reported adverse events than butoconazole[1] |
| Common Drug-Related Adverse Events | Vulvovaginal pruritus, vulvovaginal burning[5] | Headache, diarrhea, nausea, upset stomach, skin sensitivity[5] |
Experimental Protocols
Comparative Clinical Trial of this compound vs. Fluconazole (Seidman and Skokos)
-
Study Design: A randomized, open-label, parallel-group study.[1]
-
Patient Population: 181 female patients with moderate to severe symptoms of vulvovaginal candidiasis.[1]
-
Inclusion Criteria: Clinical and mycological evidence of VVC.
-
Interventions:
-
Primary Outcome Measure: Time to onset of first relief of symptoms.[1]
-
Secondary Outcome Measures: Time to overall relief of symptoms and the reinfection rate over the first 30 days following treatment.[1]
-
Safety Assessment: Collection of adverse event reports.[1]
General Methodology for Determining Mycological Cure in VVC Trials
-
Specimen Collection: Vaginal swabs are collected from the lateral vaginal wall before and after treatment.
-
Microscopy: Wet mount preparation with 10% potassium hydroxide (KOH) to identify yeast cells and pseudohyphae.
-
Culture: Inoculation of specimen onto Sabouraud dextrose agar or other suitable fungal culture media.
-
Definition of Mycological Cure: A negative KOH wet mount and a negative fungal culture at the follow-up visit (typically at 7-14 days and/or 30 days post-treatment).
Mechanism of Action
Both butoconazole and fluconazole belong to the azole class of antifungal agents and share a common mechanism of action, which involves the disruption of the fungal cell membrane. They achieve this by inhibiting the enzyme lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway.[6][7][8] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane integrity and fluidity.[8]
The inhibition of lanosterol 14α-demethylase leads to a depletion of ergosterol and an accumulation of toxic methylated sterol precursors within the fungal cell.[8] This disruption of the cell membrane's structure and function increases its permeability, leading to the leakage of essential cellular components and ultimately inhibiting fungal growth or causing cell death.[6]
Caption: Mechanism of action of azole antifungals.
Clinical Trial Workflow
The logical flow of a typical clinical trial comparing two antifungal agents for VVC is outlined below.
Caption: A typical workflow for a comparative VVC clinical trial.
References
- 1. An evaluation of this compound 2% site release vaginal cream (Gynazole-1) compared to fluconazole 150 mg tablets (Diflucan) in the time to relief of symptoms in patients with vulvovaginal candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Three-day treatment with butoconazole vaginal suppositories for vulvovaginal candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound 2% for vulvovaginal candidiasis. New, single-dose vaginal cream formulation vs. seven-day treatment with miconazole nitrate. Gynazole 1 Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Treatment of vaginal candidiasis with a single oral dose of fluconazole. Multicentre Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. SMPDB [smpdb.ca]
- 7. Antifungal Ergosterol Synthesis Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. What are Ergosterol biosynthesis inhibitors and how do they work? [synapse.patsnap.com]
Validating the Antifungal Activity of Butoconazole Nitrate: An In Vivo Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo performance of butoconazole nitrate against other common azole antifungals for the treatment of vulvovaginal candidiasis (VVC). The information presented is intended to support research and development efforts by summarizing available efficacy data and detailing relevant experimental methodologies.
Comparative Efficacy of this compound
The following table summarizes the microbiological and clinical cure rates of this compound in comparison to other topical and oral azole antifungals in women diagnosed with VVC. These clinical results serve as a robust indicator of its in vivo antifungal activity.
| Drug | Dosage Regimen | Indication | Microbiological Cure Rate | Clinical Cure Rate | Source(s) |
| This compound 2% Cream | Single Dose | Vulvovaginal Candidiasis | 74% (at 30-day follow-up) | 88% (at 30-day follow-up) | [2] |
| This compound 2% Cream | 3-Day Treatment | Vulvovaginal Candidiasis | 80% (at 30-day follow-up) | 82% (8 days post-treatment) | [3] |
| Miconazole Nitrate 2% Cream | 7-Day Treatment | Vulvovaginal Candidiasis | 77% (at 30-day follow-up) | 86% (at 30-day follow-up) | [2] |
| Clotrimazole 200mg Vaginal Tablet | 3-Day Treatment | Vulvovaginal Candidiasis | 74% (at 30-day follow-up) | 72% (8 days post-treatment) | [3] |
| Oral Fluconazole 150mg Tablet | Single Dose | Vulvovaginal Candidiasis | 70% (long-term follow-up) | 76% (long-term follow-up) | [4] |
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
This compound, like other imidazole antifungals, exerts its effect by disrupting the fungal cell membrane. The primary target is the enzyme lanosterol 14α-demethylase (encoded by the ERG11 gene), a critical component of the ergosterol biosynthesis pathway. Ergosterol is the principal sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane integrity, fluidity, and proper function.
By inhibiting lanosterol 14α-demethylase, butoconazole blocks the conversion of lanosterol to ergosterol. This leads to the depletion of ergosterol and a simultaneous accumulation of toxic 14α-methylated sterol precursors in the fungal cell membrane. The altered membrane composition increases permeability and disrupts the activity of membrane-bound enzymes, ultimately inhibiting fungal growth and replication.
Experimental Protocols
The validation of antifungal agents like this compound relies on standardized and reproducible in vivo models. The murine model of vulvovaginal candidiasis is a cornerstone for preclinical efficacy testing.
Key Experiment: Murine Model of Vulvovaginal Candidiasis
This model is used to assess the efficacy of topical antifungal agents in reducing vaginal fungal burden.
1. Animal Model:
-
Species: Female mice (e.g., BALB/c or C57BL/6 strains).[5]
-
Housing: Maintained under specific pathogen-free conditions with ad libitum access to food and water.
2. Induction of Pseudoestrus:
-
To ensure susceptibility and persistence of the vaginal infection, mice are brought into a state of pseudoestrus.[5]
-
Procedure: Administer estradiol valerate (e.g., 0.1-0.5 mg) via subcutaneous injection in a sesame oil vehicle. This is performed 3 to 6 days prior to inoculation and can be repeated weekly to maintain the pseudoestrus state.[3]
3. Inoculum Preparation:
-
Strain: Candida albicans (a clinically relevant strain).
-
Culture: Grow C. albicans in a suitable broth (e.g., Sabouraud Dextrose Broth) at 37°C overnight.
-
Preparation: Harvest yeast cells by centrifugation, wash with sterile phosphate-buffered saline (PBS), and resuspend in PBS to a final concentration of approximately 2.5 x 108 cells/mL.
4. Vaginal Inoculation:
-
Procedure: Under anesthesia, gently inoculate 20 µL of the prepared C. albicans suspension (containing ~5 x 106 blastospores) into the vaginal lumen using a micropipettor with a sterile tip.[3]
5. Treatment Administration:
-
Timing: Initiate treatment 24-48 hours post-inoculation.
-
Formulation: Administer the test compound (e.g., this compound 2% cream) and comparator formulations (e.g., miconazole 2% cream, vehicle control) intravaginally in a defined volume (e.g., 20-30 µL).
-
Dosing: Administer daily for a predetermined number of days (e.g., 3 consecutive days).
6. Efficacy Endpoint Assessment:
-
Timing: Euthanize animals 24-48 hours after the final treatment dose.
-
Sample Collection: Aseptically excise the vaginal tissue.
-
Fungal Burden Quantification:
-
Homogenize the excised vaginal tissue in a known volume of sterile PBS.
-
Prepare serial dilutions of the tissue homogenate.
-
Plate the dilutions onto Sabouraud Dextrose Agar plates.
-
Incubate plates at 37°C for 24-48 hours.
-
Count the number of Colony Forming Units (CFUs) and calculate the fungal burden as CFU per gram of vaginal tissue.
-
-
Data Analysis: Compare the mean log CFU/g of tissue between the treated groups and the vehicle control group. A statistically significant reduction in fungal burden indicates antifungal efficacy.[5]
References
- 1. A new vaginal antifungal agent--butoconazole nitrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound 2% for vulvovaginal candidiasis. New, single-dose vaginal cream formulation vs. seven-day treatment with miconazole nitrate. Gynazole 1 Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Three-day treatment with this compound for vulvovaginal candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative Evaluation of Different Antifungal Regimens for The Treatment of Vaginal Candidiasis | European Journal of Cardiovascular Medicine [healthcare-bulletin.co.uk]
- 5. Experimental Models of Vaginal Candidiasis and Their Relevance to Human Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity and Specificity of Butoconazole Nitrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of butoconazole nitrate's performance with other azole antifungal alternatives, supported by available experimental data. It is designed to be a resource for researchers, scientists, and professionals involved in drug development.
Introduction to this compound
This compound is a synthetic imidazole antifungal agent.[1] Like other drugs in its class, it is used to treat fungal infections, particularly vulvovaginal candidiasis caused by Candida species.[1] Its efficacy and safety are attributed to its specific mechanism of action, which targets a vital process in the fungal cell membrane. This guide will delve into the molecular basis of its specificity, its activity spectrum compared to other azoles, and the potential for cross-reactivity.
Mechanism of Action: Targeting Fungal Ergosterol Synthesis
The antifungal activity of this compound, and azole antifungals in general, is derived from the inhibition of a key enzyme in the fungal sterol biosynthesis pathway.[2]
Specifically, butoconazole inhibits the fungal cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51 or Erg11).[2] This enzyme is critical for the conversion of lanosterol to ergosterol, the primary sterol component of the fungal cell membrane.[2] The disruption of ergosterol synthesis leads to the accumulation of toxic methylated sterol precursors and compromises the structural integrity and fluidity of the fungal cell membrane, ultimately causing growth inhibition and cell death.[2][3]
References
- 1. Wild-Type MIC Distributions and Epidemiological Cutoff Values for Amphotericin B, Flucytosine, and Itraconazole and Candida spp. as Determined by CLSI Broth Microdilution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro antifungal susceptibilities of six antifungal drugs against clinical Candida glabrata isolates according to EUCAST - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro activity of cloconazole, sulconazole, butoconazole, isoconazole, fenticonazole, and five other antifungal agents against clinical isolates of Candida albicans and Candida spp - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Azole Antifungal Agents: A Guide for Researchers
Introduction
Azole antifungals represent a cornerstone in the management of a wide spectrum of fungal infections, from superficial mycoses to life-threatening systemic diseases.[1][2] This class of drugs is broadly categorized into two main groups: the imidazoles, which are primarily used topically, and the triazoles, which are valued for their systemic activity.[3] The triazoles are further subdivided into first-generation agents, such as fluconazole and itraconazole, and second-generation agents, including voriconazole, posaconazole, and isavuconazole, which offer a broader spectrum of activity.[4][5]
The primary mechanism of action for all azole antifungals is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (encoded by the ERG11 gene).[6][7][8] This enzyme is a critical component of the ergosterol biosynthesis pathway.[6][7] Ergosterol is the principal sterol in the fungal cell membrane, and its depletion, coupled with the accumulation of toxic 14α-methylated sterol precursors, disrupts membrane integrity and function, ultimately leading to the inhibition of fungal growth.[6][7] The selective toxicity of azoles is attributed to their higher affinity for the fungal cytochrome P450 enzyme compared to its mammalian counterpart.[9] This guide provides a comparative analysis of key azole antifungal agents, presenting in vitro activity, pharmacokinetic properties, and clinical efficacy data to aid researchers, scientists, and drug development professionals in their work.
In Vitro Activity of Azole Antifungal Agents
The in vitro activity of antifungal agents is a key indicator of their potential therapeutic efficacy. This is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that inhibits the visible growth of a microorganism after a specified incubation period. The following table summarizes the MIC ranges for major azole antifungals against common and clinically significant fungal pathogens.
| Fungal Species | Antifungal Agent | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) | MIC Range (μg/mL) |
| Candida albicans | Fluconazole | 0.25 - 0.5 | 0.5 - 2 | ≤0.12 - >64 |
| Itraconazole | 0.03 - 0.125 | 0.125 - 0.5 | ≤0.015 - >16 | |
| Voriconazole | 0.015 - 0.03 | 0.03 - 0.125 | ≤0.007 - >16 | |
| Posaconazole | 0.03 - 0.06 | 0.06 - 0.25 | ≤0.015 - >8 | |
| Aspergillus fumigatus | Itraconazole | 0.25 - 1 | 0.5 - 2 | ≤0.03 - >16 |
| Voriconazole | 0.25 - 0.5 | 0.5 - 1 | ≤0.015 - >8 | |
| Posaconazole | 0.06 - 0.125 | 0.125 - 0.25 | ≤0.015 - >8 | |
| Cryptococcus neoformans | Fluconazole | 1 - 4 | 4 - 16 | 0.12 - >64 |
| Itraconazole | 0.06 - 0.25 | 0.125 - 0.5 | ≤0.015 - 1 | |
| Voriconazole | 0.03 - 0.125 | 0.06 - 0.25 | ≤0.007 - 1 | |
| Posaconazole | 0.06 - 0.125 | 0.125 - 0.25 | ≤0.015 - 1 |
Note: MIC values can vary depending on the testing methodology (e.g., CLSI vs. EUCAST) and the specific isolates tested. The data presented is a summary from multiple sources for illustrative purposes.[6][10][11][12]
Pharmacokinetic Properties of Systemic Azole Antifungals
The pharmacokinetic profile of an antifungal agent is a critical determinant of its clinical utility, influencing dosing regimens and the potential for drug-drug interactions. The following table provides a comparative overview of the key pharmacokinetic parameters for the major systemic triazole antifungals.
| Parameter | Fluconazole | Itraconazole | Voriconazole | Posaconazole |
| Bioavailability (%) | >90 | Variable (solution > capsule), food dependent | >90 | Variable, food dependent |
| Half-life (hours) | 20-50 | 24-42 | ~6 (dose-dependent) | 25-31 |
| Protein Binding (%) | 11-12 | >99 | 58 | >98 |
| Metabolism | Minimal | Extensive (CYP3A4) | Extensive (CYP2C19, CYP2C9, CYP3A4) | Primarily glucuronidation |
| Major Elimination Route | Renal | Fecal | Hepatic | Fecal |
Data compiled from multiple sources.[1][13][14][15][16]
Clinical Efficacy of Azole Antifungals
The ultimate measure of an antifungal agent's effectiveness is its performance in clinical settings. The following table summarizes the clinical efficacy of various azoles in the treatment of two common invasive fungal infections.
| Indication | Antifungal Agent | Clinical Success/Response Rate (%) |
| Invasive Candidiasis | Fluconazole | 64 - 70 |
| Voriconazole | 70 - 75 | |
| Anidulafungin followed by Azole | ~75 | |
| Invasive Aspergillosis | Voriconazole (primary therapy) | 52.8 |
| Liposomal Amphotericin B | 50 | |
| Posaconazole (salvage therapy) | 42 |
Clinical success rates can vary based on the patient population, severity of illness, and specific study design. Data is indicative of reported outcomes in clinical trials.[2][17][18]
Experimental Protocols
In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method (Based on CLSI M27)
This protocol describes the reference method for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents against yeasts.[3][17][19][20][21]
a. Preparation of Antifungal Stock Solutions:
-
Weigh the antifungal powder using an analytical balance.
-
Dissolve the powder in a suitable solvent (e.g., dimethyl sulfoxide) to create a high-concentration stock solution.
-
Perform serial dilutions of the stock solution in RPMI 1640 medium to prepare working solutions at twice the final desired concentrations.
b. Inoculum Preparation:
-
Subculture the yeast isolate on a suitable agar medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours to ensure purity and viability.
-
Select several well-isolated colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to an approximate cell density of 1-5 x 10⁶ CFU/mL.
-
Further dilute the adjusted inoculum in RPMI 1640 medium to achieve a final concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.
c. Test Procedure:
-
Dispense 100 µL of each twofold antifungal dilution into the wells of a 96-well microtiter plate.
-
Add 100 µL of the standardized yeast inoculum to each well.
-
Include a growth control well (inoculum without drug) and a sterility control well (medium without inoculum).
-
Incubate the plates at 35°C for 24-48 hours.
d. Interpretation of Results:
-
The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically a 50% reduction in turbidity) compared to the growth control.
-
The endpoint can be read visually or with a spectrophotometer.
In Vivo Efficacy Testing: Murine Model of Disseminated Candidiasis
This protocol describes a common animal model used to evaluate the in vivo efficacy of antifungal agents against Candida albicans.[22][23][24][25][26]
a. Inoculum Preparation:
-
Grow C. albicans in a suitable broth medium (e.g., Yeast Peptone Dextrose) overnight at 30°C with shaking.
-
Harvest the cells by centrifugation, wash twice with sterile phosphate-buffered saline (PBS), and resuspend in PBS.
-
Count the cells using a hemocytometer and adjust the concentration to the desired inoculum size (e.g., 1 x 10⁶ CFU/mL).
b. Animal Infection:
-
Use immunocompetent or immunosuppressed mice (e.g., by treatment with cyclophosphamide).
-
Infect the mice via intravenous injection (e.g., through the lateral tail vein) with a standardized inoculum of C. albicans (e.g., 0.1 mL of a 1 x 10⁶ CFU/mL suspension).
c. Antifungal Treatment:
-
Initiate treatment at a specified time post-infection (e.g., 2 hours).
-
Administer the azole antifungal agent via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) at various dose levels.
-
Include a vehicle control group (receiving the drug diluent only) and a positive control group (treated with a known effective antifungal like fluconazole).
-
Treat the animals for a predetermined duration (e.g., 7 days).
d. Efficacy Assessment:
-
Monitor the mice daily for signs of illness and mortality.
-
At the end of the treatment period, humanely euthanize the animals.
-
Aseptically remove target organs (e.g., kidneys, brain, spleen).
-
Homogenize the organs in sterile PBS and perform serial dilutions.
-
Plate the dilutions on a suitable agar medium to determine the fungal burden (CFU/gram of tissue).
-
Efficacy is determined by a significant reduction in fungal burden or an increase in survival in the treated groups compared to the control group.
Signaling Pathways in Azole Resistance
The development of resistance to azole antifungals is a growing clinical concern. Several molecular mechanisms contribute to azole resistance, often involving complex signaling pathways that regulate gene expression.
The primary mechanisms of azole resistance include:
-
Target Site Modification: Point mutations in the ERG11 gene can lead to alterations in the lanosterol 14α-demethylase enzyme, reducing its binding affinity for azole drugs.[4][8][25]
-
Upregulation of the Drug Target: Increased expression of the ERG11 gene, often driven by mutations in transcription factors like Upc2, leads to higher levels of the target enzyme, requiring higher concentrations of the drug for inhibition.[4][8]
-
Active Drug Efflux: Overexpression of efflux pumps, such as those from the ATP-binding cassette (ABC) transporter superfamily (e.g., Cdr1) and the major facilitator superfamily (MFS) (e.g., Mdr1), actively removes azole drugs from the fungal cell, reducing their intracellular concentration.[8] The expression of these pumps is often regulated by transcription factors like Tac1.
-
Alterations in Stress Response Pathways: Signaling cascades such as the high-osmolarity glycerol (HOG) pathway and the calcineurin pathway can modulate the expression of resistance genes and contribute to the overall tolerance of the fungus to azole-induced stress.
References
- 1. Clinical pharmacodynamics and pharmacokinetics of the antifungal extended-spectrum triazole posaconazole: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current and Emerging Azole Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 4. Mechanisms of azole antifungal resistance in clinical isolates of Candida tropicalis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Update on therapeutic approaches for invasive fungal infections in adults - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Activities of Posaconazole, Fluconazole, Itraconazole, Voriconazole, and Amphotericin B against a Large Collection of Clinically Important Molds and Yeasts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interspecies Comparison of Pharmacokinetics of the Novel Triazole Antifungal Agent SYN-2869 and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Azole Resistance and ERG11 Mutation in Clinical Isolates of Candida tropicalis [mdpi.com]
- 9. In Vivo Pharmacodynamics of a New Triazole, Ravuconazole, in a Murine Candidiasis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Pharmacokinetic evaluation of UK-49,858, a metabolically stable triazole antifungal drug, in animals and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacokinetic/pharmacodynamic profile of voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. webstore.ansi.org [webstore.ansi.org]
- 18. scribd.com [scribd.com]
- 19. niaid.nih.gov [niaid.nih.gov]
- 20. niaid.nih.gov [niaid.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Genetic Dissection of Azole Resistance Mechanisms in Candida albicans and Their Validation in a Mouse Model of Disseminated Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Frontiers | Systemic Candidiasis in Mice: New Insights From an Old Model [frontiersin.org]
- 24. brieflands.com [brieflands.com]
- 25. journals.plos.org [journals.plos.org]
- 26. researchgate.net [researchgate.net]
Comparative Efficacy of Butoconazole Nitrate in Recurrent Vulvovaginal Candidiasis: A Guide for Researchers
For drug development professionals, researchers, and scientists, this guide provides a comprehensive comparison of butoconazole nitrate's efficacy in treating recurrent vulvovaginal candidiasis (RVVC), supported by experimental data and detailed methodologies.
Recurrent vulvovaginal candidiasis, defined as four or more symptomatic episodes within a year, presents a significant clinical challenge. While various antifungal agents are available, the imidazole derivative this compound has demonstrated notable efficacy. This guide delves into the comparative performance of this compound against other common treatments, presenting clinical trial data, experimental protocols, and the underlying mechanism of action.
Mechanism of Action: Targeting Fungal Cell Integrity
This compound exerts its antifungal effect by disrupting the integrity of the fungal cell membrane. Like other imidazole antifungals, it inhibits the enzyme lanosterol 14-alpha-demethylase. This enzyme is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane that is absent in human cells. By blocking ergosterol production, this compound leads to the accumulation of toxic sterol precursors and increases cell membrane permeability, ultimately resulting in fungal cell death.
Caption: Mechanism of action of this compound.
Comparative Clinical Efficacy
Clinical trials have evaluated the efficacy of this compound in both single-dose, sustained-release formulations and multi-day regimens, comparing it with other commonly used antifungal agents.
This compound vs. Miconazole Nitrate
A single-dose bioadhesive, sustained-release 2% this compound cream was compared to a seven-day course of 2% miconazole nitrate cream. While both treatments showed similar overall cure rates, the butoconazole formulation demonstrated a significantly faster relief of severe symptoms[1].
| Efficacy Outcome | This compound (Single Dose) | Miconazole Nitrate (7-Day) |
| Clinical Cure (8-10 days post-treatment) | 92% | 92% |
| Mycological Cure (8-10 days post-treatment) | 87% | 87% |
| Clinical Cure (30 days post-treatment) | 88% | 86% |
| Mycological Cure (30 days post-treatment) | 74% | 77% |
Data sourced from a randomized, parallel, investigator-blind, multicenter study. [1]
This compound vs. Clotrimazole
A three-day regimen of 2% this compound cream was compared to a three-day regimen of 200 mg/day clotrimazole vaginal tablets. Butoconazole demonstrated slightly higher rates of mycological and clinical cure at both early and late follow-up assessments[2].
| Efficacy Outcome | This compound (3-Day) | Clotrimazole (3-Day) |
| Mycological Cure (8 days post-treatment) | 95% | 91% |
| Mycological Cure (30 days post-treatment) | 80% | 74% |
| Complete Symptom Relief | 82% | 72% |
Data from a multicenter clinical trial with 274 patients. [2]
This compound vs. Fluconazole
In a study comparing single-dose 2% this compound vaginal cream to a single 150 mg oral dose of fluconazole, butoconazole provided a statistically significant faster time to the first relief of symptoms[3][4][5]. While there was no significant difference in the overall rates of total symptom relief or reinfection, the butoconazole group reported fewer adverse events[3][4][5].
| Patient-Reported Outcome | This compound (Single Dose) | Fluconazole (150 mg, Single Oral Dose) | p-value |
| Median Time to First Symptom Relief | 17.5 hours | 22.9 hours | < 0.001 |
| Patients with First Relief within 12 hours | 44.4% | 29.1% | 0.044 |
| Patients with First Relief within 24 hours | 72.8% | 55.7% | 0.024 |
Data derived from a randomized, open-label, parallel study of 181 female patients. [3][4][5]
Experimental Protocols: A Framework for Clinical Evaluation
The following outlines a typical experimental workflow for a clinical trial investigating the efficacy of this compound for RVVC, based on established methodologies.
Caption: Typical experimental workflow for an RVVC clinical trial.
Patient Selection
Inclusion Criteria:
-
Premenopausal, non-pregnant females aged 18-50 years.
-
A documented history of at least four episodes of VVC in the preceding 12 months.
-
Positive potassium hydroxide (KOH) smear and/or culture for Candida species at the time of an acute episode.
Exclusion Criteria:
-
Pregnancy or lactation.
-
Known hypersensitivity to imidazole antifungals.
-
Use of other antifungal agents within the past 14 days.
-
Underlying immunosuppressive conditions or use of immunosuppressive medications.
-
Poorly controlled diabetes mellitus.
Study Design and Treatment
A randomized, double-blind, parallel-group design is typically employed. Patients are randomly assigned to receive either the investigational drug (e.g., a sustained-release this compound formulation) or a comparator drug (e.g., oral fluconazole or another topical azole). Treatment regimens for RVVC often involve an initial induction phase to treat the acute infection, followed by a maintenance phase to prevent recurrence. For instance, a regimen for sustained-release butoconazole could involve twice-weekly application for two weeks, followed by weekly application for several months.
Efficacy and Safety Assessments
Baseline and Follow-up Visits:
-
Clinical Assessment: Evaluation of signs and symptoms of VVC, including vaginal discharge, erythema, edema, and patient-reported symptoms like itching and burning.
-
Mycological Assessment: Collection of vaginal swabs for KOH microscopy and fungal culture to identify the causative Candida species and determine its susceptibility to antifungal agents.
-
Safety Assessment: Monitoring and recording of all adverse events.
Endpoints:
-
Primary Efficacy Endpoint: The proportion of patients with mycological cure (negative culture) and clinical cure (resolution of signs and symptoms) at the end of the maintenance phase and at subsequent follow-up visits.
-
Secondary Endpoints: Time to recurrence, patient-reported outcomes on symptom relief, and the incidence of adverse events.
In Vitro Susceptibility
In vitro studies have demonstrated the activity of this compound against a range of Candida species, including C. albicans and some non-albicans species. These studies are crucial for understanding the spectrum of activity and for monitoring the potential development of resistance. Standardized broth microdilution methods, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI), are typically used to determine the minimum inhibitory concentrations (MICs) of this compound against various clinical isolates.
Conclusion
This compound, particularly in its sustained-release formulation, presents an effective treatment option for recurrent vulvovaginal candidiasis. Clinical data suggests comparable efficacy to other commonly used antifungals, with the potential for faster symptom relief and a favorable safety profile. For researchers and drug development professionals, understanding the nuances of its mechanism of action, comparative clinical performance, and the rigorous methodologies required for its evaluation is paramount for advancing the management of this persistent and challenging condition. Further large-scale, randomized controlled trials are warranted to definitively establish the long-term efficacy and optimal treatment regimens for this compound in the management of RVVC.
References
- 1. This compound 2% for vulvovaginal candidiasis. New, single-dose vaginal cream formulation vs. seven-day treatment with miconazole nitrate. Gynazole 1 Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Three-day treatment with this compound for vulvovaginal candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. An evaluation of this compound 2% site release vaginal cream (Gynazole-1) compared to fluconazole 150 mg tablets (Diflucan) in the time to relief of symptoms in patients with vulvovaginal candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: Butoconazole vs. Econazole for Vulvovaginal Candidiasis
A Comprehensive Guide for Researchers and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two widely used imidazole antifungal agents, butoconazole and econazole, primarily for the treatment of vulvovaginal candidiasis (VVC). By synthesizing findings from clinical and in-vitro studies, this document aims to offer an objective resource for researchers, scientists, and professionals involved in drug development.
At a Glance: Key Comparative Insights
| Feature | Butoconazole | Econazole |
| Drug Class | Imidazole Antifungal | Imidazole Antifungal |
| Primary Indication | Vulvovaginal Candidiasis | Vulvovaginal Candidiasis, Tinea Infections |
| Mechanism of Action | Inhibition of lanosterol 14α-demethylase, disrupting ergosterol synthesis. | Inhibition of lanosterol 14α-demethylase, disrupting ergosterol synthesis. |
| Clinical Efficacy (VVC) | High cure rates, comparable to or slightly higher than econazole in some studies.[1] | Effective with high cure rates, though some studies suggest slightly lower cure rates compared to a shorter butoconazole regimen.[1] |
| Dosage Regimen (VVC) | Typically a 3-day course of 2% cream.[1] | Typically a 7-day course of 1% cream.[1] |
In-Vitro Antifungal Activity
The in-vitro activity of both butoconazole and econazole has been evaluated against various Candida species, the primary causative agents of VVC. Both drugs demonstrate efficacy, with some studies suggesting butoconazole may have higher activity against certain isolates.
Table 1: Comparative In-Vitro Susceptibility of Butoconazole and Econazole against Candida Species
| Antifungal Agent | Candida albicans MIC Range (µg/mL) | Candida spp. (non-albicans) MIC Range (µg/mL) | Reference |
| Butoconazole | Not explicitly stated in direct comparison | Highly active against 80 isolates of Candida spp. | [2] |
| Econazole | 0.016 - 16 | Not explicitly stated in direct comparison | [3][4] |
Note: A direct head-to-head study with MIC50 and MIC90 values for both drugs against the same panel of isolates was not identified in the provided search results. The data above is compiled from separate studies.
Clinical Efficacy in Vulvovaginal Candidiasis
A randomized, single-blind, parallel study directly compared the efficacy and safety of 2% butoconazole nitrate cream administered for 3 days with 1% econazole nitrate cream administered for 7 days in patients with VVC.[1]
Table 2: Clinical and Mycological Cure Rates in the Treatment of Vulvovaginal Candidiasis
| Outcome | Butoconazole (2% cream, 3 days) | Econazole (1% cream, 7 days) | p-value | Reference |
| Microbiological Cure (Visit 2: 10-23 days) | Consistently higher | Consistently lower | Not statistically different | [1] |
| Clinical Cure (Visit 2: 10-23 days) | Consistently higher | Consistently lower | Not statistically different | [1] |
| Therapeutic Cure (Visit 2: 10-23 days) | Consistently higher | Consistently lower | Not statistically different | [1] |
| Microbiological Cure (Visit 3: 24-45 days) | Consistently higher | Consistently lower | Not statistically different | [1] |
| Clinical Cure (Visit 3: 24-45 days) | Consistently higher | Consistently lower | Not statistically different | [1] |
| Therapeutic Cure (Visit 3: 24-45 days) | Consistently higher | Consistently lower | Not statistically different | [1] |
Although the differences were not statistically significant, the study concluded that butoconazole's shorter treatment regimen and consistently higher cure rates made it a drug of choice.[1] Both treatments were reported to be safe and well-tolerated.[1]
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
Both butoconazole and econazole belong to the imidazole class of antifungal agents and share a common mechanism of action. They inhibit the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is crucial for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane. The disruption of ergosterol synthesis leads to a cascade of effects, including increased cell membrane permeability, leakage of cellular contents, and ultimately, fungal cell death.
Caption: Inhibition of Ergosterol Biosynthesis by Butoconazole and Econazole.
Experimental Protocols
In-Vitro Susceptibility Testing (Broth Microdilution)
The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents against Candida species, based on established methodologies.[3][5]
Caption: Workflow for Antifungal Susceptibility Testing.
Detailed Steps:
-
Isolate Preparation: Candida isolates are cultured on a suitable medium such as Sabouraud Dextrose Agar.
-
Inoculum Preparation: A standardized inoculum is prepared by suspending fungal colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted in RPMI 1640 medium.[3]
-
Drug Dilution: Serial twofold dilutions of butoconazole and econazole are prepared in microtiter plates containing RPMI 1640 medium.[3][5]
-
Inoculation: The standardized fungal inoculum is added to each well of the microtiter plates.
-
Incubation: The plates are incubated at 35°C for 24 to 48 hours.[3]
-
MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to a drug-free control.[5]
Clinical Trial Protocol for Vulvovaginal Candidiasis
The following outlines a typical experimental design for a clinical trial comparing topical antifungal treatments for VVC, based on the described head-to-head study of butoconazole and econazole.[1]
Table 3: Key Parameters of a Comparative Clinical Trial for VVC
| Parameter | Description |
| Study Design | Randomized, single-blind, parallel-group.[1] |
| Patient Population | Patients with clinical signs and symptoms of VVC, confirmed by positive potassium hydroxide (KOH) smear and fungal culture for Candida albicans.[1] |
| Treatment Arms | - Arm 1: 2% this compound cream, administered intravaginally for 3 consecutive days.[1]- Arm 2: 1% Econazole nitrate cream, administered intravaginally for 7 consecutive nights.[1] |
| Primary Endpoints | - Microbiological Cure: Negative KOH smear and fungal culture.[1]- Clinical Cure: Resolution of signs and symptoms of VVC.[1]- Therapeutic Cure: Combination of microbiological and clinical cure.[1] |
| Evaluation Timepoints | - Visit 1 (Baseline): Pre-treatment assessment and sample collection.- Visit 2 (10-23 days post-treatment): First follow-up evaluation of cure rates.[1]- Visit 3 (24-45 days post-treatment): Second follow-up to assess sustained cure.[1] |
| Safety Assessment | Monitoring and recording of any adverse events throughout the study.[1] |
Conclusion
Both butoconazole and econazole are effective imidazole antifungals for the treatment of vulvovaginal candidiasis. They share a common mechanism of action by inhibiting ergosterol biosynthesis. Clinical evidence from a head-to-head comparison suggests that a shorter, 3-day course of 2% butoconazole cream is as effective as a longer, 7-day course of 1% econazole cream, with butoconazole showing consistently, though not statistically significantly, higher cure rates.[1] This suggests a potential advantage for butoconazole in terms of patient compliance and clinical performance. Further in-vitro studies directly comparing the MIC distributions of butoconazole and econazole against a large panel of recent clinical isolates would be beneficial to further delineate their comparative antifungal potency.
References
- 1. A comparison of this compound cream with econazole nitrate cream for the treatment of vulvovaginal candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro activity of cloconazole, sulconazole, butoconazole, isoconazole, fenticonazole, and five other antifungal agents against clinical isolates of Candida albicans and Candida spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro activity of econazole in comparison with three common antifungal agents against clinical Candida strains isolated from superficial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Butoconazole Nitrate Bioequivalence Studies
For drug development professionals and researchers, establishing bioequivalence is a critical step in the regulatory approval of generic drugs. For topically administered, locally acting drugs like butoconazole nitrate, where systemic absorption is minimal, traditional pharmacokinetic studies are often not feasible.[1][2][3][4] Instead, regulatory bodies like the U.S. Food and Drug Administration (FDA) recommend bioequivalence studies with clinical endpoints to demonstrate therapeutic equivalence.[5]
This guide provides a comparative overview of the methodologies and data from clinical studies designed to assess the equivalence and efficacy of this compound vaginal cream.
Data Presentation: Clinical Efficacy and Therapeutic Equivalence
Since pharmacokinetic parameters are not the primary basis for bioequivalence of this compound, the following table summarizes key clinical outcome data from various comparative studies. These studies evaluate the efficacy of this compound, often in comparison to other antifungal agents or between different formulations, based on clinical and mycological cure rates.
| Study Comparator | Drug/Dosage | N (Evaluable) | Endpoint | Result | Source |
| Clotrimazole | 2% this compound Cream (single dose) | 118 | Therapeutic Cure Rate at Day 30 | 67% | [6] |
| 500 mg Clotrimazole Tablet (single dose) | 116 | Therapeutic Cure Rate at Day 30 | 61% | [6] | |
| Miconazole Nitrate | 2% this compound Cream (6 days) | 45 | Culture Negative at 8 Days Post-Treatment | 98% | [7] |
| 1% this compound Cream (6 days) | 44 | Culture Negative at 8 Days Post-Treatment | 91% | [7] | |
| 2% Miconazole Nitrate Cream (6 days) | 41 | Culture Negative at 8 Days Post-Treatment | 83% | [7] | |
| 2% this compound Cream (6 days) | 45 | Culture Negative at 30 Days Post-Treatment | ~80% | [7] | |
| 1% this compound Cream (6 days) | 44 | Culture Negative at 30 Days Post-Treatment | ~80% | [7] | |
| 2% Miconazole Nitrate Cream (6 days) | 41 | Culture Negative at 30 Days Post-Treatment | 68% | [7] | |
| Econazole Nitrate | 2% this compound Cream (3 days) | 32 (C. albicans) | Therapeutic Cure at Visit 2 (10-23 days) | Higher than Econazole (not statistically different) | [8] |
| 1% Econazole Nitrate Cream (7 days) | 31 (C. albicans) | Therapeutic Cure at Visit 2 (10-23 days) | Lower than Butoconazole (not statistically different) | [8] | |
| Generic vs. Brand | Generic this compound 2% Cream | N/A | Therapeutic Cure Rate at Test-of-Cure | Compared for Equivalence | [9] |
| Gynazole-1® (this compound) 2% Cream | N/A | Therapeutic Cure Rate at Test-of-Cure | Compared for Equivalence | [9] |
Experimental Protocols
The establishment of bioequivalence for this compound relies on well-designed clinical trials with specific protocols. Below are detailed methodologies based on FDA guidance and published clinical studies.
FDA-Recommended Bioequivalence Study with Clinical Endpoint
This protocol is designed to compare a generic (Test) product against a reference (Reference) product and a placebo.[5]
-
Study Design : A randomized, double-blind, parallel, placebo-controlled in vivo study.
-
Subject Population :
-
Inclusion Criteria : Healthy, postmenarcheal, non-pregnant females with a clinical diagnosis of vulvovaginal candidiasis (VVC). Diagnosis is confirmed by the presence of yeast or pseudohyphae on a potassium hydroxide (KOH) wet mount test of vaginal secretions.[2][5]
-
Exclusion Criteria : History of hypersensitivity to butoconazole, presence of other vaginal conditions that could confound results, or recent use of other antifungal or antimicrobial agents.[5]
-
-
Treatment and Dosing :
-
Efficacy Assessment :
-
Statistical Analysis : Bioequivalence is established if the 90% confidence interval for the difference in therapeutic cure rates between the test and reference products falls within a pre-defined equivalence margin.
Comparative Clinical Efficacy Study Protocol (Example: Butoconazole vs. Miconazole)
This protocol outlines a typical design for comparing the efficacy of this compound to another active antifungal agent.[7][10]
-
Study Design : A randomized, parallel-group, investigator-blinded, multicenter clinical trial.[10]
-
Subject Population : Patients with VVC confirmed by positive KOH smear and fungal culture.[7][8]
-
Treatment and Dosing :
-
Efficacy Assessment :
Visualizations: Workflows and Logical Models
Bioequivalence Clinical Trial Workflow
The following diagram illustrates the typical workflow for a clinical endpoint bioequivalence study for this compound, from subject recruitment to final data analysis.
Caption: Workflow for a this compound Clinical Endpoint BE Study.
Logical Model for Therapeutic Equivalence
This diagram outlines the hierarchical relationship of the endpoints used to determine therapeutic equivalence in VVC trials.
Caption: Endpoint Hierarchy for Demonstrating Therapeutic Equivalence.
References
- 1. drugs.com [drugs.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. clinicalinfo.hiv.gov [clinicalinfo.hiv.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. A new vaginal antifungal agent--butoconazole nitrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A comparison of this compound cream with econazole nitrate cream for the treatment of vulvovaginal candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. This compound 2% for vulvovaginal candidiasis. New, single-dose vaginal cream formulation vs. seven-day treatment with miconazole nitrate. Gynazole 1 Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy and Safety of Butoconazole Nitrate for Vulvovaginal Candidiasis: A Meta-Analytic Review
An extensive review of clinical trial data positions butoconazole nitrate as a prominent therapeutic agent for vulvovaginal candidiasis (VVC), demonstrating comparable efficacy to other common antifungal treatments and a favorable safety profile. This guide synthesizes findings from comparative clinical trials and a comprehensive Bayesian network meta-analysis to provide researchers and drug development professionals with a consolidated overview of this compound's performance against other therapies.
A significant Bayesian network meta-analysis encompassing 41 randomized controlled trials evaluated the effectiveness of ten different antifungal drugs for VVC.[1] This analysis revealed that fluconazole had the highest probability of being the most effective treatment, followed by butoconazole.[1] Specifically, butoconazole was shown to be more effective than a placebo, with an odds ratio of 1.18.[1]
Direct comparative studies further illuminate the clinical performance of this compound. When compared to oral fluconazole, single-dose this compound 2% vaginal cream resulted in a statistically significant faster onset of symptom relief.[2][3][4][5] The median time to first symptom relief was 17.5 hours for butoconazole compared to 22.9 hours for fluconazole.[2][3][4][5] Moreover, at 24 hours post-treatment, 72.8% of patients treated with butoconazole reported initial relief, versus 55.7% of those treated with fluconazole.[2][3][4][5] While the time to complete symptom relief did not significantly differ between the two, butoconazole was associated with fewer overall and drug-related adverse events.[2][3]
In comparisons with other topical agents, butoconazole has also demonstrated robust efficacy. A study comparing a single dose of butoconazole 2% cream to a seven-day course of miconazole 2% cream found no statistically significant differences in clinical or mycological cure rates at both 8-10 day and 30-day follow-ups.[6] However, the single-dose butoconazole led to a significantly faster relief of severe symptoms compared to the first dose of miconazole.[6] Similarly, a three-day regimen of this compound 2% cream was found to be as safe and effective as a seven-day treatment with miconazole nitrate 2% cream.[7] Another multicenter trial showed that a three-day course of butoconazole cream resulted in a higher rate of negative vaginal cultures for Candida albicans at 8 days post-treatment (95%) compared to three days of clotrimazole vaginal tablets (91%).[8]
Quantitative Comparison of Clinical Efficacy
The following tables summarize the key efficacy and safety outcomes from the cited clinical trials, providing a clear comparison between this compound and its alternatives.
Table 1: Efficacy of this compound vs. Oral Fluconazole
| Outcome Measure | This compound 2% (Single Dose) | Fluconazole 150 mg (Single Dose) | p-value |
| Median Time to First Symptom Relief | 17.5 hours[2][3][4][5] | 22.9 hours[2][3][4][5] | <0.001[2][3][4] |
| Patients with First Relief at 24h | 72.8%[2][3][4][5] | 55.7%[2][3][4][5] | 0.024[2][3][4] |
| Recurrence of VVC within 30 days | 13.4%[2] | 18.8%[2] | Not Significant[2] |
Table 2: Efficacy of this compound vs. Other Topical Azoles
| Comparator | Treatment Duration | Butoconazole Mycological Cure Rate (Follow-up) | Comparator Mycological Cure Rate (Follow-up) |
| Miconazole Nitrate 2% | Single Dose vs. 7 Days | 87% (8-10 days)[6] | 87% (8-10 days)[6] |
| Miconazole Nitrate 2% | Single Dose vs. 7 Days | 74% (30 days)[6] | 77% (30 days)[6] |
| Miconazole Nitrate 2% | 3 Days vs. 7 Days | 57.8% (Therapeutic Cure)[7] | 61.4% (Therapeutic Cure)[7] |
| Clotrimazole 200mg | 3 Days vs. 3 Days | 95% (8 days)[8] | 91% (8 days)[8] |
| Clotrimazole 200mg | 3 Days vs. 3 Days | 80% (30 days)[8] | 74% (30 days)[8] |
Table 3: Comparative Safety Profile
| Comparator | Butoconazole Adverse Events | Comparator Adverse Events |
| Fluconazole 150 mg | 66 total events, 16 drug-related. Most common: vulvovaginal pruritus and burning.[2][3] | 99 total events, 32 drug-related. Most common: headache, diarrhea, nausea.[2][3] |
| Miconazole Nitrate 2% | No significant adverse events reported.[6] | No significant adverse events reported.[6] |
Experimental Protocols & Methodologies
The clinical trials referenced employed rigorous methodologies to ensure the validity of their findings. Below are summaries of the experimental protocols for the key comparative studies.
Study 1: this compound vs. Fluconazole
-
Design: A randomized, open-label, parallel-group study involving 181 female patients with moderate to severe VVC.[2][3][4][5]
-
Inclusion Criteria: Patients with symptomatic vulvovaginitis consistent with moniliasis.[9]
-
Intervention: Patients were randomized to a single dose of either this compound 2% vaginal cream or a 150 mg oral fluconazole tablet.[2][3][4][5]
-
Outcome Measures: The primary endpoint was the time to the first relief of symptoms.[2][3][4][5] Secondary outcomes included time to complete symptom relief and the rate of reinfection within 30 days.[2][3][4][5] Safety was assessed through the reporting of adverse events.[2][3][4][5]
Study 2: this compound vs. Miconazole Nitrate
-
Design: An investigator-blind, randomized, multicenter, parallel-group trial.[6]
-
Intervention: 205 evaluable patients were randomized to receive either a single dose of this compound 2% cream or a seven-day course of miconazole nitrate 2% cream.[6]
-
Outcome Measures: Efficacy was evaluated at 7-10 days and 30 days post-treatment.[6] Assessments included clinical cure (regression of symptoms) and mycological cure (negative fungal cultures).[6]
Study 3: this compound vs. Clotrimazole
-
Design: A multicenter trial with 274 patients.[8]
-
Intervention: Patients were randomly assigned to a three-day treatment with either this compound 2% cream or 200 mg clotrimazole vaginal tablets.[8]
-
Outcome Measures: The primary efficacy endpoints were the absence of Candida albicans in vaginal cultures at 8 and 30 days post-treatment and the complete resolution of signs and symptoms.[8]
Visualizing the Research Landscape
To better illustrate the process and findings of this meta-analytic review, the following diagrams have been generated.
References
- 1. Efficacy of antifungal drugs in the treatment of vulvovaginal candidiasis: a Bayesian network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] An evaluation of this compound 2% site release vaginal cream (Gynazole-1) compared to fluconazole 150 mg tablets (Diflucan) in the time to relief of symptoms in patients with vulvovaginal candidiasis. | Semantic Scholar [semanticscholar.org]
- 5. An evaluation of this compound 2% site release vaginal cream (Gynazole-1) compared to fluconazole 150 mg tablets (Diflucan) in the time to relief of symptoms in patients with vulvovaginal candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound 2% for vulvovaginal candidiasis. New, single-dose vaginal cream formulation vs. seven-day treatment with miconazole nitrate. Gynazole 1 Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of this compound 2% Vaginal Cream and Miconazole Nitrate 2% Vaginal Cream Treatments in Patients with Vulvovaginal Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Three-day treatment with this compound for vulvovaginal candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
Safety Operating Guide
Proper Disposal of Butoconazole Nitrate: A Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of butoconazole nitrate is a critical component of laboratory safety and chemical management. Improper disposal of this antifungal agent can lead to environmental contamination and may pose health risks. This guide provides detailed procedures for the proper handling and disposal of this compound in research, scientific, and drug development settings, aligning with regulatory guidelines and promoting a culture of safety.
This compound is recognized for its potential to cause serious eye irritation and is harmful if swallowed, in contact with skin, or inhaled.[1] Furthermore, it is classified as very toxic to aquatic life with long-lasting effects, underscoring the importance of preventing its release into the environment.[2]
Recommended Disposal Procedures
The primary and mandated method for the disposal of this compound is through an approved waste disposal plant.[2][3] This ensures that the chemical is managed in a controlled and compliant manner, mitigating risks to both human health and the environment.
Step-by-Step Disposal Protocol for this compound:
-
Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure appropriate PPE is worn, including safety goggles with side-shields, protective gloves, and impervious clothing.[2] A suitable respirator should be used if there is a risk of dust or aerosol formation.[2]
-
Containerization:
-
Keep this compound in its original, tightly sealed container whenever possible.
-
If transferring to a new container for disposal, ensure it is clearly labeled with the chemical name ("this compound") and appropriate hazard symbols.
-
Sweep up any solid material and place it into a suitable, closed container for disposal.[3]
-
-
Waste Segregation: Segregate this compound waste from other laboratory waste streams. It should be classified as a hazardous chemical waste.
-
Engage a Licensed Waste Disposal Service: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for the collection and disposal of the this compound waste. These services are equipped to handle and transport hazardous materials in accordance with regulations set by agencies such as the Environmental Protection Agency (EPA).[4][5]
-
Documentation: Maintain accurate records of the amount of this compound being disposed of, the date of disposal, and the name of the waste disposal company. This documentation is crucial for regulatory compliance.
What Not to Do:
-
Do NOT flush down the drain: Due to its high aquatic toxicity, this compound must not be disposed of in sinks or drains.[2] This practice can lead to the contamination of waterways.[6]
-
Do NOT dispose of in regular trash: Disposing of this compound in the household or laboratory trash is not recommended for research quantities due to its hazardous characteristics.[3] While some guidelines suggest mixing expired medications with unpalatable substances for household trash disposal, this is not appropriate for the quantities and concentrations typically found in a laboratory setting.[7][8][9]
-
Do NOT incinerate without proper facilities: On-site incineration should only be performed in a licensed and permitted hazardous waste incinerator.[5]
Quantitative Hazard Data
For a clear understanding of the primary hazards associated with this compound, the following table summarizes key information from safety data sheets.
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed.[1][2] |
| Acute Toxicity, Dermal | H312 | Harmful in contact with skin.[1] |
| Acute Toxicity, Inhalation | H332 | Harmful if inhaled.[1] |
| Serious Eye Irritation | H319 | Causes serious eye irritation.[1] |
| Acute Aquatic Toxicity | H400 | Very toxic to aquatic life.[2] |
| Chronic Aquatic Toxicity | H410 | Very toxic to aquatic life with long lasting effects.[2] |
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the compliant disposal of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. This compound|64872-77-1|MSDS [dcchemicals.com]
- 3. fishersci.com [fishersci.com]
- 4. sdmedwaste.com [sdmedwaste.com]
- 5. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 6. dtsc.ca.gov [dtsc.ca.gov]
- 7. droracle.ai [droracle.ai]
- 8. my.clevelandclinic.org [my.clevelandclinic.org]
- 9. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
Safeguarding Your Research: A Comprehensive Guide to Handling Butoconazole Nitrate
An essential overview of personal protective equipment and safety protocols for researchers, scientists, and drug development professionals.
This guide provides critical safety and logistical information for the handling of Butoconazole Nitrate in a laboratory setting. Adherence to these procedures is paramount to ensure personal safety and maintain a secure research environment.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against potential exposure to this compound. The following table summarizes the recommended PPE based on various Safety Data Sheets (SDS).
| PPE Category | Specification | Source |
| Eye Protection | Safety glasses with side-shields or goggles. | [1] |
| Conforming to OSHA's 29 CFR 1910.133 or European Standard EN166. | [1] | |
| Hand Protection | Wear appropriate protective gloves to prevent skin exposure. | [1] |
| Double gloving is recommended for handling hazardous drugs. | [2] | |
| Body Protection | Protective disposable gown made of lint-free, low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs. | [2] |
| Wear appropriate protective clothing to prevent skin exposure. | [1] | |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. | [1] |
Hazard Summary
This compound is classified as harmful if swallowed.[1][3][4][5] It is also very toxic to aquatic life with long-lasting effects.[3]
| Hazard Type | Classification | Precautionary Statement |
| Acute Oral Toxicity | Category 4 | H302: Harmful if swallowed. |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life. |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects. |
Operational Plan for Handling this compound
A systematic approach to handling this compound is crucial for minimizing risk. The following workflow outlines the key steps from preparation to disposal.
Experimental Protocols
Standard Handling Protocol
-
Preparation :
-
Handling :
Disposal Plan
-
Waste this compound : Dispose of contents and container to an approved waste disposal plant.[3][5]
-
Contaminated PPE : Place used gloves, gowns, and other disposable materials in a sealed bag for disposal according to institutional guidelines for hazardous waste.[2]
-
Empty Containers : Keep product and empty container away from heat and sources of ignition.[1] Sweep up and shovel into suitable containers for disposal.[1]
Emergency Procedures
Immediate and appropriate action is critical in the event of an exposure or spill.
| Emergency Situation | Immediate Action |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[1][3] |
| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician.[1][3] Remove and wash contaminated clothing before reuse. |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[1][3] |
| Ingestion | Do NOT induce vomiting. Call a physician or poison control center immediately.[3] Rinse mouth with water.[3][5] |
| Spill | Use personal protective equipment.[3] Avoid dust formation.[1] Sweep up and shovel into suitable, closed containers for disposal.[1] Prevent further leakage or spillage if safe to do so.[3] Do not let product enter drains.[3] |
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
